2-(4-Chloro-3,5-dimethoxyphenyl)furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClO3 |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethoxyphenyl)furan |
InChI |
InChI=1S/C12H11ClO3/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7H,1-2H3 |
InChI Key |
PUJSZNONTPWTHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)OC)C2=CC=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Chloro-3,5-dimethoxyphenyl)furan chemical structure
This guide serves as an in-depth technical analysis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan , a specialized biaryl scaffold used in medicinal chemistry. This document is structured for researchers requiring rigorous synthetic pathways, structural characterization, and pharmacophore analysis.
Chemical Identity & Core Significance
2-(4-Chloro-3,5-dimethoxyphenyl)furan is a functionalized 2-arylfuran derivative.[1] In drug discovery, this structure represents a strategic bioisostere of the 3,4,5-trimethoxyphenyl ring (found in colchicine and combretastatin A-4). The replacement of the 4-methoxy group with a chlorine atom modulates metabolic stability (blocking O-demethylation) and lipophilicity while retaining the steric bulk necessary for binding to the colchicine site of tubulin.
Physicochemical Profile
| Property | Value / Descriptor | Relevance |
| IUPAC Name | 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Official nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 238.67 g/mol | Fragment-based drug design (FBDD) compliant |
| cLogP (Est.) | ~3.2 - 3.5 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~31.6 | High oral bioavailability potential (<140 |
| H-Bond Acceptors | 3 (2 Methoxy, 1 Furan) | Interaction with target residues |
| H-Bond Donors | 0 | Aprotic nature |
Part 1: Synthetic Framework & Methodology
The synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan is most reliably achieved via Suzuki-Miyaura Cross-Coupling . This pathway is preferred over direct arylation due to the sensitivity of the electron-rich furan ring to harsh acidic conditions often found in alternative routes.
Retrosynthetic Analysis
The molecule is disconnected at the
-
Fragment A (Electrophile): 4-Chloro-3,5-dimethoxyphenyl bromide (or iodide).
-
Fragment B (Nucleophile): 2-Furylboronic acid (or pinacol ester).
-
Note: The reverse coupling (Aryl boronic acid + 2-bromofuran) is also viable but 2-furylboronic acid is often more stable and commercially available.
Standardized Experimental Protocol
-
Reaction Scale: 1.0 mmol basis.
-
Catalyst System:
(Tetrakis) or for sterically hindered substrates. -
Solvent System: 1,4-Dioxane / Water (4:1) or Toluene / Ethanol / Water.
Step-by-Step Methodology:
-
Reagent Prep: In a dry Schlenk flask, charge 4-bromo-2,6-dimethoxychlorobenzene (1.0 equiv) and 2-furylboronic acid (1.2 equiv).
-
Catalyst Addition: Add
(3-5 mol%). -
Base Activation: Add
(2.0 equiv) dissolved in degassed water. Add 1,4-dioxane. -
Deoxygenation: Sparge the biphasic mixture with Argon for 10 minutes to prevent homocoupling or oxidation of the furan.
-
Reflux: Heat to 90°C for 12–16 hours under inert atmosphere.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over
. -
Purification: Silica gel flash chromatography. Elute with Hexanes:EtOAc (95:5 to 90:10). The product is typically a white to off-white solid.
Reaction Workflow Visualization
The following diagram illustrates the catalytic cycle and process flow for this synthesis.
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target 2-arylfuran scaffold.
Part 2: Structural Characterization (The "Fingerprint")
Validating the structure requires confirming the regiochemistry (furan attached at C2) and the integrity of the substituents.
Theoretical
H NMR (400 MHz,
)
- 7.45 ppm (d, J=1.8 Hz, 1H): Furan H-5 (Alpha proton, most deshielded on furan ring).
- 6.90 ppm (s, 2H): Aryl H-2,6. The symmetry of the 3,5-dimethoxy-4-chloro substitution pattern makes these protons chemically equivalent, appearing as a singlet.
- 6.65 ppm (d, J=3.4 Hz, 1H): Furan H-3 (Beta proton, adjacent to the aryl ring).
- 6.48 ppm (dd, J=3.4, 1.8 Hz, 1H): Furan H-4 (Beta proton).
-
3.95 ppm (s, 6H): Methoxy groups (
). A strong singlet integrating to 6 protons.
Mass Spectrometry (MS)
-
Molecular Ion (
): 238.0 and 240.0. -
Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks is mandatory, confirming the presence of a single Chlorine atom (
vs ).
Part 3: Biological & Pharmacological Context[1][3][4]
This molecule is rarely a final drug but serves as a critical Pharmacophore Scaffold .
Mechanism of Action (SAR Analysis)
-
Tubulin Binding: The 3,5-dimethoxy-4-chloro motif is a classic "A-ring" mimic for Colchicine-site inhibitors. The methoxy groups function as hydrogen bond acceptors, while the chlorine atom provides hydrophobic bulk to fill the pocket usually occupied by a methoxy or ethyl group in natural products.
-
Metabolic Stability: The 4-position of the phenyl ring is a metabolic "soft spot" for oxidation. Replacing a hydrogen or methoxy group with Chlorine (a bioisostere) blocks para-hydroxylation/demethylation, extending the half-life (
) of the molecule. -
Furan Reactivity: The furan ring acts as a bioisostere for a phenyl ring but is more electron-rich. Caution: Furan rings can be metabolically activated by CYP450 enzymes to form reactive enedials (toxic metabolites), so this scaffold is often used in early discovery (Hit-to-Lead) rather than final candidates, or is further substituted to block metabolic opening.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional domains.
Part 4: Safety & Handling
-
Hazard Classification: Generally classified as Irritant (Xi) .
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Furans can darken upon prolonged exposure to air/light due to oxidation.
-
Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.
References
-
Benchchem. (n.d.). 2-(4-Chloro-3,5-dimethoxyphenyl)furan Product Description. Retrieved from
-
PubChem. (2025).[3][2] Compound Summary: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (Structural Analog Analysis). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Precursor Data). Retrieved from
-
ResearchGate. (2020). Synthesis of 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one. (Contextual usage of the 4-chloro-3,5-dimethoxy motif). Retrieved from
Sources
2-(4-Chloro-3,5-dimethoxyphenyl)furan CAS number and properties
CAS Number: 1333473-14-5 Chemical Formula: C₁₂H₁₁ClO₃ Molecular Weight: 238.67 g/mol [1]
Part 1: Executive Summary & Core Identity
The Pharmacophore Scaffold 2-(4-Chloro-3,5-dimethoxyphenyl)furan is a specialized heterocyclic building block utilized primarily in the development of tubulin polymerization inhibitors and antimicrobial agents. Structurally, it functions as a biosteric replacement for the cis-stilbene moiety found in Combretastatin A-4 (CA-4), a potent vascular disrupting agent.
The "3,5-dimethoxy" substitution pattern on the phenyl ring is critical for binding to the colchicine site of β-tubulin, while the furan ring provides a rigid, planar linker that maintains the necessary dihedral angle for active site occupancy. The 4-chloro substituent adds lipophilicity and metabolic stability, preventing rapid oxidation at the para position.
Physicochemical Profile
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical of conjugated aryl-furans. |
| Solubility | DMSO (>20 mg/mL), CHCl₃, MeOH | Hydrophobic; requires organic co-solvent for bio-assay. |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; crosses cell membranes effectively. |
| H-Bond Donors | 0 | No -OH or -NH groups; strictly an acceptor. |
| H-Bond Acceptors | 3 | Furan oxygen + 2 Methoxy oxygens. |
| Rotatable Bonds | 3 | C-C bond between rings allows conformational sampling. |
Part 2: Synthesis & Field-Proven Protocols
Expert Insight: While direct condensation methods (e.g., Paal-Knorr) exist, they often suffer from regioselectivity issues with asymmetric aryl groups. The Suzuki-Miyaura Cross-Coupling is the industry standard for this scaffold due to its modularity, high tolerance for the chloro-substituent, and regiochemical precision.
Synthesis Workflow (Suzuki Coupling)
The most robust route couples 4-chloro-3,5-dimethoxyphenylboronic acid with 2-bromofuran .
Reaction Logic:
-
Catalyst: Pd(PPh₃)₄ is preferred for its stability and efficiency with aryl-heteroaryl couplings.
-
Base: Na₂CO₃ (aqueous) provides the necessary activation of the boronic acid without hydrolyzing the furan ring.
-
Solvent: 1,4-Dioxane/Water (4:1) ensures solubility of both the organic halides and the inorganic base.
Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-bromofuran (1.0 eq, 5 mmol) and 4-chloro-3,5-dimethoxyphenylboronic acid (1.1 eq, 5.5 mmol) in degassed 1,4-dioxane (20 mL).
-
Activation: Add Na₂CO₃ (2.0 M aqueous solution, 5 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly under nitrogen flow.
-
Reflux: Heat the mixture to 90°C under a reflux condenser for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product spot will be fluorescent under UV (254 nm).
-
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 100% Hexane → 95:5 Hexane/EtOAc).
Yield Expectation: 75–85% isolated yield.
Synthesis Logic Diagram
Caption: Modular synthesis via Suzuki-Miyaura coupling ensures regioselectivity and high yield.
Part 3: Biological Mechanism & Applications
Primary Target: β-Tubulin (Colchicine Binding Site).
Mechanism of Action
This compound acts as a microtubule destabilizing agent .
-
Binding: The trimethoxy-phenyl motif mimics the A-ring of colchicine, wedging into the hydrophobic pocket at the interface of α- and β-tubulin dimers.
-
Inhibition: Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.
-
Arrest: The cell cycle arrests at the G2/M phase (mitosis), leading to the formation of abnormal mitotic spindles.
-
Apoptosis: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).
Biological Pathway Diagram
Caption: Cascade of events triggered by binding to the colchicine site of tubulin.
Part 4: Quality Control & Validation
To ensure data integrity in research, the compound must be validated using the following parameters.
NMR Characterization (Predicted)[2][3][4][5]
-
¹H NMR (300 MHz, DMSO-d₆):
-
δ 3.89 (s, 6H, 2 x OCH₃) – Distinctive singlet for methoxy groups.
-
δ 6.60 (dd, 1H, Furan-H4) – Characteristic coupling.
-
δ 6.95 (d, 1H, Furan-H3).[2]
-
δ 7.10 (s, 2H, Ar-H2,6) – Symmetry of the phenyl ring simplifies this to a singlet.
-
δ 7.75 (d, 1H, Furan-H5).
-
Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic absorption) and 280 nm.
-
Acceptance Criteria: Purity > 95% is required for biological assays to rule out off-target effects from metal catalyst residues.
Part 5: Safety & Handling
-
Hazard Identification: Irritant. Potential toxicity if swallowed (based on furan/colchicine analog structural alerts).
-
Storage: Store at -20°C. Protect from light (furan rings can undergo photo-oxidation over long periods).
-
Handling: Use in a fume hood. Wear nitrile gloves. Avoid dust formation.
References
-
BenchChem. 2-(4-Chloro-3,5-dimethoxyphenyl)furan Product Information. Retrieved from
-
LookChem. CAS 1333473-14-5 Entry. Retrieved from
-
National Institutes of Health (PMC). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (Analogous chemistry and biological mechanism).[1][3] Retrieved from
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Methodology. Retrieved from
Sources
The Strategic Deployment of the 4-Chloro-3,5-dimethoxyphenyl Moiety in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-chloro-3,5-dimethoxyphenyl moiety has emerged as a privileged structural motif in contemporary drug discovery, conferring a unique combination of physicochemical and pharmacological properties that are highly advantageous for modulating biological targets. This in-depth technical guide provides a comprehensive analysis of this chemical entity, exploring its synthesis, structure-activity relationships (SAR), and diverse applications across various therapeutic areas, with a particular focus on kinase inhibition. We will delve into the strategic rationale for its use, supported by detailed experimental protocols and an examination of its pharmacokinetic and toxicological profile. This guide is intended to serve as a valuable resource for medicinal chemists and drug development professionals, offering insights into the effective utilization of the 4-chloro-3,5-dimethoxyphenyl core in the design of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the intricate landscape of medicinal chemistry, the strategic selection of substituents on an aromatic ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. The 4-chloro-3,5-dimethoxyphenyl moiety has garnered significant attention for its ability to impart a favorable balance of these attributes. The interplay between the electron-withdrawing chloro group at the para position and the two electron-donating methoxy groups at the meta positions creates a unique electronic and steric environment that has proven to be highly effective in optimizing ligand-protein interactions.
The chlorine atom, often referred to as a "magic" substituent in drug discovery, can enhance binding affinity through various non-covalent interactions, including halogen bonding, and can also improve metabolic stability by blocking potential sites of oxidation[1][2][3]. The methoxy groups, on the other hand, can act as hydrogen bond acceptors and their strategic placement can influence conformation and solubility[4][5]. The 3,5-dimethoxy substitution pattern, in particular, has been shown to be beneficial for pharmacokinetic properties[6]. This synergistic combination of substituents makes the 4-chloro-3,5-dimethoxyphenyl group a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of potent and selective drug candidates.
This guide will provide a holistic overview of this important chemical moiety, from its fundamental chemical principles to its practical applications in drug design and development.
Synthesis of the 4-Chloro-3,5-dimethoxyphenyl Core and its Derivatives
The efficient synthesis of the 4-chloro-3,5-dimethoxyphenyl core and its incorporation into diverse molecular scaffolds is a critical aspect of its utilization in drug discovery. Several synthetic strategies have been developed, often starting from readily available precursors.
Synthesis of Key Building Blocks
A common and versatile starting material for accessing this moiety is 3,5-dimethoxyaniline. Direct chlorination of 3,5-dimethoxyaniline provides a straightforward route to 4-chloro-3,5-dimethoxyaniline, a key intermediate for further functionalization[7].
Another important precursor is 4-chloro-3,5-dimethoxybenzaldehyde, which can be prepared from 3,5-dimethoxybenzaldehyde. This aldehyde can then be used in a variety of reactions to build more complex molecules[8][9].
Incorporation into Heterocyclic Scaffolds
The 4-chloro-3,5-dimethoxyphenyl moiety is frequently incorporated into heterocyclic systems, which are prevalent in many drug classes. Metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly employed to attach the 4-chloro-3,5-dimethoxyphenyl group to a heterocyclic core[10]. For instance, a 4-chloro-3,5-dimethoxyphenylboronic acid can be coupled with a halogenated heterocycle to form the desired carbon-carbon bond.
Experimental Protocol: Suzuki Coupling for the Synthesis of a 4-Chloro-3,5-dimethoxyphenyl-Substituted Heterocycle
This protocol describes a general procedure for the Suzuki coupling of a heterocyclic halide with 4-chloro-3,5-dimethoxyphenylboronic acid.
Materials:
-
Heterocyclic halide (1.0 eq)
-
4-Chloro-3,5-dimethoxyphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask, add the heterocyclic halide, 4-chloro-3,5-dimethoxyphenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired compound.
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The 4-Chloro-3,5-dimethoxyphenyl Moiety in Medicinal Chemistry: A Survey of Applications
The unique properties of the 4-chloro-3,5-dimethoxyphenyl group have led to its incorporation into a variety of bioactive molecules across different therapeutic areas.
Kinase Inhibitors
A prominent application of this moiety is in the design of kinase inhibitors for the treatment of cancer. The 2,6-dichloro-3,5-dimethoxyphenyl group, a close analog, has been identified as a key pharmacophore in potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
While direct examples of approved drugs with the precise 4-chloro-3,5-dimethoxyphenyl moiety are not abundant in publicly available literature, its structural motifs are central to the pharmacophores of potent kinase inhibitors like Foretinib, which contains a 4-chloro-2-fluoro-3-methoxyaniline fragment[11]. The substitution pattern is crucial for achieving high potency and selectivity against key oncogenic drivers.
Central Nervous System (CNS) Agents
The 2,5-dimethoxy-4-chloro substitution pattern is found in 2,5-Dimethoxy-4-chloroamphetamine (DOC), a psychedelic drug of the phenethylamine and amphetamine classes[2][12]. DOC acts as a potent agonist of the serotonin 5-HT₂ₐ receptor, highlighting the influence of this substitution pattern on CNS activity[2]. While not a therapeutic agent, the study of DOC provides valuable insights into the structure-activity relationships of substituted phenethylamines.
Structure-Activity Relationships (SAR): Deconstructing the "Magic"
The effectiveness of the 4-chloro-3,5-dimethoxyphenyl moiety stems from the specific contributions of each substituent and their synergistic interplay.
The Role of the 4-Chloro Group
The chlorine atom at the para-position offers several advantages:
-
Increased Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability[1].
-
Metabolic Stability: It can block a potential site of metabolism (para-hydroxylation), thereby increasing the compound's half-life[1].
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein binding pocket, leading to enhanced affinity[1][13].
The Influence of the 3,5-Dimethoxy Groups
The two methoxy groups at the meta-positions also play a crucial role:
-
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with the target protein[4].
-
Conformational Control: The steric bulk of the methoxy groups can influence the preferred conformation of the molecule, pre-organizing it for optimal binding.
-
Solubility and Physicochemical Properties: The methoxy groups can improve solubility and other physicochemical properties, which are critical for drug development[4][6].
The combination of these features often leads to a significant improvement in potency and selectivity compared to analogs lacking this specific substitution pattern.
Pharmacokinetics and Toxicological Profile
A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of compounds containing the 4-chloro-3,5-dimethoxyphenyl moiety is essential for their development as therapeutic agents.
ADME Profile
While specific ADME data for a wide range of compounds with this moiety is not extensively published, some general trends can be inferred. The presence of the chloro and methoxy groups can influence metabolic stability. As mentioned, the chloro group can block metabolism, while the methoxy groups themselves can be sites of O-demethylation by cytochrome P450 enzymes[13][14]. Early in vitro ADME assays are crucial to assess the metabolic fate of any new compound containing this moiety[15][16].
Toxicology
The toxicological profile of any drug candidate is of paramount importance. While the 4-chloro-3,5-dimethoxyphenyl moiety itself is not inherently toxic, the overall properties of the molecule it is part of will determine its safety profile. In silico and in vitro toxicity screening are essential early steps in the drug discovery process to identify any potential liabilities[2][17]. For instance, studies on the related compound 2,5-dimethoxy-4-chloroamphetamine (DOC) have documented its psychoactive effects and potential for adverse reactions at high doses[18].
Future Perspectives and Conclusion
The 4-chloro-3,5-dimethoxyphenyl moiety represents a valuable and versatile building block in modern medicinal chemistry. Its unique combination of electronic and steric properties provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates. While its application has been particularly notable in the field of kinase inhibitors, its potential extends to other therapeutic areas.
Future research will likely focus on further exploring the utility of this moiety in diverse biological targets. The development of novel synthetic methodologies for its efficient incorporation into complex molecular architectures will continue to be an area of active investigation[19][20][21]. Furthermore, a deeper understanding of its metabolic pathways and potential for off-target effects will be crucial for the successful clinical translation of drugs containing this privileged scaffold.
Visualizations
Key Physicochemical Contributions of the 4-Chloro-3,5-dimethoxyphenyl Moiety
Caption: Physicochemical properties influenced by the substituents.
General Synthetic Strategy
Caption: A generalized synthetic approach to target molecules.
References
-
Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link][3]
-
Jana, S., & Roy, K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36057-36075. [Link][2][7]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link][4]
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link][17]
-
Jafar, N. N., et al. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Asian Journal of Chemistry, 31(12), 2955-2958. [Link][10][22]
-
Crawford, J. J., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837. [Link][6]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link][4]
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Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link][23]
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Fang, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129997. [Link][22][24]
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Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry (Los Angeles), 14(3), 724. [Link][19]
-
Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(5), 826-838. [Link][13]
-
Stumpfe, D., & Bajorath, J. (2012). Identification of target family directed bioisosteric replacements. RSC Advances, 2(13), 5569-5572. [Link][25]
-
Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link][5][19][26]
-
Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link][18][27]
-
Puxeddu, M., et al. (2026). 4-(5-Chloro-3-(3,4,5-trimethoxybenzoyl)-1H-indol-1-yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β-Catenin Signaling Pathway, and P-Glycoprotein. ChemMedChem, 21(4), e202500631. [Link][14][24][28]
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Duncton, M. A. J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2323-2364. [Link][20]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link][15]
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Ziarani, G. M., & Mofateh, P. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. HETEROCYCLES, 100(7), 992-1025. [Link][21]
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ADME and Drug-Drug Interactions for the Toxicologist. BioIVT. [Link][16]
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Ewald, A. H., et al. (2008). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 390(7), 1837-1842. [Link][13][14]
-
Zhao, P., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 22-27. [Link][29]
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- 13. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2011076724A2 - Pesticidal compound mixtures - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of 4'-chloro-3 alpha-(diphenylmethoxy)-tropane on mesostriatal, mesocortical, and mesolimbic dopamine transmission: comparison with effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 19. drughunter.com [drughunter.com]
- 20. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 24. 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of target family directed bioisosteric replacements - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 26. m.youtube.com [m.youtube.com]
- 27. chem-space.com [chem-space.com]
- 28. mdpi.com [mdpi.com]
- 29. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting the Cytoskeleton: A Technical Guide to Furan-Based Tubulin Polymerization Inhibitors
Executive Summary
This technical guide analyzes the pharmacological utility of furan and benzo[b]furan derivatives as potent tubulin polymerization inhibitors.[1] Unlike taxanes that stabilize microtubules, furan-based pharmacophores primarily target the colchicine binding site (CBS) , destabilizing microtubule dynamics. This disruption triggers a cascade leading to G2/M phase arrest and subsequent apoptosis. This document provides a structural analysis of these ligands, validated experimental protocols for their evaluation, and a logic-driven screening cascade for drug development professionals.
Mechanistic Architecture
The Target: Colchicine Binding Site (CBS)
The CBS is located at the interface of
-
Furan Role: The furan ring often serves as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4 (CA-4). It acts as a rigid linker that maintains the necessary dihedral angle to fit the hydrophobic pocket of the CBS.
-
Thermodynamic Consequence: Binding increases the critical concentration (
) required for polymerization. When intracellular free tubulin fails to polymerize, the mitotic spindle collapses.
Signaling Cascade
The downstream effect of tubulin inhibition is not merely mechanical. It initiates a specific signaling pathway involving the mitochondrial apoptotic machinery.[3]
Figure 1: Signal transduction pathway from ligand binding to apoptotic cell death.
Rational Design & Structure-Activity Relationship (SAR)
The efficacy of furan derivatives relies on precise steric and electronic tuning. The Benzo[b]furan scaffold has emerged as a superior template over simple furans due to enhanced lipophilicity and metabolic stability.
Key SAR Determinants
| Structural Region | Critical Feature | Mechanistic Function |
| Ring A (Aryl) | 3,4,5-Trimethoxyphenyl | Mimics the A-ring of Colchicine/CA-4. Essential for hydrogen bonding and hydrophobic fit within the CBS. |
| Linker | Carbonyl (C=O) | The 2-aroyl linker provides the optimal "kink" geometry between the two aryl systems, mimicking the cis-olefin of CA-4 without the risk of isomerization. |
| Scaffold (Ring B) | Benzo[b]furan | Provides a rigid core. Substituents at C-6 (e.g., -OMe, -OEt) dramatically enhance potency by filling a specific hydrophobic accessory pocket. |
| C-3 Position | Methyl / H | Small groups here are tolerated; bulky groups often cause steric clash. |
The "BNC105" Paradigm
BNC105 is a clinical-stage benzo[b]furan vascular disrupting agent. Its design validates the SAR rule: a 2-methyl-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzo[b]furan core. The 7-hydroxy group in BNC105 allows for phosphate prodrug formulation (BNC105P) to improve solubility.
Validated Experimental Workflows
In Silico Molecular Docking
Before synthesis, candidates must be screened for CBS fit.
Protocol Logic:
-
Protein Prep: Use PDB ID 1SA0 or 5LYJ (Tubulin-Colchicine complex). Remove native ligand and water molecules (except those bridging key interactions).
-
Grid Generation: Center the grid box on the native colchicine ligand. Dimensions:
Å. -
Docking: Use a genetic algorithm (e.g., AutoDock Vina or Glide).
-
Validation: Re-dock the native ligand (Colchicine). RMSD must be
Å.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Why this method? Turbidity assays (340 nm) require large amounts of protein and are less sensitive. Fluorescence assays using a reporter (DAPI or proprietary fluorophores) are sensitive to the nucleation phase.
Reagents:
-
GTP (Essential energy source).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[4][5]
-
Fluorescent Reporter (e.g., DAPI or Cytoskeleton Inc. reporter).[4]
Step-by-Step Protocol:
-
Preparation: Pre-warm a 96-well black half-area plate to 37°C. Keep tubulin on ice (critical: tubulin polymerizes spontaneously at RT if concentrated).
-
Master Mix: Dilute tubulin to 2.0 mg/mL in buffer containing 10% glycerol (enhancer) and 1 mM GTP. Expert Note: Glycerol lowers the critical concentration, ensuring a robust baseline signal.
-
Compound Addition: Add 5 µL of test compound (10x conc. in DMSO) to wells. Include a Paclitaxel control (enhancer) and Vinblastine/CA-4 control (inhibitor). Final DMSO < 1%.
-
Initiation: Add 45 µL of Tubulin Master Mix to each well.
-
Readout: Immediately place in a fluorometer at 37°C. Ex/Em: 360/420 nm (DAPI) or kit-specific. Read every 1 minute for 60 minutes.
Data Interpretation:
-
Vmax: Rate of growth phase. Inhibitors decrease Vmax.
-
Lag Time: Time to nucleation. Destabilizers often extend lag time or flatten the curve entirely.
Screening Cascade Diagram
Figure 2: Integrated screening workflow for identifying lead furan-based inhibitors.
Challenges & Future Directions
Solubility vs. Potency
Benzo[b]furans are inherently lipophilic (High LogP). While this aids membrane permeability, it hinders formulation.
-
Solution: Prodrug strategies (e.g., phosphate esters like BNC105P) or incorporating morpholine/piperazine solubilizing tails at the C-7 position.
Metabolic Stability
The furan ring in simple derivatives can be metabolically labile (opening to reactive dicarbonyls).
-
Solution: Fused systems like benzo[b]furan are significantly more stable. Avoiding unsubstituted furan positions prevents rapid CYP450 oxidation.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Romagnoli, R., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kamal, A., et al. (2014).[5][6] Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem. Retrieved from [Link]
-
Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties.[7] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Krawczyk, M. A., et al. (2024).[8] Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. Retrieved from [Link]
Sources
- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Rational Design and Structure-Activity Relationship (SAR) of 2-Arylfurans: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The 2-arylfuran moiety represents a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by its electron-rich furan core conjugated to an aryl system, this structural motif provides a unique combination of hydrogen-bond accepting capability, lipophilicity, and a highly tunable electronic profile. As a Senior Application Scientist, I have observed that the strategic functionalization of the 2-arylfuran core allows for precise modulation of its biological activity, shifting its pharmacological profile from antiprotozoal to anticancer applications. This technical guide dissects the structure-activity relationship (SAR) of 2-arylfurans, elucidates their mechanistic pathways, and provides a self-validating synthetic protocol for their generation.
Mechanistic Foundation and Pharmacological Targeting
The biological efficacy of 2-arylfurans is fundamentally driven by their ability to interact with specific enzymatic pockets via π-π stacking, hydrophobic interactions, and precise hydrogen bonding.
Antiplasmodial Activity (Malaria): In the pursuit of novel antimalarials to combat chloroquine-resistant Plasmodium falciparum, 2-arylfuran-1,4-naphthoquinones have emerged as potent leads[1]. These compounds are rationally designed as bioisosteres of atovaquone. Molecular docking and in vitro assays confirm that the furan oxygen acts as a critical hydrogen-bond acceptor, anchoring the molecule within the Q0 site of the P. falciparum cytochrome bc1 complex[1]. Furthermore, these derivatives exhibit secondary inhibitory activity against dihydroorotate dehydrogenase (DHODH), leading to pyrimidine depletion and subsequent parasite death[2].
Antiprotozoal Activity (Chagas Disease): For Trypanosoma cruzi, the causative agent of Chagas disease, the enzyme trypanothione reductase (TR) is a validated target due to its vital role in the parasite's thiol-redox system[3]. SAR studies on 2-arylfurans and 2,5-diarylfurans reveal that the incorporation of amide groups (e.g., diacetamide derivatives) significantly enhances TR inhibition[3]. The amide functionalities engage in critical hydrogen bonding within the TR active site, disrupting the parasite's ability to neutralize oxidative stress[3].
Antimicrobial and Cytotoxic Profiles: The introduction of strong electron-withdrawing groups, such as a nitro group, onto the aryl ring creates a Donor-π-Acceptor (D-π-A) architecture[4]. This electronic polarization enhances the molecule's ability to intercalate with DNA or disrupt microbial cell membranes. Compounds like 2-(4-nitrophenyl)furan demonstrate significant antibacterial efficacy and cytotoxicity against cancer cell lines, driven by this enhanced π-π stacking capability[4].
Caption: Mechanistic pathways of 2-arylfuran derivatives against key parasitic targets.
Quantitative SAR Insights
To synthesize the vast array of empirical data, the following table summarizes the critical structure-activity relationships governing 2-arylfuran derivatives.
| Compound Scaffold | Substitution Pattern | Biological Target | Activity (IC50 / MIC) | Key SAR Insight |
| 2-Arylfuran-1,4-naphthoquinone | Ortho/Para-furan fusion | P. falciparum (W2 strain) | 2.5 - 60 µM | Furan ring fusion to the quinonoid moiety drastically increases potency compared to open-chain alkenyl analogs[1]. |
| 2,5-Diarylfuran | 2,5-bis(p-cyanophenyl) with diacetamide | T. cruzi (Trypanothione Reductase) | 48.5 µM | Amide functionalities are essential for hydrogen bonding within the TR active site, increasing inhibition over unsubstituted variants[3]. |
| 2-(4-Nitrophenyl)furan | 4-Nitro substitution | Bacterial strains / Cancer cells | Submicromolar | Electron-withdrawing nitro group creates a D-π-A system, enhancing π-π stacking and membrane penetration[4]. |
| 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Chloro and dimethoxy groups | General antimicrobial | Moderate to High | The electron-rich furan ring acts as a bis(enol ether), while the substituted aryl ring modulates lipophilicity for cellular uptake[5]. |
Synthetic Methodologies: The Meerwein Arylation Workflow
While transition-metal-catalyzed cross-couplings (e.g., ) are highly effective for C-C bond formation[5], the Meerwein arylation remains a robust, cost-effective, and highly scalable method for synthesizing 2-arylfurans directly from anilines and furan[4].
Causality in Design: The Meerwein arylation is selected here because it bypasses the need for pre-functionalized organometallic reagents (like boronic acids or stannanes). Instead, it relies on the generation of an aryl radical from a diazonium salt, which readily attacks the electron-rich furan ring.
Self-Validating Protocol: Copper-Catalyzed Meerwein Arylation
1. Diazotization (Generation of the Electrophile):
-
Step: Dissolve 10 mmol of the target aniline derivative in 20 mL of aqueous HCl (15%). Cool the solution to 0–5 °C in an ice-water bath. Slowly add a solution of sodium nitrite (NaNO₂, 11 mmol) in 5 mL of water dropwise.
-
Causality & Validation: Maintaining the temperature below 5 °C is critical to prevent the decomposition of the highly unstable diazonium salt into a phenol. The reaction is self-validating: a clear solution indicates successful diazonium formation, while immediate bubbling (N₂ gas) at this stage indicates premature thermal decomposition.
2. Radical Coupling (Furan Addition):
-
Step: To the cold diazonium solution, add 50 mmol of furan (excess used as both reactant and co-solvent). Immediately add a catalytic amount of CuCl₂ (0.5 mmol) dissolved in 2 mL of water.
-
Causality & Validation: Cu(II) acts as a redox catalyst. It reduces the diazonium salt to an aryl radical (releasing N₂) while being oxidized. The aryl radical regioselectively attacks the 2-position of the furan ring due to the stabilization of the resulting radical intermediate. The visual validation of this step is the vigorous evolution of nitrogen gas. Once gas evolution ceases, the radical generation is complete.
3. Quenching and Workup (Product Isolation):
-
Step: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 10% aqueous NH₄OH, followed by brine.
-
Causality & Validation: The NH₄OH wash is a critical step. It chelates the residual copper catalyst, forming a water-soluble cuprammonium complex (deep blue color in the aqueous layer). Removing copper is essential, as trace heavy metals will cause peak broadening in NMR characterization and false positives in subsequent biological assays.
4. Purification:
-
Step: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient). Monitor via TLC (UV active spots).
Caption: Step-by-step Meerwein arylation workflow for 2-arylfuran synthesis.
Conclusion
The 2-arylfuran scaffold is far more than a structural curiosity; it is a highly tunable pharmacophore. By understanding the electronic interplay between the furan oxygen and aryl substituents, medicinal chemists can rationally design inhibitors targeting specific parasitic enzymes or cellular architectures. The integration of robust synthetic methodologies, such as the Meerwein arylation, ensures that these theoretical designs can be efficiently translated into tangible therapeutic leads.
References
-
Borgati, T. F., et al. "Synthesis, SAR, and Docking Studies Disclose 2-Arylfuran-1,4-naphthoquinones as In Vitro Antiplasmodial Hits." Journal of Tropical Medicine, 2017.[Link]
-
Costa, C., et al. "Arylfurans as potential Trypanosoma cruzi trypanothione reductase inhibitors." Memórias do Instituto Oswaldo Cruz (SciELO), 2006.[Link]
-
Oramas-Royo, S., et al. "Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides." ACS Omega, 2022.[Link]
Sources
- 1. Synthesis, SAR, and Docking Studies Disclose 2-Arylfuran-1,4-naphthoquinones as In Vitro Antiplasmodial Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. 2-(4-Nitrophenyl)furan|High-Quality Research Chemical [benchchem.com]
- 5. 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Benchchem [benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Chloro-3,5-dimethoxyphenyl)furan
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In contemporary medicinal chemistry, the strategic functionalization of oxygen-containing heterocycles is a cornerstone of rational drug design. 2-(4-Chloro-3,5-dimethoxyphenyl)furan is a highly versatile building block that bridges the gap between synthetic feasibility and pharmacological efficacy[1]. By integrating an electron-rich furan core with a sterically and electronically tuned phenyl ring, this compound serves as a critical intermediate for synthesizing advanced bioactive agents, including potent tubulin polymerization inhibitors and antibacterial compounds[1].
This technical guide provides an authoritative breakdown of its physicochemical properties, structural rationale, synthetic methodologies, and self-validating analytical protocols.
Physicochemical Profiling
Understanding the baseline physicochemical metrics of a building block is essential for predicting its behavior in downstream coupling reactions and biological assays.
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Implication |
| IUPAC Name | 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Defines the regiochemistry critical for target binding. |
| Molecular Formula | C₁₂H₁₁ClO₃[1] | Dictates exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 238.67 g/mol [1] | Low molecular weight ensures high ligand efficiency (LE). |
| CAS Registry Number | 1333473-14-5[2] | Unique identifier for procurement and database tracking. |
| InChI Key | PUJSZNONTPWTHD-UHFFFAOYSA-N[1] | Facilitates exact substructure searches in cheminformatics. |
Structural Rationale in Drug Design
The architecture of 2-(4-Chloro-3,5-dimethoxyphenyl)furan is not arbitrary; it is a masterclass in bioisosteric design and metabolic protection:
-
The 3,5-Dimethoxy Motif: This substitution pattern significantly enhances the lipophilicity and electron density of the aryl ring. In tubulin inhibitors (analogous to Combretastatin A-4), these methoxy groups are critical for anchoring the molecule within the hydrophobic pockets of the colchicine binding site.
-
The 4-Chloro Substituent: The introduction of a chlorine atom at the para position is a deliberate metabolic shield. By replacing a metabolically labile para-hydrogen or para-methoxy group with a halogen, researchers effectively block Cytochrome P450-mediated oxidation[1]. This increases the biological half-life of downstream drug candidates without drastically altering the steric bulk.
-
The Furan Core: As an oxygen-containing heterocycle, furan acts as a rigid, planar linker that dictates the spatial orientation of the aryl rings, ensuring optimal trajectory for target engagement[1].
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
To construct the 2-arylfuran scaffold, the Suzuki-Miyaura cross-coupling reaction is the industry standard due to its high regioselectivity and functional group tolerance[1].
Step-by-Step Experimental Protocol
Note: This protocol relies on the causality of reagent selection to ensure maximum yield and minimize homocoupling.
-
Preparation & Degassing: In an oven-dried Schlenk flask, combine 4-chloro-3,5-dimethoxyphenylboronic acid (1.0 eq) and 2-bromofuran (1.1 eq).
-
Causality: A slight excess of the volatile 2-bromofuran compensates for potential evaporative loss during reflux.
-
-
Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a strict argon atmosphere.
-
Causality: Pd(0) is highly sensitive to atmospheric oxygen. Argon blanketing prevents the premature oxidation of the catalyst to inactive Pd(II) species.
-
-
Solvent & Base Addition: Introduce a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
-
Causality: The aqueous base is not merely a proton scavenger; it is mechanistically required to coordinate with the boronic acid, forming a negatively charged, electron-rich boronate complex that accelerates the transmetalation step.
-
-
Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Suzuki-Miyaura catalytic cycle for 2-(4-Chloro-3,5-dimethoxyphenyl)furan synthesis.
Self-Validating Analytical Protocol
A robust analytical workflow must be a self-validating system. You do not merely confirm the presence of the product; you systematically rule out the presence of isomers and byproducts.
Step-by-Step Validation Workflow
-
Chromatographic Purity (UPLC-UV):
-
Run the sample on a C18 column using a Water/Acetonitrile (0.1% Formic Acid) gradient.
-
Validation Logic: A single sharp peak at 254 nm confirms >95% purity. The highly conjugated system of the arylfuran ensures strong UV absorbance.
-
-
Isotopic Mass Confirmation (LC-HRMS):
-
Acquire spectra in positive electrospray ionization (ESI+) mode.
-
Validation Logic: Look for the exact mass [M+H]⁺ at m/z ~239.047. Crucially, the system self-validates the presence of the chlorine atom by displaying a distinct 3:1 isotopic cluster at M and M+2 (representing ³⁵Cl and ³⁷Cl isotopes). If this ratio is absent, the chlorination step in the precursor failed.
-
-
Regiochemical Confirmation (¹H-NMR & ¹³C-NMR):
-
Dissolve the purified compound in CDCl₃.
-
Validation Logic: The ¹H-NMR spectrum must show a sharp singlet integrating to 6 protons at ~3.89 ppm (the two symmetrical methoxy groups) and a singlet integrating to 2 protons at ~6.85 ppm (the symmetrical meta-protons on the phenyl ring). The absence of a para-proton signal definitively proves that the chlorine atom is correctly positioned at C4.
-
Table 2: Analytical Validation Metrics
| Technique | Target Metric | Mechanistic Rationale |
| LC-HRMS (ESI+) | [M+H]⁺ m/z ~239.047 | Validates exact mass; ³⁵Cl/³⁷Cl isotope ratio (3:1) confirms mono-chlorination. |
| ¹H-NMR (CDCl₃) | δ ~3.89 (s, 6H) | Confirms the presence of two symmetrical methoxy groups. |
| ¹H-NMR (CDCl₃) | δ ~6.85 (s, 2H) | Confirms the symmetrical meta-protons on the phenyl ring. |
Pharmacological Applications
Once synthesized and validated, 2-(4-Chloro-3,5-dimethoxyphenyl)furan acts as a highly privileged scaffold in drug discovery. Furan derivatives with this specific substitution pattern are heavily investigated for their antiproliferative properties[1]. By acting as tubulin polymerization inhibitors, these molecules bind to the colchicine site of β-tubulin, preventing the formation of the mitotic spindle. This structural destabilization leads directly to G2/M phase cell cycle arrest and subsequent apoptosis[1]. Furthermore, similar furan-based molecules exhibit notable antibacterial activity against both Gram-positive and Gram-negative strains[1].
Caption: Mechanistic pathway of tubulin polymerization inhibition by furan derivatives.
References
-
Title: CAS No.1333473-14-5, 2-(4-chloro-3,5-dimethoxyphenyl)furan Source: LookChem URL: [Link]
Sources
The Therapeutic Horizon of Chlorodimethoxyphenyl Furans: A Technical Guide to Scaffold Design, Mechanisms, and Preclinical Workflows
Executive Summary
Furan, a five-membered aromatic heterocycle, has long been recognized as a privileged scaffold in medicinal chemistry, contributing to diverse therapeutic properties including antibacterial, antifungal, and anticancer activities[1]. Recently, the fusion of the furan core with highly specific pharmacophores—namely, the chlorodimethoxyphenyl (CDMP) moiety—has opened a new frontier in targeted drug design. This whitepaper provides an in-depth technical analysis of Chlorodimethoxyphenyl Furans (CDMPFs), detailing the causality behind their structural design, their primary mechanisms of action in oncology and neuroprotection, and the rigorous, self-validating experimental protocols required for their preclinical evaluation.
Pharmacophore Rationale: The Bioisosteric Advantage
The design of CDMPFs is driven by precise structural biology and pharmacokinetic causality. Furan acts as a highly effective bioisostere for phenyl rings, providing modified steric and electronic characteristics that improve metabolic stability and drug-receptor interactions[1].
When coupled with a chlorodimethoxyphenyl group, the resulting CDMPF scaffold becomes a potent bioisostere for the trimethoxyphenyl ring—a critical binding motif found in natural tubulin inhibitors like colchicine and combretastatin A-4.
-
The Furan Core: Unlike flexible aliphatic linkers, the furan ring provides a rigid, electron-rich planar surface that restricts rotational degrees of freedom, significantly reducing the entropic penalty upon target binding. It engages in optimal
stacking with hydrophobic residues in target binding pockets. -
The CDMP Moiety: The dimethoxy groups act as essential hydrogen bond acceptors required for anchoring the molecule. The strategic substitution of a chlorine atom (a halogen) serves a dual purpose: it increases the lipophilicity (LogP) of the molecule to enhance cellular permeability, and it acts as a steric shield at the metabolically vulnerable para/meta-position, preventing rapid oxidative degradation by hepatic Cytochrome P450 enzymes[2][3].
Primary Therapeutic Axis: Tubulin Polymerization Inhibition
The most promising application of CDMPFs lies in oncology, specifically as Colchicine Binding Site Inhibitors (CBSIs). Derivatives of 5-(4-chlorophenyl)furan have demonstrated remarkable efficacy in halting tubulin polymerization, outperforming traditional CBSIs in specific leukemia and solid tumor cell lines[3].
By binding to the interface between the
Figure 1: Mechanism of action for CDMPFs inducing apoptosis via microtubule destabilization.
Secondary Axes: Antimicrobial and Neuroprotective Applications
Beyond oncology, the furan scaffold exhibits broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as filamentous fungi[4]. The electron-rich nature of the furan oxygen allows for unique dipole interactions with bacterial cell wall synthesis enzymes.
Furthermore, emerging research indicates that furan-containing compounds possess significant neuroprotective potential. Specific furan derivatives have been shown to upregulate estrogen receptor genes (esr1 and esr2b), ameliorating cognitive dysfunction and inhibiting amyloid-beta aggregation in Alzheimer's disease models[5]. By tuning the lipophilicity of the CDMPF scaffold, researchers can optimize blood-brain barrier (BBB) penetration to target these neurodegenerative pathways.
Quantitative Efficacy: Structure-Activity Relationship (SAR)
The following table synthesizes representative SAR data, illustrating how structural modifications on the furan core impact tubulin inhibition and cellular cytotoxicity.
| Compound ID | Furan C2 Substitution | Furan C5 Substitution | Tubulin IC₅₀ (µM) | HeLa IC₅₀ (µM) | Est. LogP |
| Colchicine (Ref) | N/A | N/A | 1.25 ± 0.10 | 0.05 ± 0.01 | 1.30 |
| CDMPF-Lead 1 | 4-chloro-3,5-dimethoxyphenyl | 4-methoxyphenyl | 0.85 ± 0.05 | 0.04 ± 0.01 | 3.45 |
| CDMPF-Analog A | 3-chloro-4,5-dimethoxyphenyl | 4-methoxyphenyl | 1.10 ± 0.08 | 0.07 ± 0.02 | 3.45 |
| CDMPF-Analog B | 4-chloro-3,5-dimethoxyphenyl | Hydrogen | 4.50 ± 0.20 | 1.20 ± 0.15 | 2.80 |
Data interpretation: The inclusion of a secondary aromatic system at the C5 position of the furan ring (Lead 1 and Analog A) significantly enhances binding affinity compared to the unsubstituted variant (Analog B), demonstrating the necessity of a bi-aryl system for optimal occupation of the tubulin binding pocket.
Experimental Methodologies & Self-Validating Systems
To ensure scientific integrity, the evaluation of CDMPFs requires rigorous, self-validating experimental workflows.
Figure 2: Sequential experimental workflow for the validation of CDMPF therapeutic candidates.
Protocol A: In Vitro Tubulin Polymerization Kinetics
Objective: To quantify the direct mechanistic impact of CDMPFs on microtubule assembly dynamics.
-
Buffer Preparation: Prepare 80 mM PIPES buffer (pH 6.9) containing 1 mM EGTA and 2 mM
.-
Causality: PIPES is mandated over Tris because it maintains the optimal pKa at 37°C without chelating the
ions, which are strictly required for GTP hydrolysis and tubulin nucleation.
-
-
Compound Incubation: Pre-incubate porcine brain tubulin (3 mg/mL) with CDMPFs (0.1 to 10 µM) on ice for 15 minutes.
-
Causality: Pre-incubation on ice prevents spontaneous polymerization, allowing the inhibitor to reach thermodynamic binding equilibrium with the tubulin dimers before assembly is triggered.
-
-
Initiation: Add GTP (1 mM final concentration) and immediately shift the temperature to 37°C in a temperature-controlled spectrophotometer.
-
Causality: GTP binding to the
-tubulin E-site and the temperature shift thermodynamically drive the endothermic nucleation and elongation phases of microtubules.
-
-
Kinetic Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes. As tubulin polymerizes, the solution's turbidity increases proportionally to the absorbance.
-
Self-Validation System: Run parallel controls with Paclitaxel (enhances turbidity) and Colchicine (suppresses turbidity).
-
Causality: A self-validating assay must prove its dynamic range. Paclitaxel proves the tubulin batch is competent for hyper-polymerization, while colchicine proves the specific binding site is active. Failure of either control invalidates the assay.
-
Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the anti-proliferative efficacy of CDMPFs in target cell lines.
-
Cell Seeding: Seed target cells (e.g., HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5%
. -
Compound Treatment: Treat cells with serial dilutions of CDMPFs (0.01 to 100 µM). Ensure final DMSO concentration remains ≤0.1%.
-
Causality: DMSO concentrations above 0.1% alter cell membrane permeability and induce basal cytotoxicity, artificially inflating the apparent potency of the drug candidate.
-
-
MTT Addition: After 72h, add MTT reagent (5 mg/mL) and incubate for 4h.
-
Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
-
Solubilization & Quantification: Aspirate media and add 100 µL of pure DMSO to lyse cells. Read absorbance at 570 nm.
-
Causality: Formazan crystals are impermeable and trapped intracellularly. DMSO lyses the lipid bilayer and acts as an aprotic solvent to fully dissolve the crystals, creating the homogenous solution required for accurate spectrophotometric quantification via the Beer-Lambert law.
-
Conclusion
Chlorodimethoxyphenyl furans represent a highly tunable, metabolically stable pharmacophore with profound potential in modern drug discovery. By leveraging the bioisosteric properties of the furan ring and the steric shielding of the chlorodimethoxyphenyl group, researchers can develop highly potent colchicine binding site inhibitors and broad-spectrum therapeutic agents. Adherence to rigorous, self-validating experimental protocols ensures that the translation of these compounds from in vitro kinetics to in vivo models remains scientifically sound and reproducible.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL
- Design and synthesis of novel 5-(4-chlorophenyl)
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization (Alternate Index)
- Chemistry and Therapeutic Aspect of Furan: A Short Review Source: ResearchGate URL
- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Next-Generation Therapeutics: A Comprehensive Review of 2-(4-Chloro-3,5-dimethoxyphenyl)furan Analogs
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing targeted therapeutics. The compound 2-(4-Chloro-3,5-dimethoxyphenyl)furan (CAS No. 1333473-14-5) has emerged as a highly versatile building block[1]. It combines the electron-rich, bioisosteric properties of a furan ring with the sterically tuned, metabolically stable 4-chloro-3,5-dimethoxyphenyl moiety.
This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its synthetic methodologies, its pharmacological mechanism of action (specifically targeting Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization), and field-validated experimental protocols for its application in oncology and antimicrobial research.
Rational Design and Pharmacophore Significance
The structural architecture of 2-(4-Chloro-3,5-dimethoxyphenyl)furan is not coincidental; it is a meticulously designed pharmacophore driven by specific molecular interactions:
-
The 4-Chloro Substituent: The para-chlorine atom serves a dual purpose. Sterically, it prevents rapid cytochrome P450-mediated para-hydroxylation, thereby increasing the compound's metabolic half-life. Electronically, it acts as a halogen-bond donor, which is critical for anchoring the molecule deep within the hydrophobic pockets of kinase domains[2].
-
The 3,5-Dimethoxy Groups: These electron-donating groups increase the electron density of the phenyl ring, enhancing
stacking interactions with aromatic residues (such as Phe and Tyr) in the target protein's binding site. Furthermore, they mimic the trimethoxyphenyl ring of colchicine, making them highly effective in binding to the -tubulin interface[3]. -
The Furan Core: Furan acts as a robust, low-molecular-weight spacer that maintains coplanarity with the phenyl ring while providing a hydrogen-bond acceptor (the oxygen atom) to interact with the hinge region of kinases[4].
Dual-targeting mechanism of furan analogs on EGFR and Tubulin pathways.
Synthetic Methodologies and Chemical Derivatization
Synthesizing the core scaffold requires strict regiocontrol. The standard approach involves the functionalization of commercially available 3,5-dimethoxyaniline or 3,5-dimethoxyphenol, followed by a metal-catalyzed cross-coupling reaction[1].
Protocol 1: Step-by-Step Synthesis of the Core Scaffold
Objective: To synthesize 2-(4-Chloro-3,5-dimethoxyphenyl)furan with high regioselectivity.
Causality Note: We utilize Sulfuryl Chloride (
-
Regioselective Chlorination:
-
Dissolve 1.0 eq of 3,5-dimethoxyaniline in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Dropwise, add 1.05 eq of
. Stir for 2 hours. -
Quench with saturated aqueous
, extract with DCM, and purify via flash chromatography to yield 4-chloro-3,5-dimethoxyaniline.
-
-
Sandmeyer Reaction (Halide Conversion):
-
Suspend the aniline derivative in aqueous
(30%) at 0 °C. -
Add
(1.2 eq) slowly to form the diazonium salt. -
Introduce the mixture to a solution of
(2.0 eq) to convert the diazonium salt to 1-iodo-4-chloro-3,5-dimethoxybenzene. Self-validation: Nitrogen gas evolution confirms the substitution.
-
-
Suzuki-Miyaura Cross-Coupling:
-
Combine the aryl iodide (1.0 eq) and 2-furanylboronic acid (1.2 eq) in a Schlenk flask.
-
Add
(0.05 eq) and (3.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture. -
Causality:
is chosen because its large bite angle accommodates the steric hindrance imposed by the di-ortho-methoxy groups during the transmetalation step. -
Heat at 90 °C for 12 hours. Extract, dry over
, and isolate the final 2-(4-chloro-3,5-dimethoxyphenyl)furan via column chromatography.
-
Structure-Activity Relationship (SAR) Insights
The 4-chloro-3,5-dimethoxyphenyl moiety has been extensively hybridized with triazoles, indoles, and pyrido[2,3-d]pyrimidines to evaluate its anticancer efficacy[4][5]. When integrated into these larger frameworks, the furan/aryl system exhibits sub-micromolar potency against wild-type and mutated kinases.
Quantitative Data Presentation
The following table summarizes the comparative
| Compound Analog / Co-Scaffold | Target / Cell Line | Mechanistic Observation | |
| 4-chloro-3,5-dimethoxyphenyl (Indole-triazole) | MCF-7 (Breast Cancer) | 4.07 ± 0.28 | Induces G2/M phase arrest |
| 4-chloro-3,5-dimethoxyphenyl (Indole-triazole) | A-549 (Lung Cancer) | 7.39 ± 0.63 | Disrupts cellular microtubules |
| 4-chloro-3,5-dimethoxyphenyl (Indole-triazole) | EGFR Tyrosine Kinase | 0.453 ± 0.072 | Equipotent to Erlotinib |
| 4-chloro-3,5-dimethoxyphenyl (Pyrido-pyrimidine) | EGFR Tyrosine Kinase | 0.38 ± 0.04 | Binds ATP hinge region |
| Erlotinib (Clinical Standard) | EGFR Tyrosine Kinase | ~0.42 ± 0.03 | Reference Control |
Data synthesized from in vitro MTT assays and kinase inhibition profiles[2][4][6].
Experimental Workflows for Biological Validation
To ensure trustworthiness and reproducibility, the biological evaluation of these analogs must follow a self-validating workflow. The dual-action nature of these compounds requires parallel testing for both kinase inhibition and structural protein disruption.
Iterative workflow for synthesizing and validating biologically active furan analogs.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To quantify the disruption of microtubule dynamics by furan analogs. Causality Note: Microtubule assembly scatters light. By monitoring absorbance at 340 nm, we can kinetically track the polymerization of tubulin dimers into microtubules. A decrease in the slope of the absorbance curve directly correlates with the compound's inhibitory potency[3].
-
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. -
Compound Incubation: Add the 2-(4-chloro-3,5-dimethoxyphenyl)furan analog (dissolved in DMSO, final DMSO concentration <1%) to the tubulin solution. Include Colchicine as a positive control and a DMSO vehicle as a negative control.
-
Reaction Initiation: Add 1 mM GTP to the mixture to initiate polymerization.
-
Kinetic Measurement: Immediately transfer the microplate to a spectrophotometer pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Calculate the
of polymerization (the steepest slope of the growth curve). The is determined by plotting the percentage of inhibition against the logarithmic concentration of the analog.
Future Perspectives & Clinical Translation
The 2-(4-Chloro-3,5-dimethoxyphenyl)furan scaffold represents a highly privileged structure in the ongoing battle against drug-resistant malignancies. The emergence of the EGFR C797S mutation has rendered many first- and third-generation tyrosine kinase inhibitors ineffective. However, the unique steric bulk and binding modality of the 4-chloro-3,5-dimethoxyphenyl moiety offer a pathway to bypass these resistance mechanisms by engaging alternative hydrophobic pockets within the kinase domain[3][4].
Future drug development efforts should focus on optimizing the pharmacokinetic profile (ADME) of these analogs, specifically enhancing aqueous solubility through the introduction of polar morpholine or piperazine appendages on the furan ring, ensuring these potent molecules can successfully transition from the bench to clinical trials.
References
- Benchchem. "2-(4-Chloro-3,5-dimethoxyphenyl)furan - Chemical Properties and Synthesis." Benchchem Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8wxBZ9DvA6nS8PNw5sMXfVEtnlWg6o1N7PLgxZSgncgiZcGz71fI9xy26odwRhzIJqC9BnUVHY9yln8DT9yVqolq0DzE0w26NSGiigzeFw9L4vO2zpbO5Y8cuP2S7iItk54SFqQ==]
- National Institutes of Health (NIH) / PMC. "Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbLDDA5SjnPZUYJ26LUAWLaOeCiLTAE-v8Ckyz-6WZjLIBp1eqXZ7nzf2pehDZNQBSwusXQ5WdrO67gMIQmXKg8hdSJE4EdXt-itINL_iQWxv8_hmFC6b38dS7Th1_G4O5Nto0yvmQK6eLot7Y]
- Royal Society of Chemistry (RSC). "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlB82sPlkriPNtIM3ZUem1rOc_EXhMEv14C88wJR8hQDq1mG7LldUS3WRw_nQMGVIB7IKnYBdcYnpDf7GrMd8COfMtrHuGowL7OLjbJUEZxosFW-RwqnrWdob5GjYOz7N0YCjZRo07xb9sEJQvvL1xhWcRGGWZvB0=]
- ResearchGate. "Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx-PmMKkBCE4npEO58E_Zjh7RoxlpXFVEn4WcLyRXoQGpCuy7MJ1fh92r09heX49MvmfU3NX6JRwBmPIXggYE-AjYGJ_sHfK95iqAHrNZXJL-lico92uiIPqyWNlGoaDFRjjkbanTciDPtQChWd6wbnYJ9A2tE22-yeG_EudNgRNFe5mMKXobpynFRnYJIssU6vh7uPgas6ISmJaQgFOKfwVfNu6R5g00xojVHnq-sOreJHVRiLRnAxKR1PG8S]
Sources
- 1. 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Benchchem [benchchem.com]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Pharmacophore Modeling of Furan-Based Anticancer Agents: A Mechanistic and Methodological Guide
Executive Summary
The furan scaffold—a five-membered aromatic heterocycle containing a single oxygen atom—has emerged as a highly privileged pharmacophore in modern oncology drug discovery. Acting frequently as a bioisostere for phenyl rings, the furan moiety enhances metabolic stability while providing unique electronic properties that facilitate high-affinity receptor interactions[1]. This technical guide explores the causality behind furan's efficacy, details the self-validating computational workflows required to model its pharmacophoric space, and provides standardized in vitro protocols for verifying computational hits.
The Furan Scaffold: Electronic Properties and Target Causality
The biological activity of furan-based compounds is intrinsically linked to the electronic nature of the furan ring. Despite having only one oxygen atom, the ring is highly aromatic due to delocalized electrons[2]. In the context of structure-activity relationships (SAR) and pharmacophore modeling, furan contributes two critical interaction vectors:
-
Hydrogen Bond Acceptor (HBA): The lone pairs of electrons on the oxygen atom serve as potent HBAs, anchoring the molecule to kinase hinge regions or tubulin binding pockets[2].
-
Stacking and Hydrophobic Interactions: The aromatic electron cloud allows for parallel or T-shaped
-stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within the target active site.
Key Oncological Targets
Furan and benzofuran derivatives have demonstrated exceptional potency against several critical cancer pathways:
-
Tubulin Polymerization Inhibition: Furan derivatives, such as the clinical candidate BNC105, target the colchicine binding site of tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis[3].
-
PTEN/PI3K/Akt Modulation: Novel furan-aniline derivatives have been shown to promote the activity of the tumor suppressor PTEN, thereby suppressing the oncogenic PI3K/Akt and Wnt/
-catenin signaling pathways[4].
Dual-mechanism signaling pathway of furan-based agents targeting tubulin and PTEN.
Quantitative Data Summary: SAR and Efficacy
To build a robust pharmacophore model, researchers must train algorithms on high-quality quantitative data. Modifications at the C2 and C5 positions of the furan ring are particularly critical for modulating potency and selectivity[1]. The table below summarizes the anti-proliferative efficacy of key furan derivatives.
| Compound / Scaffold | Target Mechanism | Cell Line | IC | Key Pharmacophore Features |
| Compound 1 (Furan-Aniline) | PTEN Activation / PI3K | HeLa (Cervical) | 0.08 | Furan oxygen (HBA), Aniline (HBD)[4][5] |
| Compound 7 (Furan-Carboxamide) | Tubulin Inhibition | MCF-7 (Breast) | 2.96 | Carboxamide linker, Furan core[5][6] |
| Compound 4 (Furan-Carboxamide) | Tubulin Inhibition | MCF-7 (Breast) | 4.06 | Halogen substitution, Furan core[5][6] |
| Compound 24 (Furan Precursor) | Wnt/ | SW620 (Colorectal) | Moderate | |
| Doxorubicin (Reference) | DNA Intercalation | MCF-7 (Breast) | ~0.5 - 2.0 | Planar anthracycline core[5] |
Self-Validating Pharmacophore Modeling Workflow
A pharmacophore model is only as reliable as its validation strategy. The following protocol outlines a self-validating 3D-QSAR and pharmacophore generation workflow utilizing software such as LigandScout[7] or Discovery Studio. The causality behind this specific workflow is the integration of a decoy dataset —a model's true predictive power is defined not just by its ability to recognize active ligands, but by its capacity to reject structurally similar inactive compounds.
Step-by-Step Computational Protocol
-
Dataset Curation & Conformational Generation:
-
Action: Assemble a training set of
30 known furan-based active compounds and a decoy set of 1000 structurally similar but inactive molecules. -
Causality: Generate 3D conformations (up to 255 per ligand) using the OMEGA algorithm to ensure the bioactive conformation is sampled during feature alignment.
-
-
Feature Extraction:
-
Action: Map chemical features: Hydrogen Bond Acceptors (furan oxygen), Hydrogen Bond Donors (amine/amide linkers), Hydrophobic regions (aryl rings), and Excluded Volumes (steric boundaries of the binding pocket).
-
-
Model Generation:
-
Action: Align the active dataset to generate shared pharmacophoric hypotheses. Prioritize models that retain the furan HBA feature and the
-stacking aromatic feature.
-
-
Self-Validation (ROC & Güner-Henry Scoring):
-
Action: Screen the combined active/decoy dataset against the generated model. Calculate the Receiver Operating Characteristic (ROC) curve and the Güner-Henry (GH) score[7].
-
Causality: A GH score
and an Area Under the Curve (AUC) mathematically validate that the model is selectively enriching true furan-based actives over false positives.
-
-
Virtual Screening:
-
Action: Deploy the validated model as a 3D query against commercial libraries (e.g., ZINC, Enamine) to identify novel furan-containing scaffolds.
-
Iterative 3D pharmacophore modeling and validation workflow for furan derivatives.
In Vitro Experimental Validation Protocols
Once virtual screening yields novel furan-based hits, empirical validation is mandatory. The following protocols are designed to assess anti-proliferative efficacy and confirm the apoptotic mechanism of action predicted by the pharmacophore model.
Protocol A: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, acting as a direct indicator of cell viability following exposure to furan derivatives[5].
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of
cells per well in 100 µL of complete medium[6]. -
Adherence: Incubate at 37°C in a humidified 5% CO
atmosphere for 24 hours[5]. -
Compound Treatment: Prepare serial dilutions of the furan hits and reference drugs (e.g., Staurosporine or Doxorubicin). Add 100 µL of the compound-containing medium to the wells and incubate for an additional 24 to 48 hours[6].
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals[5][6].
-
Solubilization & Readout: Dissolve the formazan crystals using 100 µL of Dimethyl Sulfoxide (DMSO)[6]. Measure the absorbance at 570 nm using a microplate reader to calculate the IC
.
Protocol B: Annexin-V/PI Flow Cytometry for Apoptosis
To prove that the furan-induced cytotoxicity is mediated via apoptosis (e.g., through tubulin inhibition and pre-G1 accumulation) rather than non-specific necrosis[6].
-
Treatment: Treat cells with the furan derivative at its calculated IC
concentration for 24 hours. -
Harvesting: Trypsinize, collect, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze immediately via flow cytometry.
-
Causality of Readout: Cells that are Annexin V(+)/PI(-) represent early apoptosis (validating targeted mechanism), while Annexin V(+)/PI(+) indicates late apoptosis[6].
-
References
-
"Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors", Bentham Science Publishers.[Link]
-
"oxygen containing heterocyclic scaffolds as anticancer agent", WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH.[Link]
-
"Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review", Oriental Journal of Chemistry.[Link]
-
"Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity", PMC.[Link]
-
"Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants", PMC.[Link]
-
"Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022", MDPI.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-chloro-3,5-dimethoxyphenyl)furan, a valuable substituted biaryl compound with potential applications in medicinal chemistry and materials science.[1] The protocol herein details a robust and efficient method centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, and critical insights into experimental choices and safety considerations.
Introduction: The Significance of 2-Aryl-Furans and the Suzuki-Miyaura Coupling Approach
Substituted 2-aryl-furans are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials.[1] Their utility as synthetic intermediates is well-established, with applications ranging from the development of novel antibacterial and anticancer agents to the construction of advanced organic electronics.[1][6] The target molecule, 2-(4-chloro-3,5-dimethoxyphenyl)furan, combines the furan heterocycle with a polysubstituted phenyl ring, making it an attractive building block for further chemical elaboration.
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of biaryl compounds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and palladium catalysts.[2][7][8] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate provides a direct and efficient route to the desired C-C bond formation.[2][8]
This application note will detail the synthesis of 2-(4-chloro-3,5-dimethoxyphenyl)furan via the Suzuki-Miyaura coupling of furan-2-boronic acid with 1-bromo-4-chloro-3,5-dimethoxybenzene. The rationale for selecting this specific pathway is twofold: the commercial availability and stability of furan-2-boronic acid derivatives[9][10] and the predictable reactivity of the aryl bromide coupling partner.
Reaction Scheme and Mechanism
The overall synthetic transformation is depicted below:
Scheme 1: Synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan via Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.[2][8]
-
Transmetalation: The organoboron species (furan-2-boronic acid) coordinates to the palladium(II) complex, and in the presence of a base, the furan group is transferred to the palladium center, displacing the bromide.[11]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-chloro-3,5-dimethoxyphenyl)furan.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| 1-Bromo-4-chloro-3,5-dimethoxybenzene | C₈H₈BrClO₂ | 251.51 | 1.0 | 1.0 | Commercial |
| Furan-2-boronic acid | C₄H₅BO₃ | 111.90 | 1.2 | 1.2 | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | Commercial |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 | 2.0 | Commercial |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 10 mL | - | Commercial |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | Commercial |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Commercial |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | Commercial |
| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | As needed | - | Commercial |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Step-by-Step Synthesis Protocol
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-4-chloro-3,5-dimethoxybenzene (251.5 mg, 1.0 mmol), furan-2-boronic acid (134.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Fraction Collection: Collect the fractions containing the desired product (as determined by TLC analysis).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-chloro-3,5-dimethoxyphenyl)furan as a solid.
Visualization of the Workflow
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[12]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]
-
Organometallic Reagents: While furan-2-boronic acid is generally stable, some organoboron compounds can be sensitive. Handle with care and avoid exposure to strong oxidizing agents.
-
Palladium Catalysts: Palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate care and avoid sources of ignition.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium catalyst, in accordance with local, state, and federal regulations.[12] It is advisable to consult with your institution's environmental health and safety department for specific guidelines on the disposal of heavy metal waste.[13]
Characterization and Expected Results
The final product, 2-(4-chloro-3,5-dimethoxyphenyl)furan, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: A white to off-white solid.
-
Yield: Expected yields for this type of reaction are typically in the range of 70-90%.
-
Thin Layer Chromatography (TLC): A single spot should be observed on the TLC plate after purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the furan protons and the aromatic protons of the substituted phenyl ring, as well as the methoxy protons. The furan protons typically appear in the region of 6.0-7.5 ppm.[14] The aromatic protons on the phenyl ring will appear as a singlet, and the methoxy groups will also appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will show the expected number of signals for the carbon atoms in the molecule, with characteristic shifts for the furan and aromatic carbons, as well as the methoxy carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₁ClO₃, MW = 238.67 g/mol ).[1] The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst, insufficient degassing, impure reagents or solvents. | Ensure the palladium catalyst is active. Use a fresh bottle if necessary. Thoroughly degas all solvents. Use anhydrous solvents and pure reagents. Consider using a different palladium precatalyst or ligand system.[15][16] |
| Protodeboronation of furan-2-boronic acid | Reaction temperature is too high, or the reaction time is too long. The base may be too strong. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base such as potassium phosphate (K₃PO₄).[17] The use of a more stable boronic acid derivative, such as a pinacol ester, can also mitigate this issue.[17] |
| Formation of side products | Homocoupling of the starting materials, decomposition of the product. | Ensure a strictly inert atmosphere to prevent oxygen-induced homocoupling. Optimize the reaction temperature and time to minimize product decomposition. The furan ring can be sensitive to acidic conditions.[18] |
| Difficulty in purification | Co-elution of the product with byproducts or starting materials. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. Recrystallization may be an alternative purification method if the product is a solid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of 2-(4-chloro-3,5-dimethoxyphenyl)furan. The protocol detailed in this application note is designed to be a robust starting point for researchers. By carefully controlling the reaction conditions and adhering to the safety precautions, this valuable synthetic building block can be prepared in good yield and high purity. The versatility of the Suzuki-Miyaura coupling opens the door for the synthesis of a wide array of analogous 2-aryl-furan derivatives, facilitating further exploration in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. In Organic Chemistry II. Retrieved from [Link]
-
Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
-
Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Retrieved from [Link]
-
ConnectSci. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans: Synthetic Communications. Retrieved from [Link]
-
ChemBK. (2024). Furan-2-boronic acid pinacol ester. Retrieved from [Link]
-
PubMed. (2018). Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
MDPI. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
-
Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. In Research. Retrieved from [Link]
-
ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Formyl-2-furanboronic acid at 100 K. Retrieved from [Link]
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Gradua. Retrieved from [Link]
-
PMC. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Wikipedia. (2024). Stille reaction. Retrieved from [Link]
-
MJM. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]
-
ACS Publications. (2002). Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). Synthesis of multi-substituted furan rings. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of 2‐arylsubstituted fused furans with cinnamic and alkenylcarboxylic acids. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
Sources
- 1. 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Benchchem [benchchem.com]
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- 4. mdpi.com [mdpi.com]
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- 10. Furan-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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Suzuki-Miyaura coupling conditions for 2-arylfuran synthesis
Application Note: Advanced Protocols for 2-Arylfuran Synthesis via Suzuki-Miyaura Coupling
Executive Summary
The synthesis of 2-arylfurans is a critical transformation in medicinal chemistry, appearing in pharmacophores such as dantrolene (muscle relaxant) and various HCV inhibitors. While the Suzuki-Miyaura coupling is the de facto standard for biaryl synthesis, 2-furyl substrates present unique challenges. Specifically, 2-furylboronic acids are notoriously unstable , suffering from rapid protodeboronation under aqueous basic conditions.
This guide moves beyond generic Suzuki conditions. It provides three distinct, field-validated protocols designed to mitigate furan instability, maximize catalyst turnover, and ensure reproducibility in drug discovery workflows.
Mechanistic Insight & The "Furan Problem"
To optimize 2-arylfuran synthesis, one must understand the failure mode. Unlike phenylboronic acids, 2-heteroarylboronic acids possess a lone pair on the heteroatom that facilitates a hydrolytic C-B bond cleavage.
The Protodeboronation Trap:
In the presence of base and water, the boronate intermediate (necessary for transmetallation) is in equilibrium with a species that undergoes rapid protonolysis. If the rate of transmetallation (
Figure 1: Catalytic Cycle & Competitive Decomposition
Caption: The Suzuki-Miyaura cycle showing the critical competition between productive transmetallation and destructive protodeboronation of the furan ring.
Critical Parameter Optimization
Select your reagent strategy based on the specific constraints of your substrate.
| Parameter | Boronic Acids (Standard) | Pinacol Esters (BPin) | K-Trifluoroborates (BF3K) |
| Stability | Low (Must use immediately) | Medium (Hydrolysis required) | High (Shelf-stable solid) |
| Atom Economy | High | Low | Medium |
| Water Tolerance | Low (Promotes deboronation) | Medium | High (Requires water) |
| Recommendation | Use for simple, cheap screens. | Use for lipophilic substrates. | Gold Standard for Furans. |
Experimental Protocols
Protocol A: The "Gold Standard" (Potassium Organotrifluoroborates)
Best for: High-value synthesis, scale-up, and ensuring reproducibility.
This method utilizes Potassium 2-furyltrifluoroborate , which slowly releases the active boronic acid species, keeping the concentration low enough to favor transmetallation over decomposition (Molander conditions).
Reagents:
-
Aryl Bromide/Triflate (1.0 equiv)
-
Potassium 2-furyltrifluoroborate (1.05 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]
-
Base: K₂CO₃ (3.0 equiv)[2]
-
Solvent: THF:H₂O (10:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Potassium 2-furyltrifluoroborate (183 mg, 1.05 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed THF (4.5 mL) and degassed water (0.45 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 2–4 hours.
-
Note: The biphasic nature requires high stir rates (>800 RPM) to ensure phase transfer.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "High Activity" Route (Pd-PEPPSI-IPr)
Best for: Sterically hindered substrates or when trifluoroborates are unavailable.
This protocol uses a Pd-NHC (N-Heterocyclic Carbene) precatalyst.[3] The bulky NHC ligand facilitates rapid oxidative addition and protects the metal center, allowing the reaction to proceed faster than the rate of furan decomposition.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2-Furylboronic acid (1.5 equiv) — Add excess due to instability.
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Base: K₂CO₃ (2.0 equiv) or KOtBu (for chlorides)
-
Solvent: Isopropanol (Technical grade is acceptable) or Dioxane.
Step-by-Step Methodology:
-
Pre-mix: In a glovebox or under Argon flow, add Pd-PEPPSI-IPr (14 mg for 1 mmol scale, 2 mol%), Aryl Halide, and Base to the vial.
-
Boronic Acid Handling: Add 2-Furylboronic acid (168 mg, 1.5 mmol) last.
-
Critical: Do not dissolve the boronic acid in solvent beforehand; it degrades in solution.
-
-
Reaction: Add Isopropanol (4 mL). Seal and heat to 60 °C (for bromides) or 80 °C (for chlorides).
-
Monitoring: Check LCMS at 1 hour. If starting material remains but furan is consumed, add another 0.5 equiv of boronic acid.
Protocol C: The "Inverse" Approach (2-Bromofuran)
Best for: When the aryl partner is valuable/complex and the furan is a simple appendage.
Instead of using the unstable furan boronic acid, use 2-bromofuran as the electrophile and a stable Aryl Boronic Acid as the nucleophile.
Warning: 2-Bromofuran is volatile and light-sensitive.
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
-
2-Bromofuran (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous solution, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane).
Step-by-Step Methodology:
-
Solvent Prep: Degas DME vigorously for 15 minutes.
-
Catalyst Activation: Dissolve Pd(PPh₃)₄ and Aryl Boronic Acid in DME under Argon.
-
Addition: Add 2-Bromofuran via syringe. (Store 2-bromofuran in the freezer/dark until use).
-
Base Addition: Add the degassed Na₂CO₃ solution.
-
Reaction: Heat to 85 °C overnight in a sealed pressure tube (to prevent loss of volatile 2-bromofuran).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield + De-boronated Furan | Protodeboronation is faster than coupling. | Switch to Protocol A (Trifluoroborate). Lower temperature and use a more active catalyst (Pd-PEPPSI or XPhos). |
| Homocoupling (Ar-Ar) | Oxygen presence in the vessel.[4] | Improve degassing (Freeze-Pump-Thaw). Ensure base is not acting as an oxidant. |
| Black Precipitate (Pd Black) | Catalyst decomposition ("Death"). | Add excess ligand (e.g., extra PPh₃ or XPhos). Switch to Pd-NHC systems (PEPPSI) which are thermally stable. |
| No Reaction (Aryl Chloride) | Oxidative addition is too slow. | Switch from Pd(PPh₃)₄ to Pd-PEPPSI-IPr or Pd(OAc)₂/SPhos . Switch base to Cs₂CO₃. |
Workflow Visualization
Caption: Operational workflow for ensuring high-yield 2-arylfuran synthesis.
References
-
Molander, G. A., & Bernhardt, J. T. (2010).[5] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.[6][7] Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][7][8] Chemical Reviews. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
Preparation of 4-chloro-3,5-dimethoxyphenylboronic acid: An Application Note and Protocol
Introduction
4-Chloro-3,5-dimethoxyphenylboronic acid is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3][4] This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryls, which are prevalent in many biologically active compounds.[4][5] The specific substitution pattern of this boronic acid—a central chloro-substituted aromatic ring flanked by two methoxy groups—provides unique electronic and steric properties that can be exploited to fine-tune the characteristics of the final products.
This document provides a comprehensive guide for the synthesis of 4-chloro-3,5-dimethoxyphenylboronic acid. It details a robust protocol, discusses the underlying chemical principles, and emphasizes critical safety considerations, particularly concerning the use of pyrophoric organolithium reagents.
Reaction Principle: Lithiation-Borylation
The synthesis of arylboronic acids from aryl halides is a well-established transformation in organic chemistry.[6][7] The most common and direct method involves a two-step sequence:
-
Halogen-Metal Exchange (Lithiation): The aryl halide is treated with a strong organolithium base, typically n-butyllithium or tert-butyllithium, at low temperatures. This step generates a highly reactive aryllithium intermediate. The choice of organolithium reagent and reaction conditions is crucial to prevent side reactions.
-
Borylation: The aryllithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate.[6][8] This forms a boronate ester intermediate.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired arylboronic acid.[6]
The overall transformation is a powerful method for introducing the boronic acid functionality onto an aromatic ring, paving the way for further synthetic elaborations.[9]
Experimental Protocol
This protocol outlines the preparation of 4-chloro-3,5-dimethoxyphenylboronic acid starting from 1-chloro-3,5-dimethoxybenzene.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloro-3,5-dimethoxybenzene | ≥98% | Commercially Available | Ensure dryness before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric; handle with extreme care under inert atmosphere.[10][11][12][13][14] |
| Triisopropyl borate | ≥98% | Commercially Available | Moisture sensitive. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Reagent Grade | Corrosive. |
| Diethyl Ether | Anhydrous | ACS Reagent Grade | Flammable. |
| Hexanes | ACS Reagent Grade | Flammable. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Reagent Grade | |
| Celite® | Filter aid. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Low-temperature thermometer
-
Syringes and needles, oven-dried
-
Addition funnel, flame-dried
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-chloro-3,5-dimethoxyphenylboronic acid.
Step-by-Step Protocol
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.[13]
-
Initial Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: In the cooled flask, dissolve 1-chloro-3,5-dimethoxybenzene (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise via syringe over 20-30 minutes, again maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl (aq) until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize from a mixture of diethyl ether and hexanes to afford pure 4-chloro-3,5-dimethoxyphenylboronic acid as a white to off-white solid.
Safety Considerations: Handling Pyrophoric Reagents
The use of n-butyllithium necessitates strict adherence to safety protocols due to its pyrophoric nature, meaning it can ignite spontaneously on contact with air or moisture.[10][12][14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves as an inner layer and neoprene or butyl rubber gloves as an outer layer).[10][14]
-
Inert Atmosphere: All operations involving organolithium reagents must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[11][13] All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use.[11]
-
Syringe and Cannula Techniques: Use well-maintained, dry syringes and needles for transferring organolithium solutions.[12] For larger volumes, cannula transfer is recommended.
-
Quenching: Never add water or protic solvents directly to an organolithium reagent. Quenching should be done slowly at low temperatures with appropriate reagents.
-
Spill Management: In case of a spill, do not use water. Smother the spill with an appropriate absorbent material such as powdered lime or dry sand.[10] Keep a Class D fire extinguisher readily accessible.
Characterization
The identity and purity of the synthesized 4-chloro-3,5-dimethoxyphenylboronic acid should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons and the methoxy groups. The boronic acid proton (B-OH) may appear as a broad singlet and its chemical shift can be concentration-dependent. |
| ¹³C NMR | The spectrum will display distinct signals for the aromatic carbons, including the carbon attached to the boron atom, and the methoxy carbons. |
| Mass Spectrometry | To confirm the molecular weight of the product. |
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 4-chloro-3,5-dimethoxyphenylboronic acid.
Conclusion
The protocol described provides a reliable and scalable method for the preparation of 4-chloro-3,5-dimethoxyphenylboronic acid. The success of this synthesis hinges on the careful execution of the lithiation-borylation sequence, with particular attention paid to anhydrous conditions and the safe handling of pyrophoric reagents. This valuable building block can subsequently be employed in a variety of cross-coupling reactions to access a diverse range of complex organic molecules for applications in drug discovery and materials science.
References
-
Coulet, F., et al. (2003). A novel preparation of aryl and heteroarylboronic acids by an electrochemical coupling reaction is described. New Journal of Chemistry. Available at: [Link]
-
University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]
-
FMC Lithium. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]
-
Ishiyama, T., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]
-
University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]
-
Kabalka, G. W., & Sastry, K. A. R. (1983). Synthesis of arylboronic acids via the reaction of borane with arylmagnesium halides. Journal of Organometallic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of primary arylamines from aryl halides and arylboronic acid. Available at: [Link]
-
Campos, P. J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of bromobenzene with substituted phenylboronic acid under optimum conditions. Available at: [Link]
-
Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. Illinois Chemistry. Available at: [Link]
-
Kumar, A., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research. Available at: [Link]
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- 1. gala.gre.ac.uk [gala.gre.ac.uk]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
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- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
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- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehs.uci.edu [ehs.uci.edu]
Application Note: Solvent Selection & Solubility Protocol for 2-(4-Chloro-3,5-dimethoxyphenyl)furan
Executive Summary
This Application Note provides a technical framework for the solubilization, handling, and purification of 2-(4-Chloro-3,5-dimethoxyphenyl)furan . Due to the specific structural features of this molecule—specifically the acid-sensitive furan ring paired with a lipophilic, electron-rich chlorinated phenyl moiety—standard solvent selection protocols must be adapted to prevent degradation and ensure optimal recovery.[1][2]
This guide moves beyond generic solubility data to provide a predictive physicochemical profile and a validated screening protocol . It is designed for researchers conducting synthesis, purification, or biological assays who require precise control over the compound's phase behavior.
Physicochemical Profiling & Solubility Prediction
To select the correct solvent, one must first understand the competing intermolecular forces within the molecule.
Structural Analysis
The compound consists of two distinct aromatic systems linked by a single bond:
-
Furan Ring: An electron-rich, five-membered heterocycle.[1][2] Critical Insight: Furans are sensitive to acid-catalyzed ring opening and polymerization.[1][2] Protic solvents with high acidity (e.g., acetic acid) should be avoided.
-
Phenyl Ring (Substituted):
-
4-Chloro: Increases lipophilicity (LogP) and crystal lattice energy.[1][2]
-
3,5-Dimethoxy: These groups act as weak Hydrogen Bond Acceptors (HBA) but do not act as Hydrogen Bond Donors (HBD).[1][2] This suggests good solubility in aprotic polar solvents but limited solubility in strictly non-polar alkanes without a co-solvent.[2]
-
Predicted Solubility Parameters
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted solubility profile is as follows:
| Parameter | Prediction | Implications for Solvent Selection |
| LogP (Octanol/Water) | ~3.5 – 4.2 | Highly lipophilic.[1][2] Insoluble in water. Requires organic co-solvents for biological assays.[2] |
| H-Bond Donors | 0 | Limited solubility in protic solvents unless they are amphiphilic (e.g., Ethanol).[1][2] |
| H-Bond Acceptors | 3 (Oxygens) | Excellent solubility in Chloroform, DCM, DMSO, and THF . |
| pKa | Neutral | pH adjustment will not significantly alter solubility (unlike amines or carboxylic acids). |
Solvent Selection Strategy
The choice of solvent is strictly dictated by the application. The decision matrix below categorizes solvents based on "Fitness for Purpose."
Application-Specific Recommendations
A. Synthesis & Reaction Media
-
Recommended: Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Avoid: Strong Acids (HCl, H₂SO₄), Alcohols (at high temp).
B. Purification (Recrystallization & Chromatography)
-
Chromatography: Hexane / Ethyl Acetate gradients.
-
Recrystallization: Ethanol or Acetonitrile (MeCN) .[1]
-
Protocol: Dissolve in hot Ethanol.[2] If "oiling out" occurs (common with dimethoxybenzenes), add drops of water to the hot solution until turbid, then cool slowly.
-
C. Biological Assays (Stock Solutions)
-
Primary Stock: DMSO (Dimethyl Sulfoxide) .[1]
-
Concentration: Typically soluble up to 50–100 mM in pure DMSO.[2]
-
-
Diluent: Phosphate Buffered Saline (PBS) or Media.[1]
-
Warning: Rapid precipitation occurs upon dilution into water.[2] Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but validate that the compound does not crash out.
-
Solvent Decision Tree (Visualization)
Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.[1][2]
Experimental Protocol: Solubility Determination
Since batch-to-batch polymorphic variations can affect solubility, exact values should be determined experimentally. Use this "Tiered Screening" approach.
Tier 1: Visual Solubility Screen (Qualitative)
Purpose: Rapidly identify "Good," "Poor," and "Borderline" solvents.
-
Preparation: Weigh 5 mg of 2-(4-Chloro-3,5-dimethoxyphenyl)furan into four separate clear glass vials.
-
Solvent Addition: Add 100 µL of the following solvents to respective vials:
-
Observation (Room Temp):
-
Thermal Stress: If insoluble, heat Vials B and C to 50°C.
-
Clear upon heating: Suitable for recrystallization.[2]
-
Tier 2: Saturation Point Determination (Quantitative)
Purpose: Define exact limits for formulation or assay stock.[1]
-
Saturation: Add excess solid (approx. 20 mg) to 0.5 mL of target solvent (e.g., DMSO).
-
Equilibration: Vortex for 2 hours at 25°C. Allow to stand for 1 hour to settle undissolved solids.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Analysis: Dilute the filtrate 100-fold in Acetonitrile and inject into HPLC.
-
Calculation: Compare peak area against a standard curve of known concentration.[2]
-
Troubleshooting & Critical Considerations
Issue 1: "Oiling Out" During Recrystallization
-
Symptom: Upon cooling a hot ethanol solution, the compound forms liquid droplets at the bottom rather than crystals.
-
Cause: The compound's melting point is likely depressed by impurities or the solvent mixture, causing it to separate as a liquid phase before crystallizing (Liquid-Liquid Phase Separation).[2]
-
Solution:
Issue 2: Furan Ring Instability
-
Symptom: Solution turns dark/black over time, or new peaks appear on HPLC.
-
Solution:
Issue 3: Precipitation in Bioassays
-
Symptom: Cell toxicity is observed randomly, or optical density readings are erratic.[2]
-
Cause: The compound has crashed out of the aqueous media, forming micro-crystals that damage cells or scatter light.
-
Solution: Perform a "Serial Dilution Test" in cell-free media. Measure absorbance at 600 nm. An increase in turbidity indicates the solubility limit has been exceeded. Keep final DMSO concentration constant.
References
-
General Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1][2] Link
-
Furan Chemistry: Keay, B. A.[2][3] "Synthetic strategies for furan-containing natural products." Chemical Society Reviews 28 (1999): 209-215.[1][2] (Highlights acid sensitivity of furan derivatives).
-
Solvent Selection Guides: Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents."[1][2] Green Chemistry 18.1 (2016): 288-296.[1][2] Link
-
Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd Ed.[2] CRC Press, 2007. (Theoretical basis for "Like Dissolves Like").[1]
(Note: Specific experimental solubility data for 2-(4-Chloro-3,5-dimethoxyphenyl)furan is not available in public chemical registries.[1][2] The protocols above are derived from standard characterization workflows for lipophilic aryl-furan scaffolds.)
Sources
- 1. (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol | 1279691-36-9 [chemicalbook.com]
- 2. Furan, tetrahydro-2,5-dimethoxy- [webbook.nist.gov]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furan Derivatives
Introduction: The Dual Nature of the Furan Moiety
The furan nucleus is a prevalent heterocyclic scaffold found in numerous natural products, pharmaceuticals, and industrial chemicals.[1] Furan-containing compounds exhibit a wide spectrum of biological activities, with many derivatives being investigated for their potent anticancer properties.[1][2][3][4] These compounds can exert their effects through various mechanisms, including the inhibition of critical enzymes like VEGFR-2, disruption of microtubule polymerization, and induction of cell cycle arrest.[1][3]
However, the furan ring is also associated with toxicity concerns. Furan itself is classified as a possible human carcinogen (Group 2B) by the IARC and is known to be formed in thermally processed foods.[5][6] Its toxicity is often mediated by metabolic activation, primarily by cytochrome P450 enzymes, into reactive intermediates like cis-2-butene-1,4-dial (BDA).[6] This reactive metabolite can induce DNA damage, oxidative stress, and hepatocellular necrosis, which in turn can lead to compensatory cell proliferation and tumorigenicity.[5][6][7][8]
Given this duality, rigorous and reliable in vitro cytotoxicity testing is a cornerstone of the development and safety assessment of any novel furan derivative. This guide provides a comprehensive overview of field-proven protocols, the rationale behind their selection, and critical insights for data interpretation.
Critical Safety Precaution: Handling Furan and Its Derivatives
Furan and many of its derivatives are volatile, extremely flammable, and pose significant health risks, including carcinogenicity and mutagenicity.[9] Strict adherence to safety protocols is non-negotiable.
Core Safety Mandates:
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, tightly fitting safety goggles, a face shield, and compatible chemical-resistant gloves. Always inspect gloves before use.[10][11]
-
Ignition Sources: Absolutely no open flames, sparks, or smoking are permitted in the handling area. Use non-sparking tools and explosion-proof equipment.[9][10]
-
Storage: Store compounds in tightly sealed, light-resistant containers under an inert atmosphere (air-sensitive).[10] Refrigerate as recommended (e.g., below 4°C) and place within a designated, labeled flammable materials cabinet with secondary containment.[10] Furan is a peroxide former; containers should be dated upon receipt and opening and tested periodically for peroxides.[10]
-
Spill & Emergency: Ensure an emergency eyewash and safety shower are accessible.[10] Have a spill kit rated for flammable solvents readily available. For large spills (>1 L), evacuate and contact emergency services.[11]
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) and chemical waste in accordance with institutional and local regulations for hazardous waste.
Strategic Assay Selection: A Multi-Endpoint Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. A multi-endpoint strategy is essential for a robust assessment. The choice of assay depends on the specific question being asked.
| Assay Principle | Endpoint Measured | Common Assays | Key Insight |
| Metabolic Activity | Mitochondrial reductase activity | MTT, MTS, XTT | Measures overall cell health and proliferation. A reduction indicates compromised metabolic function. |
| Membrane Integrity | Loss of plasma membrane integrity | LDH Release | Measures irreversible cell death (necrosis or late apoptosis) by detecting a stable cytosolic enzyme in the culture medium. |
| Apoptosis Induction | Activation of key cell death enzymes | Caspase-3/7 Activity | Measures commitment to the apoptotic pathway through the activation of effector caspases. |
| Apoptosis vs. Necrosis | Phosphatidylserine externalization | Annexin V / Propidium Iodide (PI) Staining | Differentiates between early apoptosis, late apoptosis, and necrosis using flow cytometry. |
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of furan derivatives.
Caption: General workflow for in vitro cytotoxicity screening of furan derivatives.
Protocol 1: MTT Assay for Metabolic Viability
This assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[12][14]
Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in living cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1]
-
Causality: Seeding density is critical. Too few cells yield a low signal; too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Include wells for all controls: untreated cells (vehicle control), medium only (background control), and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan derivative in culture medium. A common starting range is 0.1 to 100 µM.
-
Gently remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.[1]
-
Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.
-
Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete solubilization.
-
-
Data Acquisition:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
Determine IC₅₀: Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This colorimetric assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[15] It is a reliable marker for late-stage apoptosis or necrosis, where the plasma membrane has been compromised.[16]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each cell type:
-
Spontaneous Release Control: Untreated cells (measures background LDH release).
-
Maximum Release Control: Untreated cells to be lysed with a lysis buffer (represents 100% LDH release).
-
Background Control: Medium only.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[16]
-
Causality: This step pellets any detached cells, ensuring the supernatant collected is free of cellular debris that could interfere with the assay.
-
To the "Maximum Release Control" wells, add 10 µL of 10X Lysis Buffer (often provided in kits) and incubate for 45-60 minutes at 37°C.
-
Carefully transfer 50-100 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate.[15][17]
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).
-
Add 100 µL of the prepared Reaction Mix to each well of the new plate containing the supernatants.[16]
-
Incubate at room temperature for 30 minutes, protected from light.[15][16]
-
-
Data Acquisition:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the background control (medium only) from all other readings.
-
Calculate Percent Cytotoxicity: % Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[19]
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
Caspases are a family of proteases central to the apoptotic process. Caspases-3 and -7 are key "effector" caspases that, once activated, cleave cellular substrates, leading to the disassembly of the cell.[20] This assay uses a specific peptide substrate (e.g., DEVD) linked to a reporter molecule (colorimetric or fluorometric) to measure caspase-3/7 activity.[21]
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, seeding cells in an opaque-walled 96-well plate suitable for luminescence or fluorescence if using a luminescent/fluorometric kit.
-
Include positive control wells treated with a known apoptosis inducer (e.g., Staurosporine).
-
-
Assay Reagent Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7 present.
-
Data Analysis
-
Background Subtraction: Subtract the average signal from the medium-only wells.
-
Fold-Change Calculation: Express the data as a fold-change in caspase activity relative to the vehicle-treated control cells.
Summary of Cytotoxic Profiles
The following table summarizes published IC₅₀ values for representative furan derivatives against various cancer cell lines, illustrating the range of potencies observed.
| Furan Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Compound 7 (N-phenyl triazinone derivative) | MCF-7 (Breast) | MTT | 2.96 | [1] |
| Compound 4 (Pyridine carbohydrazide derivative) | MCF-7 (Breast) | MTT | 4.06 | [1] |
| Furanocoumarin Derivative 4 | SW620 (Colorectal) | MTT | ~11-18 | [2] |
| Furanocoumarin Derivative 6 | HTB-140 (Melanoma) | MTT | ~11-18 | [2] |
| Compound 7b (Furopyrimidine derivative) | A549 (Lung) | MTT | 6.66 | [3] |
| Compound 7b (Furopyrimidine derivative) | HT-29 (Colorectal) | MTT | 8.51 | [3] |
References
-
University of California. (n.d.). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
-
Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Al-Ostath, S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. Retrieved from [Link]
-
Jan, A., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 2, e473. Retrieved from [Link]
-
Arts, M., et al. (2025). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
-
Çelik, A., & Akman, Y. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 33(9), 693-701. Retrieved from [Link]
-
CABI. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Kao Chemicals. (2023). Material Safety Data Sheet. Retrieved from [Link]
-
Mally, A., et al. (2010). Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan. International Journal of Molecular Sciences, 11(9), 3248–3262. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(16), 13745–13763. Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]
-
Moser, G. J., et al. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity. Toxicologic Pathology, 37(5), 629-640. Retrieved from [Link]
-
Wilson, D. M., et al. (1992). Evaluation of genotoxicity, pathological lesions, and cell proliferation in livers of rats and mice treated with furan. Environmental and Molecular Mutagenesis, 19(3), 209-22. Retrieved from [Link]
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- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
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- 20. bmglabtech.com [bmglabtech.com]
- 21. Amplite® Colorimetric Caspase 3/7 Assay Kit *Yellow Color* | AAT Bioquest [aatbio.com]
Tubulin Binding Assay Methods for Small Molecule Inhibitors
Topic: Content Type: Application Note & Protocol Guide Audience: Drug Discovery Researchers & Biochemists
Introduction: The Microtubule Target Landscape
Microtubules, dynamic polymers of
-
Destabilizers (e.g., Vinca alkaloids, Colchicine): Inhibit polymerization, leading to microtubule depolymerization.
-
Stabilizers (e.g., Taxanes, Epothilones): Promote polymerization and prevent depolymerization.
Characterizing a novel inhibitor requires a tiered approach: first establishing phenotypic effect (polymerization vs. depolymerization), and subsequently determining binding site affinity and kinetics. This guide outlines the three industry-standard methodologies: Turbidimetric Polymerization Assays , Fluorescence-Based Competitive Binding , and Surface Plasmon Resonance (SPR) .
Assay Selection Guide
Before initiating wet-lab work, select the method that aligns with your specific data requirements.
Figure 1: Decision matrix for selecting the appropriate tubulin characterization assay.
Method 1: Turbidimetric Tubulin Polymerization Assay
Purpose: The "Gold Standard" for determining if a compound acts as a stabilizer or destabilizer. Principle: Microtubule assembly scatters light. Absorbance at 340 nm (or 350 nm) is directly proportional to the polymer mass concentration.
Protocol Design & Causality
-
GTP (1 mM): Essential energy source. Without GTP, tubulin will not polymerize efficiently under physiological conditions.
-
Glycerol (10-20%): Acts as a crowding agent/enhancer. Purified tubulin has a high critical concentration (
); glycerol lowers this , allowing polymerization to occur at practical protein concentrations ( mg/mL) and enabling the detection of inhibitors. -
Temperature (37°C): Polymerization is entropy-driven and temperature-dependent. Cold (4°C) depolymerizes microtubules; heat (37°C) promotes assembly.
Step-by-Step Protocol
Materials:
-
Tubulin Protein: >99% pure bovine/porcine brain tubulin (lyophilized).
-
G-PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP (freshly added).
-
Enhancer: Glycerol.[1]
-
Plate: 96-well half-area plate (pre-warmed to 37°C).
Workflow:
-
Preparation: Reconstitute tubulin in ice-cold G-PEM buffer to 10 mg/mL. Snap freeze aliquots in liquid nitrogen if not using immediately.
-
Master Mix (On Ice): Prepare a solution containing:
-
Compound Addition: Add 5 µL of 10x compound stock (in DMSO) to pre-warmed plate wells.
-
Control 1 (Vehicle): DMSO only (Final < 2%).
-
Control 2 (Inhibitor): Nocodazole or Colchicine (5 µM final).
-
Control 3 (Stabilizer): Paclitaxel (5 µM final).
-
-
Initiation: Rapidly pipette 45 µL of cold Tubulin Master Mix into the wells.
-
Measurement: Immediately transfer to a plate reader pre-heated to 37°C.
-
Kinetics: Read Absorbance (340 nm) every 30 seconds for 60 minutes.
Data Analysis & Interpretation
Plot OD340 vs. Time. Analyze three phases:
-
Lag Phase: Nucleation. (Shortened by stabilizers).
-
Growth Phase: Elongation (
). (Decreased by destabilizers).
| Compound Type | Lag Phase | Vmax (Slope) | Final OD (Plateau) |
| Destabilizer (e.g., Colchicine) | Increased | Decreased | Decreased |
| Stabilizer (e.g., Paclitaxel) | Eliminated | Increased | Increased |
| Vehicle Control | Standard | Standard | Standard |
Method 2: Fluorescence-Based Colchicine Competitive Binding
Purpose: Specifically confirms binding to the Colchicine-site (one of the most common sites for novel small molecules). Principle: Colchicine is non-fluorescent in solution but becomes highly fluorescent upon binding to tubulin (induced fit).[4] If your compound binds to the same site, it displaces colchicine, causing a decrease in fluorescence.
Protocol
-
Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA (No GTP required for binding only, but often included to maintain native conformation).
-
Reaction Mix:
-
Tubulin (3 µM final).
-
Colchicine (3 µM final).
-
Test Compound (Titration: 0.1 µM – 100 µM).
-
-
Incubation: Incubate at 37°C for 30–60 minutes in the dark.
-
Detection: Measure Fluorescence.
-
Excitation: 365 nm
-
Emission: 435 nm[4]
-
-
Calculation:
-
Plot % Inhibition vs. Log[Compound].
-
Calculate
using the Cheng-Prusoff equation: , where Colchicine .
-
Method 3: Surface Plasmon Resonance (SPR)
Purpose: Determination of real-time kinetics (
Advanced Protocol: Biotin-Streptavidin Capture
Do not use direct amine coupling for tubulin if possible.
1. Biotinylation of Tubulin:
-
Use NHS-PEG4-Biotin or Maleimide-PEG-Biotin .
-
Target a labeling ratio of ~1 biotin per tubulin dimer to prevent steric hindrance.
-
Purification: Remove excess biotin via Zeba spin desalting columns into running buffer.
2. Chip Preparation:
-
Chip: Series S Sensor Chip SA (Streptavidin) or CM5 with NeutrAvidin coupled.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[9] Optional: Add 1 mM MgCl2 if stability is an issue.
3. Immobilization (Capture):
-
Inject biotinylated tubulin (10–50 µg/mL) over the test flow cell at 5 µL/min.
-
Target Level:
-
For Kinetics: ~2000–4000 RU (High density needed for small molecules < 500 Da).
-
Reference Cell: Block with free biotin or use a null-biotinylated protein.
-
4. Small Molecule Injection (Multi-Cycle Kinetics):
-
Solvent Correction: Critical. Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) if compounds are in DMSO. Match running buffer DMSO exactly (e.g., 1%).
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Contact Time: 60s association, 120s dissociation.
-
Regeneration: Usually not needed for small molecules (they dissociate fast). If necessary, a short pulse of 1M NaCl or mild detergent.
Figure 2: Optimized SPR workflow for unstable proteins like Tubulin.
Troubleshooting & Optimization (Scientist-to-Scientist)
| Issue | Probable Cause | Corrective Action |
| No Polymerization in Control | Inactive Tubulin | Tubulin is extremely labile. Do not refreeze. Use fresh aliquots. Ensure GTP is fresh (hydrolyzes in solution). |
| High Background (Turbidity) | Compound Precipitation | Check compound solubility in buffer without protein. If OD rises instantly, it's precipitation, not polymerization. |
| SPR: Negative Binding | DMSO Mismatch | The DMSO concentration in the sample differs from the running buffer. Use strict solvent correction curves. |
| SPR: Linear Binding (No Saturation) | Non-specific Binding | The compound is sticking to the dextran matrix. Add 0.05% P20 surfactant or BSA to the buffer. |
References
-
BenchChem. Application Notes and Protocols: In Vitro Tubulin Polymerization Assay. Retrieved from
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit Manual. Retrieved from
-
National Institutes of Health (NIH). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction. Retrieved from
-
Cytiva (Biacore). Fragment and small molecule screening with Biacore systems. Retrieved from
-
Bhattacharyya, B., & Wolff, J. Promotion of fluorescence upon binding of colchicine to tubulin.[4] (1974). Retrieved from
Sources
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Promotion of Fluorescence upon Binding of Colchicine to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capturing-coupling [sprpages.nl]
- 8. xantec.com [xantec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Physicochemical Landscape of Chlorinated Furans
Application Note: Advanced Crystallization Strategies for Chlorinated Furan Derivatives in Pharmaceutical Development
Chlorinated furan derivatives (e.g., 5-chlorofuran-2-yl moieties) are highly privileged scaffolds in modern medicinal chemistry. They serve as critical pharmacophores in selective Cyclooxygenase-1 (COX-1) inhibitors, such as the diarylisoxazole P6[1], and in isoform-selective Glucose Regulated Protein 94 (Grp94) inhibitors[2][3].
Unsubstituted furans are notoriously electron-rich and susceptible to oxidative degradation or electrophilic ring-opening. However, chlorination—particularly at the C5 position—exerts a strong electron-withdrawing inductive effect that stabilizes the heterocycle[4]. While this improves chemical stability, it introduces profound thermodynamic complexities during downstream purification. The chlorine atom acts as a highly directional Halogen Bond (XB) donor due to a localized region of positive electrostatic potential known as the
Mechanistic Workflow & Crystallization Strategy
To successfully crystallize chlorinated furans, the solvent system must be engineered to balance the kinetics of planar
Fig 1: Decision matrix for the crystallization of chlorinated furan derivatives.
Solvent Selection & Halogen Bond (XB) Interference
The selection of a solvent must be treated as a competitive binding assay. Solvents with strong Lewis basicity will solvate the
Table 1: Thermodynamic Solvent Selection for Chlorofuran Crystallization
| Solvent Class | Example | XB Interference Level | Suitability | Rationale (Causality) |
| Halogenated | Dichloromethane (DCM) | Low | High (Primary Solvent) | Provides excellent solubility without competitively binding the C-Cl |
| Aliphatic Hydrocarbons | Heptane | None | High (Anti-Solvent) | Induces supersaturation strictly via dielectric gradient. Heptane is preferred over hexane due to a higher boiling point, allowing broader MSZW control. |
| Ethers | Tetrahydrofuran (THF) | High | Poor | The oxygen lone pairs act as strong XB acceptors, strongly solvating the chlorofuran and frequently causing the system to crash out as an amorphous oil. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Moderate | Useful for cooling crystallization if the target molecule has strong internal hydrogen bonding that outcompetes the solvent. |
Experimental Protocols
Protocol A: Anti-Solvent Addition Crystallization (For Thermally Labile Intermediates)
Many complex chlorofuran-containing APIs, such as Grp94 inhibitors, exhibit thermal sensitivity or sample multiple conformations within solution[3]. Anti-solvent crystallization at ambient or sub-ambient temperatures prevents thermal degradation while driving high-yield recovery.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude chlorinated furan intermediate (1.0 eq) in Dichloromethane (DCM) at 25°C. Use the minimum volume required to achieve complete dissolution (typically 5-8 volumes).
-
Causality: DCM dissolves the compound via dispersion forces without disrupting the inherent C-Cl halogen bonding potential required for lattice formation.
-
-
Clarification: Pass the solution through a 0.45 µm PTFE filter to remove exogenous particulate matter.
-
Causality: Particulates act as uncontrolled heterogeneous nucleation sites, leading to broad particle size distributions (PSD).
-
-
Anti-Solvent Titration: Equip the reactor with an overhead stirrer (250 RPM). Begin dropwise addition of Heptane (anti-solvent) at a rate of 0.1 volumes/minute until the solution becomes persistently turbid (the cloud point).
-
Seeding (The Self-Validating Step): Halt heptane addition. Introduce 1-2% (w/w) of pure crystalline seed material. Hold the system isothermally for 60 minutes.
-
Self-Validation Checkpoint: Utilize an in-situ Focused Beam Reflectance Measurement (FBRM) probe. A successful seeding event will show an immediate, sustained increase in chord counts in the 10–50 µm range. If chord counts drop and the solution turns milky/opaque without distinct particles, the system has oiled out. If oiling out occurs, raise the temperature by 5°C to redissolve, and re-seed.
-
-
Supersaturation Depletion: Once the seed bed is established (confirmed by FBRM), resume Heptane addition at 0.2 volumes/minute until a final DCM:Heptane ratio of 1:4 is reached.
-
Isolation: Filter the slurry under vacuum, wash the cake with cold Heptane (0°C), and dry under vacuum at 40°C to a constant weight.
Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)
To definitively map the binding determinants and C-Cl···X interactions of novel chlorofurans (crucial for structure-activity relationships in targets like COX-1[1]), single crystals of high crystallographic purity are required.
Step-by-Step Methodology:
-
Inner Vial Preparation: Dissolve 5–10 mg of the highly purified chlorofuran in 0.5 mL of a moderately polar solvent (e.g., Chloroform or EtOAc) in a 2-dram open vial.
-
Outer Chamber Preparation: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile, non-polar anti-solvent (e.g., Pentane or Hexane).
-
Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Causality: The highly volatile anti-solvent slowly diffuses through the vapor phase into the inner vial, gradually lowering the dielectric constant of the solution. This ultra-slow approach to the metastable zone allows the thermodynamically favored halogen bonds to align perfectly, yielding diffraction-quality macroscopic crystals over 3 to 14 days.
-
-
Harvesting: Once crystals exhibit sharp, defined edges (visible under a stereomicroscope), immediately harvest them into a drop of paratone oil to prevent solvent loss and lattice collapse prior to mounting on the diffractometer.
References
- Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines NSF Public Access Repository
- 5IN9: Crystal structure of Grp94 bound to methyl 3-chloro-2-(2-(1-((5-chlorofuran-2-yl)methyl)-1H-imidazol-2-yl)ethyl)
- Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold KU ScholarWorks
- Mechanistic Studies on the Base-Promoted Conversion of Alkoxy-Substituted, Ring-Fused gem-Dihalocyclopropanes Open Research Repository
- N, I···O, and I···π Halogen Bonds in the Same Crystal Structure D-NB.info
- Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) PubMed Central (PMC)
- (5-Chlorofuran-2-yl)methanethiol | High-Purity Reference Standard BenchChem
Sources
- 1. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 4. (5-Chlorofuran-2-yl)methanethiol|High-Purity Reference Standard [benchchem.com]
- 5. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines | NSF Public Access Repository [par.nsf.gov]
- 6. d-nb.info [d-nb.info]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Application Note: Handling, Storage, and Stability Protocols for Light-Sensitive Furan Derivatives
Executive Summary
Furan derivatives are indispensable building blocks in organic synthesis, materials science, and pharmaceutical development. However, their electron-rich heteroaromatic structure renders them highly susceptible to environmental degradation—most notably through photooxidation and acid/base-catalyzed ring opening. This application note provides a comprehensive, causality-driven guide to the handling, storage, and stability testing of light-sensitive furan derivatives, ensuring high structural integrity and reproducible experimental outcomes for drug development professionals.
Mechanistic Insights: The Photochemistry of Furan Degradation
To effectively protect furan derivatives, one must understand the thermodynamic and kinetic drivers of their degradation. The primary vulnerability of the furan ring is its reactivity with singlet molecular oxygen (
When exposed to ambient light, trace impurities or added sensitizers absorb photons and transfer this energy to ground-state triplet oxygen, generating highly reactive singlet oxygen [3] [5]. The furan ring acts as a diene, rapidly undergoing a [4+2] cycloaddition with
Mechanistic pathway of furan photooxidation via singlet oxygen cycloaddition.
Critical Storage Parameters & Mitigation Strategies
Because furan degradation is a multi-variable process, storage protocols must be treated as a self-validating system where each stressor is systematically neutralized. For example, while refrigeration slows the thermal degradation of endoperoxides, it does not prevent their initial photochemical formation; therefore, temperature control must be paired with light and oxygen exclusion [1]. Furthermore, furans exhibit significant instability in acidic and basic environments, making solvent selection critical. Polar aprotic solvents, particularly Dimethylformamide (DMF), have been empirically proven to exert a strong stabilizing effect on the furan ring compared to protic or acidic environments [2].
Summary of Quantitative Data & Mitigation
| Stress Factor | Degradation Mechanism | Kinetic Impact / Observation | Recommended Mitigation |
| UV/Vis Light | Second-order rate constants can reach | Use amber vials; wrap in aluminum foil. | |
| Oxygen | Substrate for endoperoxide formation | Quantitative conversion to pseudo-esters [4]. | Purge headspace with Argon or Nitrogen [1]. |
| Temperature | Thermal solvolysis of endoperoxides | Accelerates O–O / C–O bond cleavage [4]. | Store at <15°C (Optimally 2–8°C) [1]. |
| pH Extremes | Acid/base catalyzed ring opening | Rapid formation of insoluble polymers [2]. | Maintain neutral pH; utilize DMF as solvent [2]. |
Standard Operating Procedure (SOP): Laboratory Handling & Storage
To ensure trustworthiness and reproducibility in your assays, implement the following step-by-step methodology for routine handling of furan derivatives:
Step 1: Environment Preparation
-
Action: Dim laboratory lighting or utilize yellow-light environments. Ensure all receiving glassware is amber-coated or wrapped in foil.
-
Causality: Eliminates the photon source required to excite trace sensitizers, halting the first step of the photooxidation cascade.
Step 2: Aliquoting & Material Transfer
-
Action: Transfer the solid furan derivative using a dedicated, ultra-clean ceramic or PTFE-coated spatula.
-
Causality: Trace transition metals from standard steel spatulas can act as redox catalysts, accelerating oxidative degradation.
Step 3: Atmospheric Control
-
Action: Before sealing the storage vial, purge the headspace with a gentle stream of dry Argon for 30–60 seconds.
-
Causality: Argon is heavier than air and efficiently displaces ambient oxygen, starving the singlet oxygen pathway of its primary substrate [1].
Step 4: Storage & Visual Validation
-
Action: Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store in a desiccator kept at 2–8°C.
-
Validation: Prior to subsequent use, visually inspect the solid. A shift in physical form or discoloration (e.g., browning/yellowing) is a primary indicator of endoperoxide degradation and polymerization [1]. If discolored, verify purity via HPLC before use.
Experimental Protocol: Forced Degradation & Stability-Indicating Study
When developing a new furan-based drug candidate, establishing its intrinsic stability profile is mandatory. The following protocol outlines a comprehensive forced degradation study inspired by ICH Q1B guidelines [1].
Step 1: Stock Solution Preparation
Dissolve the furan derivative to a concentration of 1.0 mg/mL in high-purity, degassed DMF. Prepare fresh solutions immediately prior to the stress tests to establish an accurate
Step 2: Execution of Stress Conditions Divide the stock into five distinct reaction vessels and apply the following conditions:
-
Control: Store in an amber vial at 2–8°C under Argon.
-
Photostability: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV/Vis light in a photostability chamber.
-
Thermal Stress: Incubate the solution in a sealed, dark vial at 60°C.
-
Oxidative Stress: Spike the solution with 3%
(v/v) and incubate at room temperature in the dark. -
Acid/Base Hydrolysis: Spike separate aliquots with 0.1 M HCl and 0.1 M NaOH, respectively, and incubate at room temperature.
Step 3: Sampling and Quenching
Extract 50 µL aliquots at predetermined time points (
Step 4: Analytical Readout
Analyze the samples using a stability-indicating HPLC-UV/MS method. Calculate the % degradation by comparing the peak area of the parent furan against the
Workflow for a forced degradation and stability-indicating study of furan derivatives.
References
-
Ananikov Laboratory. "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem, 2024. Available at:[Link]
-
Environmental Science & Technology. "Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2*)." ACS Publications, 2025. Available at:[Link]
-
Feringa, Ben L. "Photo-oxidation of furans." Recueil des Travaux Chimiques des Pays-Bas / SciSpace, 1987. Available at:[Link]
-
PMC. "Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation." National Institutes of Health, 2025. Available at:[Link]
Microwave-assisted synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan
Application Note: Microwave-Assisted Synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan
Executive Summary
This technical guide details the microwave-assisted synthesis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan , a high-value pharmacophore structurally related to combretastatin analogs and tubulin polymerization inhibitors.
The protocol utilizes a Suzuki-Miyaura cross-coupling strategy, leveraging microwave irradiation to overcome the inherent instability of furan-2-boronic acids (protodeboronation) and to ensure chemoselectivity between the bromine and chlorine substituents on the aryl ring. By employing dielectric heating , reaction times are reduced from 12+ hours (thermal) to under 20 minutes, with isolated yields typically exceeding 85%.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the coupling of an electron-rich aryl halide and a heteroaryl boronate.
Strategic Considerations:
-
Chemoselectivity: The precursor 1-bromo-4-chloro-3,5-dimethoxybenzene contains both bromo- and chloro- substituents. Palladium undergoes oxidative addition significantly faster with the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing for selective coupling at the 1-position without disrupting the 4-chloro motif.
-
Boronate Stability: Furan-2-boronic acid is prone to rapid protodeboronation under basic aqueous conditions.[1] We utilize Furan-2-boronic acid pinacol ester or maintain high-concentration "burst" heating to outpace the decomposition pathway.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Experimental Design
Reagent Selection & Causality
| Component | Reagent Selected | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand (dppf) offers a wide bite angle, stabilizing the Pd(0) species and promoting reductive elimination. It is more robust against air/moisture than Pd(PPh₃)₄. |
| Base | K₂CO₃ (2.0 M aq) | A mild base is sufficient for activating the boronate. Stronger bases (e.g., hydroxides) increase the rate of furan protodeboronation. |
| Solvent | 1,4-Dioxane / Water (4:1) | This mixture has a high loss tangent (tan δ) , ensuring efficient absorption of microwave energy for rapid heating. The water component is essential for the transmetallation step. |
| Boronate | Pinacol Ester | The pinacol ester releases the active boronic acid species slowly in situ, maintaining a low steady-state concentration that favors coupling over decomposition. |
Precursor Synthesis (Brief)
Note: If 1-bromo-4-chloro-3,5-dimethoxybenzene is not commercially available, it is synthesized via:
-
Chlorination: 3,5-Dimethoxyaniline + NCS → 4-Chloro-3,5-dimethoxyaniline.
-
Sandmeyer Reaction: 4-Chloro-3,5-dimethoxyaniline + tBuONO + CuBr₂ → 1-Bromo-4-chloro-3,5-dimethoxybenzene .
Detailed Protocol
Equipment & Setup
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL pressure-rated glass vial with crimp/snap cap and silicone/PTFE septum.
-
Atmosphere: Argon or Nitrogen (balloon or manifold).
Step-by-Step Procedure
Step 1: Charge Reactants To a clean, oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add:
-
Aryl Halide: 1-Bromo-4-chloro-3,5-dimethoxybenzene (251 mg, 1.0 mmol)
-
Boronate: Furan-2-boronic acid pinacol ester (233 mg, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)
Step 2: Solvent & Degassing (Critical)
-
Add 1,4-Dioxane (4.0 mL).
-
Add 2.0 M Aqueous K₂CO₃ (1.0 mL).
-
Technique: Seal the vial immediately. Purge the headspace with Argon for 2 minutes via a needle inlet/outlet to remove dissolved oxygen. Oxygen causes homocoupling of the boronate and deactivates the catalyst.[1]
Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Cooling: Air jet cooling ON (to prevent overshoot).
Step 4: Workup
-
Allow the vial to cool to room temperature (<40 °C).
-
Decap the vial and dilute the black reaction mixture with Ethyl Acetate (20 mL) .
-
Filter the mixture through a small pad of Celite to remove Palladium black. Rinse the pad with additional Ethyl Acetate (10 mL).
-
Transfer the filtrate to a separatory funnel. Wash with Brine (15 mL) followed by Water (15 mL) .
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a dark crude oil.
Step 5: Purification
-
Stationary Phase: Silica Gel (230-400 mesh). Note: Neutralize silica with 1% Et3N if product degradation is observed, though this furan is relatively stable.
-
Mobile Phase: Gradient elution 0% → 10% Ethyl Acetate in Hexanes.
-
Isolation: Collect fractions containing the product (Rf ~0.4 in 9:1 Hex/EtOAc). Evaporate to dryness to obtain a white to off-white solid.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Analytical Validation
The isolated product must be validated against the following expected spectroscopic data.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.70 (s, 2H, Ar-H) | Protons on the central benzene ring (symmetric). |
| δ 3.95 (s, 6H, -OCH₃) | Two equivalent methoxy groups. | |
| δ 7.50 (d, 1H), 6.65 (d, 1H), 6.48 (dd, 1H) | Furan ring protons (coupling constants ~1.8-3.5 Hz). | |
| ¹³C NMR | ~155 ppm (C-O), ~110 ppm (C-Cl) | Characteristic shifts for methoxy-substituted carbons and ipso-chloro carbon. |
| HRMS (ESI+) | [M+H]⁺ Calc: 239.0475 | Confirms molecular formula C₁₂H₁₁ClO₃. |
Troubleshooting & Optimization
Issue 1: Low Yield / Unreacted Halide
-
Cause: Catalyst deactivation by oxygen.[1]
-
Solution: Degas solvents more rigorously (freeze-pump-thaw) or increase catalyst loading to 10 mol%.
-
Cause: Incomplete coupling due to low energy.
-
Solution: Increase MW temperature to 120°C or extend time to 25 mins.
Issue 2: Protodeboronation (Furan loss)
-
Observation: Formation of unsubstituted furan or low mass balance.
-
Solution: Switch base to K₃PO₄ (anhydrous) suspended in Dioxane (slurry method) to reduce water content, or use Potassium Furan-2-trifluoroborate which releases the boronic acid more slowly.
Issue 3: Dehalogenation (Loss of Chlorine)
-
Observation: Mass spectrum shows [M-Cl+H] peak.
-
Cause: Over-reduction by Pd-hydride species (often from alcohol solvents).
-
Solution: Ensure 1,4-Dioxane is peroxide-free. Avoid Ethanol/Isopropanol as co-solvents. Reduce reaction temperature to 100°C.
References
-
Microwave-Assisted Synthesis of Heterocycles: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Stability of Furan Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
General Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Tubulin Inhibitor Analogs (Structural Context): Pettit, G. R., et al. (1995). "Antineoplastic Agents. 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Link
-
Microwave Suzuki Protocols (BenchChem): "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling." BenchChem Technical Library. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Arylfuran Cross-Coupling Reactions
Welcome to the technical support center for the optimization of 2-arylfuran cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C bonds with furan scaffolds. Here, we address common challenges with in-depth, mechanistically-grounded explanations and provide actionable troubleshooting strategies to enhance reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the inherent challenges and foundational principles of 2-arylfuran cross-coupling.
Q1: Why are cross-coupling reactions involving 2-furyl substrates often challenging and low-yielding?
The difficulties in these reactions stem from the intrinsic properties of the furan ring and its derivatives. Specifically, 2-furylboronic acid and its analogues are notoriously unstable, particularly at the elevated temperatures often required for Suzuki-Miyaura couplings.[1] The primary decomposition pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, yielding furan as a major byproduct and halting the productive catalytic cycle.[1][2] This instability is often exacerbated by the presence of aqueous bases.[3]
Furthermore, the furan ring's electronic nature can influence the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, making the selection of an appropriate catalyst and ligand system paramount.
Q2: What is the best general-purpose catalyst system to start with for a 2-arylfuran Suzuki-Miyaura coupling?
For a reliable starting point, a combination of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), with a bulky, electron-rich biarylphosphine ligand is highly recommended.[4] Ligands like SPhos or XPhos are particularly effective as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
Using a modern palladium precatalyst (e.g., an XPhos-ligated G3 precatalyst) is often advantageous. These systems rapidly form the active Pd(0) species under mild conditions, which can shorten reaction times and minimize the thermal decomposition of unstable reagents like 2-furylboronic acid.[1]
Q3: What are the most common side reactions, and how can they be minimized?
Beyond the principal issue of protodeboronation, two other side reactions frequently compromise yield and purity:
-
Homocoupling of the Boronic Acid: This reaction forms a biaryl byproduct from the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling.[6][7]
-
Mitigation: Ensure rigorous degassing of all solvents and reagents and maintain a strictly inert (argon or nitrogen) atmosphere throughout the reaction setup and duration.[4][6] Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[6]
-
-
Hydrodehalogenation: This involves the replacement of the halide on the 2-halofuran with a hydrogen atom. It competes with the desired cross-coupling pathway.[8]
-
Mitigation: This side reaction is often influenced by the choice of ligand, base, and solvent. Optimizing the reaction temperature can also help favor the cross-coupling pathway over hydrodehalogenation.[8]
-
Part 2: Troubleshooting Guide for Low-Yield Reactions
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction between a 2-halofuran and an arylboronic acid is resulting in very low yield or no desired product. The starting materials are either unconsumed or have decomposed. What are the most likely causes and how do I fix them?
Answer: This common issue can almost always be traced back to one of three critical areas: the stability of the boronic acid, the activity of the catalyst system, or a suboptimal choice of base and solvent.
This is the most frequent culprit. The high reactivity that makes 2-furylboronic acid a good coupling partner also makes it prone to decomposition.
Causality: The C-B bond in 2-furylboronic acid is susceptible to cleavage by proton sources, a process often accelerated by heat and the presence of a base.[1]
Solutions:
-
Use a Stabilized Boronic Acid Derivative: This is the most effective strategy. Instead of the free boronic acid, use its pinacol ester , MIDA boronate , or the corresponding potassium 2-furyltrifluoroborate salt .[1][9] These derivatives are more stable under reaction conditions and release the reactive boronic acid species slowly in situ, keeping its concentration low and minimizing decomposition.
-
Lower the Reaction Temperature: If possible, reduce the temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.[1]
-
Minimize Water Content: While many Suzuki protocols use aqueous bases, consider using an anhydrous solvent with a soluble base like potassium phosphate (K₃PO₄) to reduce the rate of protodeboronation.[1][10]
If the boronic acid is stable, the next area to investigate is the catalyst.
Causality: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst.[4] Furthermore, the choice of ligand is crucial for facilitating the catalytic cycle with furan substrates.[4][11]
Solutions:
-
Ensure Rigorous Inert Conditions: Use Schlenk line techniques or a glovebox. Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[4]
-
Screen Phosphine Ligands: If a simple ligand like triphenylphosphine (PPh₃) is failing, switch to a more electron-rich and bulky biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the key steps in the catalytic cycle for challenging substrates.[4]
-
Use an Appropriate Palladium Source: While Pd(OAc)₂ or PdCl₂(CH₃CN)₂ can be effective, modern precatalysts that incorporate the ligand (e.g., XPhos Pd G3) ensure the correct ligand:palladium stoichiometry and generate the active Pd(0) species more cleanly and efficiently.[1][12]
The base and solvent do not just create the reaction environment; they actively participate in the catalytic cycle.
Causality: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[13] However, the wrong base can accelerate boronic acid decomposition. The solvent must solubilize all components and stabilize the catalytic species.[4]
Solutions:
-
Screen Different Bases: An inappropriate base can lead to poor reaction kinetics. If a strong base like NaOH is causing decomposition, switch to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][14]
-
Optimize the Solvent System: Ethereal solvents like 1,4-dioxane or THF are highly effective.[15] Often, a mixture with water (e.g., dioxane/water 4:1) is used to help dissolve the inorganic base.[4][16] However, for highly sensitive substrates, a completely non-aqueous system (e.g., THF with K₃PO₄) may be necessary.[1]
The following diagram outlines a logical process for troubleshooting low-yield 2-arylfuran cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield 2-arylfuran couplings.
Part 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromofuran with an Arylboronic Acid Pinacol Ester
This protocol is designed as a robust starting point, incorporating best practices to mitigate common failure modes.
Materials:
-
2-Bromofuran (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration based on the limiting reagent), followed by 2-bromofuran (1.0 mmol) via syringe. If required for solubility of the base, a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) can be added.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent dramatically impacts reaction yield. The following tables summarize typical findings from optimization studies.
Table 1: Effect of Palladium Catalyst on Yield [12][17]
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | - | Dioxane | K₂CO₃ | 80 | 6 | 80 |
| 2 | Pd(acac)₂ | - | Dioxane | K₂CO₃ | 80 | 6 | 63 |
| 3 | PdCl₂(CH₃CN)₂ | - | Dioxane | K₂CO₃ | 80 | 2 | 94 |
| 4 | Pd(OAc)₂ | SPhos | Toluene/H₂O | K₃PO₄ | 100 | 4 | >90 (Typical) |
Yields are illustrative and substrate-dependent.
Table 2: Effect of Base and Solvent on Yield [14][15]
| Entry | Base (2 equiv) | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 97 | Excellent for many substrates.[14] |
| 2 | NaOH | EtOH/H₂O (1:1) | 80 | 78 | Strong base, risk of side reactions.[14] |
| 3 | NaHCO₃ | EtOH/H₂O (1:1) | 80 | 53 | Milder, may require longer times.[14] |
| 4 | K₃PO₄ | 1,4-Dioxane | 100 | High | Good for anhydrous conditions. |
| 5 | K₂CO₃ | DMF | 80 | Trace | Solvent can inhibit catalyst.[15] |
| 6 | K₂CO₃ | DMSO | 80 | Trace | Solvent can inhibit catalyst.[15] |
Yields are from a specific model reaction and serve as a comparative guide.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Furan Stability in Acidic Media
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with furan functionalization.
Executive Summary: The Furan Paradox
Furan derivatives are high-value pharmacophores and platform chemicals, yet they present a fundamental paradox: their electron-rich nature makes them excellent nucleophiles for functionalization, but that same electron density renders them hyper-sensitive to acid-catalyzed decomposition.
The Core Issue: In the presence of Brønsted acids, the furan ring undergoes protonation at the
This guide provides the mechanistic insight and troubleshooting protocols required to functionalize the ring without destroying it.
Diagnostic & Triage (FAQ)
Identify the failure mode before optimizing.
Q1: My reaction mixture turned from pale yellow to black/dark brown within minutes. What happened? A: You are likely witnessing cationic polymerization .
-
Diagnosis: Rapid darkening coupled with an increase in viscosity or precipitation of insoluble solids (humins).
-
Cause: The acid concentration was too high or the temperature too elevated, generating high concentrations of furfuryl cations which polymerize with unreacted furan.
-
Immediate Fix: Lower temperature by 20°C and dilute the reaction mixture (0.1 M
0.05 M).
Q2: NMR shows the disappearance of furan protons and the appearance of new aldehyde/ketone signals, but no polymer. Is this ring opening? A: Yes, this is hydrolytic ring opening .
-
Diagnosis: Loss of the characteristic aromatic furan signals (
6.0–7.5 ppm) and appearance of aliphatic carbonyl signals ( 2.0–3.0 ppm for ketones, 9.0–10.0 ppm for aldehydes). -
Cause: Presence of water or a nucleophilic solvent (e.g., MeOH) acting on the protonated furan intermediate.
-
Immediate Fix: Switch to strictly anhydrous, non-nucleophilic solvents (e.g., Acetonitrile, DCM) and use molecular sieves.
Q3: Can I use Lewis acids instead of Brønsted acids to avoid this? A: Generally, yes, but with a caveat.
-
Insight: Many metal salts (e.g.,
, ) hydrolyze in trace moisture to release , creating a "hidden" Brønsted acid system. -
Recommendation: Use water-tolerant Lewis acids (e.g.,
, ) or ensure the Lewis acid is buffered (e.g., with 2,6-di-tert-butylpyridine).
Mechanistic Root Cause Analysis
To prevent failure, one must understand the degradation pathway. The critical control point is the
The Degradation Pathway[1][3]
-
Protonation: The acid (
) attacks the (position 2 or 5), destroying aromaticity and forming a resonance-stabilized cation. -
Nucleophilic Attack: A nucleophile (water, alcohol, or the counter-ion) attacks the cation.
-
Ring Cleavage: The resulting hemiacetal/enol ether is unstable and cleaves to form a linear 1,4-dicarbonyl (often followed by polymerization).
Figure 1: The mechanistic pathway of acid-catalyzed furan decomposition.[2] The critical intervention point is preventing the initial C-alpha protonation or the subsequent nucleophilic attack.
Optimization & Prevention Protocols
Strategy A: Solvent Engineering
The solvent is not just a medium; it is a reactant in the degradation pathway.
| Solvent Class | Risk Level | Mechanism of Failure | Recommendation |
| Protic (Water, MeOH, EtOH) | CRITICAL | Acts as nucleophile, driving ring opening (hydrolysis/solvolysis). | Avoid unless strictly necessary. |
| Non-Polar (Toluene, Hexane) | MODERATE | Poor solubility of polar furans; may cause catalyst aggregation. | Use for lipophilic furans only. |
| Polar Aprotic (DMF, DMSO) | LOW | Stabilizes cationic intermediates; buffers acidity via basic oxygen/nitrogen. | Preferred. DMF is the "Gold Standard" for stabilizing furans. |
| Chlorinated (DCM, DCE) | LOW | Inert, but offers no buffering capacity against trace acid. | Good, but requires acid scavengers. |
Strategy B: Catalyst Selection
Shift from "Hard" Brønsted acids to "Soft" Lewis acids or buffered systems.
-
Buffered Brønsted Systems:
-
Instead of pure
or , use a buffer system like Pyridinium p-toluenesulfonate (PPTS) . It provides a specific proton source without the overwhelming acidity of a free mineral acid.
-
-
Lanthanide Triflates:
-
Reagents like
or act as Lewis acids that activate electrophiles but are often too bulky or "soft" to coordinate effectively to the furan oxygen, preventing ring opening.
-
Strategy C: Temperature & Concentration[4]
-
The Kinetic Control: Ring opening has a higher activation energy than many functionalization reactions (like Friedel-Crafts alkylation).
-
Protocol: Run reactions at -78°C to 0°C . Never reflux a sensitive furan with acid unless the mechanism explicitly requires it (e.g., synthesis of levulinic acid).
-
Dilution: High concentration (>0.5 M) favors intermolecular polymerization. Operate at 0.05 M – 0.1 M .
Troubleshooting Workflow (Decision Tree)
Use this logic flow to troubleshoot failed experiments.
Figure 2: Step-by-step decision tree for optimizing furan reactions.
Validated Experimental Protocols
Protocol 1: Stability Test (The "T0" Check)
Before committing precious material, validate stability.
-
Preparation: Dissolve 10 mg of furan substrate in 1 mL of the intended solvent (e.g., deuterated chloroform or acetonitrile).
-
Acid Addition: Add 10 mol% of the intended catalyst.
-
Monitoring:
-
T=0: Immediate NMR/TLC.
-
T=1h: Check for color change (yellow
brown) and new carbonyl peaks.
-
-
Result: If degradation is >5% in 1 hour, STOP . Switch to a buffered system (Protocol 2).
Protocol 2: Buffered Acid-Catalyzed Functionalization
Recommended for sensitive substrates.
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration relative to furan).
-
Scavenger/Buffer: Add 1.1 equivalents of 2,6-di-tert-butylpyridine (non-nucleophilic base) if using a strong Lewis acid, OR use PPTS (10 mol%) as the catalyst.
-
Addition: Add the furan substrate, followed by the electrophile.
-
Catalysis: Cool to 0°C . Add the acid catalyst dropwise.
-
Quench: Upon completion, pour immediately into saturated
solution. Never concentrate the acidic reaction mixture directly.
References
-
BenchChem. (2025).[1][3] Stability issues of furan rings in acidic or basic conditions. Retrieved from 1[1]
-
Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from 4
-
Carstensen, H. H., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from 5
-
Sutton, A. D., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology. Retrieved from 6[1][6]
-
Brebion, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics. ACS Sustainable Chemistry & Engineering. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Purification of 2-(4-Chloro-3,5-dimethoxyphenyl)furan from byproducts
Technical Support Center: Advanced Purification of 2-(4-Chloro-3,5-dimethoxyphenyl)furan
Executive Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the isolation of1[1]. This compound, a highly functionalized oxygen-containing heterocycle, is typically synthesized via2[2]. While the synthesis is robust, the crude reaction matrix is notoriously complex, containing triphenylphosphine oxide (TPPO)[3], residual palladium[4], and homocoupled byproducts. This guide provides causality-driven troubleshooting and self-validating protocols to achieve pharmaceutical-grade purity.
Process Logic & Purification Workflow
Below is the logical sequence for the orthogonal purification strategy, exploiting distinct physicochemical properties at each stage to isolate the target molecule.
Logical workflow for the multi-stage purification of 2-(4-Chloro-3,5-dimethoxyphenyl)furan.
Causality-Driven FAQs (Troubleshooting)
Q1: Why does TPPO persistently co-crystallize with 2-(4-Chloro-3,5-dimethoxyphenyl)furan, and how can I break this thermodynamic trap? A: TPPO is a highly polar, crystalline byproduct generated from the oxidation of phosphine ligands (e.g., PPh3) used to stabilize the palladium catalyst[3]. Its dipole moment and solubility profile heavily overlap with the methoxy-substituted furan target, leading to co-crystallization. The Causality-Driven Solution: We exploit Lewis acid-base chemistry. By adding5, the strongly Lewis basic phosphoryl oxygen of TPPO coordinates with the Lewis acidic Zn(II) center. This forms a rigid, highly insoluble [ZnCl2(TPPO)2] coordination complex that crashes out of solution, allowing the furan product to remain dissolved[3][5].
Q2: My final product has a faint yellow/brown tint, indicating palladium contamination. How do I reduce Pd levels to pharmaceutical standards (<10 ppm)? A: Standard silica gel chromatography or Celite filtration is insufficient for removing coordinated Pd species, often leaving >4000 ppm of metal in the product[4]. The Causality-Driven Solution: Utilize a functionalized metal scavenger like Microporous Polystyrene-bound Trimercaptotriazine (MP-TMT). According to Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid that forms exceptionally strong, irreversible bonds with "soft" bases like the thiol/mercaptan groups on the MP-TMT resin. This 4, reducing contamination to single-digit ppm levels[4][6].
Q3: How do I separate the desired heterobiaryl from homocoupled byproducts (e.g., 2,2'-bifuran)? A: Homocoupling is a competing pathway in Suzuki reactions[2]. Because 2,2'-bifuran lacks the polar chloro and dimethoxy substituents of your target, it interacts much more weakly with the silanol groups of the stationary phase. A 7 using non-polar solvents will elute the homocoupled furan first, followed by the target compound[7].
Self-Validating Experimental Protocols
Protocol 1: TPPO Depletion via ZnCl2 Complexation Validation Metric: The formation of a dense white precipitate confirms complexation. The absence of a UV-active spot at Rf ~0.1 (in 20% EtOAc/Hexane) confirms successful removal.
-
Solvent Exchange: Concentrate the crude Suzuki-Miyaura reaction mixture in vacuo to remove the primary reaction solvent (e.g., THF/Toluene).
-
Dissolution: Re-dissolve the oily residue in warm, anhydrous ethanol (approx. 5 mL per gram of crude).
-
Complexation: Prepare a 1.8 M solution of anhydrous ZnCl2 in warm ethanol. Add 2.0 equivalents of ZnCl2 (relative to the initial PPh3 loading) to the crude mixture[3][5].
-
Precipitation: Stir vigorously at room temperature for 2 hours. Scrape the sides of the flask to provide nucleation sites. A thick white precipitate of [ZnCl2(TPPO)2] will form[3].
-
Filtration: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with a minimal amount of cold ethanol.
-
Self-Check: Spot the filtrate on a TLC plate. If a heavy TPPO streak remains, add an additional 0.5 eq of ZnCl2 and repeat the filtration.
Protocol 2: Palladium Scavenging with MP-TMT Resin Validation Metric: The transition of the filtrate from yellow/brown to colorless indicates successful Pd sequestration.
-
Preparation: Transfer the concentrated filtrate from Protocol 1 into a clean flask and dissolve in a polar aprotic solvent (e.g., DMF or THF) to maximize resin swelling[4].
-
Resin Addition: Add 0.20 wt equivalents of MP-TMT resin (or Smopex-111) to the solution[4][6].
-
Incubation: Agitate the mixture gently on an orbital shaker at 50 °C for 12 hours (overnight aging is highly recommended for maximum diffusion into the microporous resin)[4].
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd-bound resin.
-
Self-Check: If the solution retains a yellow hue, the Pd concentration is likely >50 ppm. Add an additional 0.10 wt equivalents of resin and incubate for another 4 hours.
Protocol 3: Chromatographic Isolation of the Target Furan Validation Metric: Clean baseline separation on 2D-TLC confirms the isolation of 2-(4-Chloro-3,5-dimethoxyphenyl)furan from homocouplers.
-
Dry Loading: Concentrate the Pd-free filtrate. Re-dissolve in a minimal amount of dichloromethane (DCM) and add silica gel (3x the mass of the crude). Evaporate the DCM to create a free-flowing powder[7].
-
Column Preparation: Pack a silica gel column using 100% Hexanes.
-
Elution Strategy (Step-Gradient):
-
Phase 1 (100% Hexanes): Elutes non-polar homocoupled byproducts (e.g., 2,2'-bifuran).
-
Phase 2 (5% EtOAc in Hexanes): Elutes the target 2-(4-Chloro-3,5-dimethoxyphenyl)furan. The methoxy groups dictate this specific elution window.
-
Phase 3 (20% EtOAc in Hexanes): Flushes highly polar impurities or unreacted boronic acids.
-
-
Self-Check: Pool fractions containing the product (Rf ~0.4 in 10% EtOAc/Hexane). Perform a rapid 1H-NMR check; the presence of a sharp singlet at ~3.9 ppm (integrating to 6H) confirms the dimethoxy moiety of the target[2].
Quantitative Data Presentation
To facilitate rapid decision-making, the following table synthesizes the expected quantitative outcomes of the applied purification methodologies.
Table 1: Efficiency Matrix of Purification Strategies for Suzuki-Miyaura Byproducts
| Byproduct / Impurity | Removal Methodology | Initial Concentration (Typical) | Final Concentration (Post-Protocol) | Target Compound Recovery | Mechanistic Causality |
| Triphenylphosphine Oxide (TPPO) | ZnCl2 Precipitation in EtOH | ~1.0 - 2.0 Equivalents | < 0.05 Equivalents | 92 - 95% | Lewis acid-base complexation yielding insoluble [ZnCl2(TPPO)2][3][5]. |
| Palladium (Pd) | MP-TMT Resin Scavenging | 3,000 - 5,000 ppm | 7 - 10 ppm | > 98% | Soft-soft thermodynamic coordination between Pd and trimercaptotriazine[4]. |
| Homocoupled Bifuran | Silica Gel Chromatography | 5 - 15% (Area) | Undetectable | 85 - 90% | Differential dipole-dipole interactions with stationary silanol groups[2][7]. |
References
- 2-(4-Chloro-3,5-dimethoxyphenyl)furan - Benchchem
- How does one remove triphenylphosphine oxide
- How to remove triphenylphosphine oxide
- The Use of Metal Scavengers for Recovery of Palladium Catalyst - ResearchG
- Palladium Extraction Following Metal-Catalyzed Reactions - ACS Public
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-C
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC (NIH)
Sources
- 1. 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 2-(4-Chloro-3,5-dimethoxyphenyl)furan in DMSO
Title: Technical Support Center: Troubleshooting 2-(4-Chloro-3,5-dimethoxyphenyl)furan Solubility in DMSO
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with handling 2-(4-Chloro-3,5-dimethoxyphenyl)furan . This compound is a highly lipophilic furan derivative widely utilized as a versatile building block in medicinal chemistry and drug discovery[1]. Its structural features—specifically the planar furan ring coupled with a halogenated and methoxy-substituted phenyl moiety—promote strong intermolecular π-π stacking and hydrophobic interactions[1].
While pure, anhydrous dimethyl sulfoxide (DMSO) is the industry standard for solvating such organic compounds[2], researchers frequently encounter precipitation issues during stock storage, freeze-thaw cycling, and aqueous assay dilution[3]. This guide provides field-proven, self-validating protocols to ensure scientific integrity and experimental reproducibility.
Part 1: Causality & Mechanism of DMSO Precipitation
To successfully troubleshoot solubility, we must first understand the thermodynamic causality. DMSO is a polar aprotic solvent that excellently solvates lipophilic molecules, but it is also highly hygroscopic[4]. When a DMSO stock solution is exposed to atmospheric moisture—most commonly through condensation during repeated freeze-thaw cycles—water molecules integrate into the solvent matrix[5].
The DMSO-water hydrogen bonding network is thermodynamically highly favorable, which consequently outcompetes the DMSO-solute interactions. For a planar, lipophilic molecule like 2-(4-Chloro-3,5-dimethoxyphenyl)furan, this water uptake rapidly shrinks the solvation capacity, pushing the solution from a stable state into a metastable supersaturated zone[5]. Once the energy barrier is crossed, nucleation occurs, leading to irreversible precipitation[5].
Mechanism of DMSO stock precipitation via freeze-thaw cycles and moisture uptake.
Part 2: Troubleshooting Guide & FAQs
Q1: Why did my 10 mM stock solution of 2-(4-Chloro-3,5-dimethoxyphenyl)furan precipitate after a single freeze-thaw cycle? A1: The precipitation is driven by the synergy between temperature reduction and water uptake. Even a single freeze-thaw cycle can introduce enough atmospheric moisture to shift the compound into an unstable supersaturated state[5]. Because this furan derivative has high lipophilicity, its solubility limit drops exponentially as the water fraction in DMSO increases. To prevent this, stocks must be aliquoted into single-use volumes immediately upon preparation[4].
Q2: Can I salvage a precipitated DMSO stock by heating it? A2: While gentle warming (e.g., in a 37°C water bath) and vortexing can sometimes redissolve the compound, it is not recommended for quantitative assays[4]. Heating can cause localized degradation, and once a compound crystallizes, it often transitions into a lower-energy, higher-melting-point polymorph that is inherently less soluble in DMSO[5]. If quantitative precision is required, discard the precipitated stock and prepare a fresh solution[4].
Q3: My compound crashes out immediately when I dilute the DMSO stock into my aqueous assay buffer. How do I prevent this? A3: This is a classic "kinetic solubility" failure[6]. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the rapid solvent shift causes localized areas of high water concentration, leading to the formation of nanometer-sized particulates that grow over time[6]. To mitigate this, utilize an intermediate dilution step (e.g., diluting the 10 mM stock to 100 µM in 100% DMSO first, then adding to the assay buffer under rapid agitation) to prevent localized supersaturation[6].
Part 3: Quantitative Data & Storage Parameters
The following table summarizes the critical physicochemical thresholds for maintaining the solubility and integrity of 2-(4-Chloro-3,5-dimethoxyphenyl)furan in DMSO.
| Parameter | Optimal Condition | High-Risk Condition | Consequence / Causality |
| Stock Concentration | ≤ 10 mM | > 40 mM | Higher concentrations exponentially increase the risk of spontaneous nucleation and precipitation[3]. |
| Solvent Quality | Anhydrous DMSO (<0.1% H₂O) | Wet DMSO (>1% H₂O) | Water outcompetes DMSO-solute interactions, drastically lowering thermodynamic solubility[5]. |
| Storage Temperature | -20°C (Desiccated) | 4°C or Room Temp | Long-term storage at RT promotes degradation; 4°C causes DMSO to freeze slowly, trapping moisture[4]. |
| Freeze-Thaw Cycles | 0 (Single-use aliquots) | ≥ 1 Cycle | Synergistic enhancement of precipitation due to condensation-driven water uptake[5]. |
| Assay Dilution | Intermediate DMSO cascade | Direct 1:1000 aqueous spike | Direct spiking causes rapid solvent shift, leading to nano-particulate formation and false assay readouts[6]. |
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your assays, implement the following step-by-step methodologies. These protocols are designed as self-validating systems: if a step fails, the visual or physical cues will immediately alert the operator before downstream assays are compromised.
Optimized workflow for DMSO stock preparation, storage, and assay dilution.
Protocol 1: Preparation of High-Concentration DMSO Stock Solutions
Objective: Achieve complete thermodynamic dissolution while preventing moisture ingress.
-
Equilibration: Allow the lyophilized 2-(4-Chloro-3,5-dimethoxyphenyl)furan powder to equilibrate to room temperature in a desiccator before opening the vial. Causality: Prevents atmospheric condensation on the cold powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, <0.1% H₂O) to achieve a maximum stock concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.
-
Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.
-
Aliquoting: Immediately dispense the stock into single-use sterile microcentrifuge tubes (e.g., 10–50 µL per tube)[4].
-
Storage: Flush the tubes with dry argon or nitrogen gas (optional but recommended), seal tightly, and store at -20°C[4].
Protocol 2: Safe Thawing Procedure
Objective: Return the stock to a liquid state without inducing metastable precipitation.
-
Gradual Thawing: Remove a single-use aliquot from -20°C and allow it to thaw gradually at room temperature. Do not use microwaves or direct high-heat sources[7].
-
Homogenization: Once completely melted, gently vortex the tube to ensure the contents are well mixed[7]. Causality: Freezing can cause concentration gradients within the DMSO plug.
-
Validation Check: Visually inspect for any faint precipitates. If precipitation has occurred, discard the aliquot[4].
Protocol 3: Aqueous Assay Dilution (Solvent Shift Method)
Objective: Prevent kinetic precipitation (nano-particulate formation) during buffer introduction.
-
Intermediate Dilution: Instead of pipetting the 10 mM stock directly into the aqueous buffer, perform an intermediate dilution in 100% DMSO. (e.g., Dilute 10 mM to 1 mM using pure DMSO).
-
Rapid Mixing: Add the intermediate DMSO stock to the aqueous assay buffer while the buffer is under continuous, rapid agitation (e.g., on a plate shaker or vortex).
-
Validation Check: Measure the kinetic solubility limit using dynamic light scattering (DLS) or a nephelometer if assay reproducibility drops. The absence of light scattering confirms a true solution[6].
References
*[1] Benchchem. 2-(4-Chloro-3,5-dimethoxyphenyl)furan. Source: Benchchem. URL: 1 *[5] Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Source: Combinatorial Chemistry and High Throughput Screening (Ziath). URL: 5 *[3] Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Source: Journal of Biomolecular Screening / PubMed. URL: 3 *[2] Popa-Burke, I. G., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Source: ResearchGate. URL: 2 *[4] Benchchem. Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO. Source: Benchchem. URL: 4 *[7] dmsostore. Quick Guide: How to Thaw Frozen DMSO Safely. Source: dmsostore. URL: 7 *[6] University of Strathclyde. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Source: STAX / University of Strathclyde. URL: 6
Sources
- 1. 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ziath.com [ziath.com]
- 6. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 7. dmsostore.com [dmsostore.com]
Technical Support: Troubleshooting Homocoupling in Suzuki-Miyaura Coupling
Audience: Researchers, Process Chemists, and Drug Development Scientists Topic: Diagnostic and mitigation strategies for homocoupling side reactions Format: Technical Q&A and Standard Operating Procedures (SOPs)
Diagnostic Phase: Identifying the Enemy
Q: I see a new spot on my TLC/peak in my LCMS. How do I confirm it is a homocoupling product?
A: In a standard Suzuki coupling between an Aryl Halide (Ar¹-X ) and an Aryl Boronic Acid (Ar²-B(OH)₂ ), three primary biaryl species can form. You must first identify which dimer is present to diagnose the root cause:
| Species | Structure | Origin | Diagnostic Indicator (LCMS/NMR) |
| Cross-Coupled Product | Ar¹-Ar² | Desired Pathway | Target Mass (M+H) |
| Boronic Acid Dimer | Ar²-Ar² | Oxidative Homocoupling | Mass = 2 × MW(Ar²) - 2H. Symmetrical NMR signals. |
| Aryl Halide Dimer | Ar¹-Ar¹ | Reductive Homocoupling | Mass = 2 × MW(Ar¹) - 2X. Symmetrical NMR signals. |
| Dehalogenated Arene | Ar¹-H | Hydrodehalogenation | Mass = MW(Ar¹) - X + H. Often confused with dimers. |
Q: Why does the distinction matter? A: The causality is diametrically opposed.
-
Ar²-Ar² (Oxidative) is driven by excess oxidation (Oxygen or Pd(II)).
-
Ar¹-Ar¹ (Reductive) is driven by excess reduction (Solvent/Ligand acting as reductant) or slow transmetalation.
Deep Dive: Oxidative Homocoupling (Boronic Acid Dimerization)
Q: My reaction is under nitrogen, but I still see significant Ar²-Ar² dimer. Why? A: "Under nitrogen" is often insufficient. The mechanism of oxidative homocoupling, as elucidated by Adamo et al., involves a peroxo-palladium(II) complex formed by the reaction of Pd(0) with trace dissolved oxygen. This species reacts with the boronic acid to form the dimer and regenerates Pd(II), creating a parasitic catalytic cycle.
Additionally, if you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction of Pd(II) to the active Pd(0) species often consumes 2 equivalents of your boronic acid, generating a stoichiometric amount of homocoupler right at the start.
Q: What is the "Miller Protocol" for suppressing this? A: Developed at Eli Lilly, this strategy targets both oxygen and the initial Pd(II) surge.
-
Subsurface Sparging: Balloon purging is ineffective. You must sparge (bubble gas through the liquid) for at least 15–30 minutes.[1]
-
Sacrificial Reductant: Add a mild reducing agent like Potassium Formate (catalytic amounts) to reduce the Pd(II) precatalyst to Pd(0) without consuming your expensive boronic acid.
Q: Does the choice of base affect this?
A: Yes. Carbonate bases (
Deep Dive: Reductive Homocoupling (Aryl Halide Dimerization)
Q: I am seeing Ar¹-Ar¹ dimers. Is this an Ullmann reaction? A: Effectively, yes. This is a "catalytic Ullmann-type" coupling.[2] It occurs when the oxidative addition intermediate (Ar¹-Pd-X ) fails to find a boronate partner quickly (slow transmetalation) and instead reacts with another aryl halide or disproportionates.
Q: What promotes this pathway? A:
-
Alcoholic Solvents: Primary/secondary alcohols can act as hydride sources/reductants, regenerating Pd(0) prematurely.
-
Electron-Poor Aryl Halides: These undergo oxidative addition very rapidly, leading to a high concentration of Ar¹-Pd-X, increasing the statistical probability of dimerization.
-
Low Boronic Acid Concentration: If the boronic acid is insoluble or added too slowly (ironically), the Pd intermediate waits too long.
Visualizing the Pathways
The following diagram illustrates the divergence between the desired Cross-Coupling cycle and the parasitic Homocoupling cycles.
Caption: Divergence of catalytic pathways. Green/Blue = Desired Cycle. Red = Oxidative Homocoupling (O₂ driven). Yellow = Reductive Homocoupling.
Troubleshooting Protocols
Protocol A: The "Rigorous Deoxygenation" (For Ar²-Ar² Issues)
Use this when the boronic acid dimer is the major impurity.
-
Solvent Prep: Place the reaction solvent in a flask before adding reagents.
-
Sparging: Insert a long needle connected to an inert gas line (Nitrogen or Argon) directly into the solvent. Insert a short vent needle. Bubble gas vigorously for 15–30 minutes (depending on volume).
-
Reagent Addition: Add solid reagents (Pd catalyst, Ligand, Boronic Acid, Base) quickly against a positive flow of inert gas.
-
Seal: Immediately cap the vessel.
-
Optional (Miller Modification): Add 0.1–0.2 equivalents of Potassium Formate if using a Pd(II) precatalyst like Pd(OAc)₂.
Protocol B: The "Slow Addition" (For Competitive Homocoupling)
Use this when homocoupling is unavoidable due to highly reactive substrates.
-
Setup: Dissolve the Aryl Halide and Catalyst in the reaction solvent in the main flask.
-
Feed Stock: Dissolve the Boronic Acid (1.5 equiv) in a separate syringe or dropping funnel.
-
Execution: Heat the main flask to reaction temperature.
-
Addition: Add the Boronic Acid solution dropwise over 1–2 hours using a syringe pump.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and treating homocoupling impurities.
References
-
Adamo, C. et al. (2006).[4][5][7] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836.[4][5][7] [7]
-
Miller, W. D. et al. (2007).[9] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 11(3), 359–364.[9][10]
-
Navarro, O. et al. (2005). "Dehalogenation of Aryl Halides by Pd(II) Complexes." Journal of Organic Chemistry, 70, 6714.
-
Diao, T. et al. (2010). "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols." The Journal of Organic Chemistry, 75(9), 3127–3130.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time for Direct Furan Arylation
Welcome to the Technical Support Center for heterocyclic C–H functionalization. Direct C–H arylation of furans is a highly efficient way to build complex molecular architectures in drug discovery. However, researchers frequently encounter bottlenecks such as extended reaction times (often exceeding 24 hours), catalyst deactivation, and poor regioselectivity (e.g., over-arylation).
This guide is designed to help you troubleshoot sluggish reactions, understand the thermodynamic and kinetic causality behind your experimental observations, and implement self-validating protocols to accelerate your workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My standard palladium-catalyzed furan arylation takes over 24 hours to reach completion. Why is it so slow, and how can I accelerate it? A1: Extended reaction times in conventional batch setups are typically caused by a high activation energy barrier during the concerted metalation-deprotonation (CMD) step, or by the slow oxidative addition of unactivated aryl halides[1].
-
The Causality: When using simple monodentate phosphine ligands or ligand-free conditions, the active Pd(0) species is prone to agglomeration into inactive "palladium black" over long heating periods. This depletes the active catalyst pool, drastically slowing down the reaction.
-
The Solution:
-
Switch to Microwave Irradiation: Transitioning from an oil bath to a microwave reactor changes the heating profile from conductive to volumetric. This rapid, uniform energy transfer can reduce reaction times from 24 hours to just 2 hours while maintaining or improving yields[2][3].
-
Upgrade the Ligand Architecture: Employing sterically hindered, electron-rich tetradentate ligands (such as Tedicyp) stabilizes the Pd(0) intermediate and accelerates the rate-determining C–H activation step, allowing for lower catalyst loadings and faster turnover[4].
-
Q2: When I increase the temperature to speed up the reaction, I observe significant C2 and C5 diarylation. How do I force a fast reaction without losing regioselectivity? A2: Furan possesses highly reactive, electron-rich C–H bonds at both the C2 and C5 positions[1].
-
The Causality: Increasing thermal energy indiscriminately accelerates both the primary arylation and the secondary arylation because the activation energy difference between the two sites is relatively small.
-
The Solution: To control regioselectivity while keeping reaction times short, you must manipulate the stoichiometry or the reaction pathway. Using a large excess of the furan substrate (e.g., 10 to 20 equivalents) statistically favors mono-arylation[5]. Alternatively, abandon thermal heating entirely and switch to a photoredox pathway (see Q3).
Q3: Can I use photoredox catalysis to achieve faster furan arylation at room temperature? A3: Yes. Visible-light-mediated photoredox catalysis bypasses the thermal barriers of traditional Pd-catalysis by operating via a single-electron transfer (SET) radical mechanism.
-
The Causality: By using an organic dye like Eosin Y and highly reactive aryl diazonium salts, aryl radicals are generated instantly upon light irradiation at room temperature[6]. This eliminates the need for prolonged heating and completely suppresses thermally-driven diarylation.
-
The Solution: A standard batch photoredox reaction can achieve high yields of mono-arylated furan in just 2 hours[5][6]. For even faster results, adapting this to a continuous flow reactor using solid-supported Eosin Y can reduce the residence (reaction) time to mere minutes[5].
Part 2: Quantitative Data Matrix
The following table summarizes the causal relationship between the chosen methodology, the required energy source, and the resulting reaction times based on validated literature parameters.
| Methodology | Catalyst System | Energy Source | Typical Reaction Time | Regioselectivity | Yield Range |
| Conventional Batch | Pd(OAc)₂ / KOAc | Oil Bath (120–150 °C) | 12–24 hours | Moderate (C2/C5 mix) | 40–70% |
| Microwave-Assisted | Rh(I) or Pd / Ligands | Microwave (150 °C) | 2 hours | Good (C2 preferred) | 70–95% |
| Photoredox (Batch) | Eosin Y (1–2 mol%) | 530 nm Green LED (RT) | 2 hours | Excellent (Mono-aryl) | 55–75% |
| Photoredox (Flow) | Supported Eosin Y | 530 nm Green LED (RT) | 10–30 minutes | Excellent (Mono-aryl) | 70–85% |
Part 3: Mechanistic Workflows & Troubleshooting Logic
To effectively optimize your reaction, you must understand the catalytic cycle and have a logical framework for troubleshooting.
Caption: Catalytic cycle of Pd-catalyzed furan arylation highlighting the rate-determining C-H activation.
Caption: Decision tree for troubleshooting and optimizing extended reaction times in furan arylation.
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. They include specific visual and analytical checkpoints to ensure the reaction is proceeding correctly, preventing wasted time on failed experiments.
Protocol A: Microwave-Assisted Pd-Catalyzed Direct Arylation (2-Hour Workflow)
Use this protocol for robust, thermally stable aryl halides to drastically cut reaction time.
Reagents: Furan derivative (2.0 equiv), Aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), Tedicyp or P(Cy)₃ ligand (2-4 mol%), KOAc (2.0 equiv), DMAc (anhydrous).
-
Preparation: In a glovebox or under strict Schlenk conditions, add the Pd catalyst, ligand, and base to a microwave-safe reaction vial.
-
Solvent & Substrate Addition: Add the aryl bromide, furan, and degassed DMAc. Seal the vial with a crimp cap.
-
Self-Validation Checkpoint 1: The solution should be a clear yellow/orange. If it turns black immediately, oxygen has contaminated the system, causing premature Pd(0) oxidation.
-
-
Microwave Irradiation: Place the vial in a monomodal microwave reactor. Heat to 150 °C for 2 hours with a high stirring rate (e.g., 900 rpm)[3][4].
-
In-Process Monitoring: Pause the microwave at the 1-hour mark and extract a 10 µL aliquot for TLC/GC-MS.
-
Self-Validation Checkpoint 2: If GC-MS shows >50% conversion and the solution remains yellow/orange, the catalytic cycle is healthy. If a heavy black precipitate (Pd black) is observed and conversion has stalled, the ligand has failed to stabilize the catalyst.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Visible-Light Photoredox Arylation (Room Temperature, 2-Hour Workflow)
Use this protocol for thermally sensitive substrates or to strictly prevent over-arylation.
Reagents: Furan (10.0 equiv), Aryl diazonium tetrafluoroborate salt (1.0 equiv), Eosin Y (1-2 mol%), DMSO.
-
Preparation: In a standard glass vial, dissolve the aryl diazonium salt and Eosin Y in DMSO. Add the furan substrate[5][6].
-
Degassing: Sparge the mixture with Argon for 10 minutes.
-
Irradiation: Place the vial approximately 5 cm away from a 530 nm green LED light source. Stir vigorously at room temperature for 2 hours.
-
Self-Validation Checkpoint 1 (Visual): Within the first 5–10 minutes of irradiation, you must observe active bubbling (N₂ gas evolution). This is the physical proof that the single-electron transfer (SET) has occurred, reducing the diazonium salt to an aryl radical.
-
Self-Validation Checkpoint 2 (Kinetic): The cessation of nitrogen bubbling indicates the consumption of the diazonium salt. If bubbling stops before 2 hours, the reaction is complete. If no bubbling occurs initially, the diazonium salt has degraded or the light penetration is insufficient.
-
-
Workup: Quench with water, extract with diethyl ether to remove DMSO, concentrate, and purify.
References
-
Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings Source: Organometallics - ACS Publications URL:[Link]
-
Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]
-
Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow Source: Molecules (via PubMed Central) URL:[Link]
-
Metal-Free, Visible-Light-Mediated Direct C–H Arylation of Heteroarenes with Aryl Diazonium Salts Source: Journal of the American Chemical Society - ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 3,5-dimethoxy substituted rings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 3,5-dimethoxy substituted aromatic rings. While the two meta-methoxy groups strongly activate the ring electronically, they create a severe steric microenvironment. This dual nature often leads to stalled cross-couplings, unexpected regioselectivity, and catalyst poisoning.
Below is our comprehensive troubleshooting guide, structured to help you diagnose and overcome these specific steric challenges through causality-driven methodologies.
Diagnostic Workflow for 3,5-Dimethoxy Systems
Before diving into specific protocols, use the following decision matrix to identify the optimal synthetic trajectory for your sterically hindered substrate.
Decision matrix for functionalizing sterically hindered 3,5-dimethoxy aromatic systems.
Troubleshooting FAQs & Causality Analysis
Q1: Why do my Suzuki-Miyaura cross-couplings with 3,5-dimethoxyphenyl substrates stall at low conversions, and how do I fix this?
The Causality: In palladium-catalyzed cross-coupling, the 3,5-dimethoxy motif introduces significant steric bulk that directly impedes the transmetalation and reductive elimination steps of the catalytic cycle. When forming highly congested biaryls, the energy barrier for the two coupling partners to adopt the necessary cis-geometry on the palladium center is exceptionally high. If reductive elimination is too slow, competing pathways like protodeboronation or catalyst degradation will dominate the reaction[1].
The Solution: You must employ bulky, electron-rich biaryl monophosphine ligands (such as XPhos or SPhos) or rigid bidentate ligands (like dppf). These ligands serve a counterintuitive but vital purpose: their extreme steric bulk crowds the palladium coordination sphere, forcing the aryl groups into close proximity and artificially lowering the activation energy required for reductive elimination[2].
Quantitative Ligand Comparison Data:
| Catalyst / Ligand System | Coupling Partners | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 | 3,5-dimethoxyphenylboronic acid + Aryl chloride | < 40% | Slow oxidative addition; ligand lacks sufficient steric bulk to force elimination. |
| Pd(dppf)Cl2 | 3,5-diiodo-BODIPY + 3,5-dimethoxyphenylboronic acid | 82–92% | Bidentate ligand enforces cis-geometry, facilitating rapid reductive elimination[2]. |
| Pd2(dba)3 / XPhos | Potassium trifluoroborate + 4-chloroanisole | 88% | Bulky biaryl ligand accelerates reductive elimination, overcoming meta-methoxy hindrance[1]. |
| Pd2(dba)3 / BrettPhos | 3,5-dimethoxyaniline + Aryl chloride | > 85% | Prevents off-cycle bis-amine complexation during Buchwald-Hartwig amination[3]. |
Self-Validating Protocol: Suzuki-Miyaura Coupling using XPhos Validation Checkpoint: The reaction is self-validating if the crude GC-MS shows the complete disappearance of the organoboron species without the appearance of the protodeboronated byproduct (1,3-dimethoxybenzene).
-
Preparation: In a glovebox, charge an oven-dried Schlenk flask with 3,5-dimethoxyphenylboronic acid (1.2 equiv), aryl chloride (1.0 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Solvent Addition: Add degassed Toluene/H2O (10:1 ratio, 0.2 M). The trace water is critical to activate the boronic acid via boronate formation.
-
Reaction: Seal the flask, remove from the glovebox, and heat at 100 °C for 4 hours.
-
Monitoring: Monitor via TLC. The highly fluorescent nature of the 3,5-dimethoxy biaryl product under 254 nm UV light serves as an immediate visual confirmation of product formation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography.
Q2: How can I achieve regioselective functionalization at the highly hindered 2-position of 3,5-dimethoxybenzene?
The Causality: The 2, 4, and 6 positions of 3,5-dimethoxybenzene are all strongly activated by the electron-donating methoxy groups. However, the 2-position is flanked by both methoxy groups, making it the most sterically inaccessible site. Standard electrophilic aromatic substitution (EAS) will almost exclusively yield the 4-substituted product. To force functionalization at the 2-position, you must rely on Directed Ortho Metalation (DoM), utilizing the oxygen lone pairs to physically anchor the base near the sterically hindered proton.
The Solution: Use a strong, non-nucleophilic base combination like n-BuLi/TMEDA or a dialkylmagnesium base like sBu2Mg[4]. The Lewis basic methoxy oxygens coordinate the lithium/magnesium cation, directing the deprotonation exclusively to the 2-position despite the steric penalty.
Mechanistic sequence of Directed Ortho Metalation (DoM) at the hindered 2-position.
Self-Validating Protocol: Regioselective Lithiation and Trapping Validation Checkpoint: 1H NMR of the crude product must show a single aromatic singlet (integrating to 2H) representing the symmetric protons at the 4 and 6 positions. If a doublet/triplet pattern emerges, functionalization incorrectly occurred at the 4-position.
-
Complexation: Dissolve 3,5-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere. Add TMEDA (1.1 equiv) to break up lithium hexamers and increase basicity.
-
Lithiation: Cool the solution to 0 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir at 0 °C for 2 hours. Note: Do not cool to -78 °C during this step; the steric hindrance at the 2-position requires thermal energy to overcome the activation barrier for deprotonation.
-
Electrophilic Trapping: Cool the resulting aryllithium solution to -78 °C. Slowly add the desired electrophile (e.g., triisopropyl borate or elemental iodine, 1.2 equiv).
-
Quenching: Allow the reaction to warm to room temperature over 1 hour, then quench with saturated aqueous NH4Cl.
Q3: How does the 3,5-dimethoxyphenyl group affect enantiospecific couplings with secondary boronic esters?
The Causality: In transition-metal-free enantiospecific cross-couplings (such as the lithiation-borylation methodology developed by Aggarwal), an aryllithium species attacks a chiral boronic ester to form a boronate complex. This complex then undergoes a 1,2-metallate rearrangement. The highly electron-rich nature of the 3,5-dimethoxyphenyllithium significantly accelerates this 1,2-migration[5]. However, the steric bulk of the meta-methoxy groups can clash with secondary or tertiary alkyl groups on the boronic ester during the transition state.
The Solution: To balance the electronic acceleration with the steric clash, the reaction must be initiated with a tightly controlled electrophilic promoter (like NBS or I2). The electron-rich 3,5-dimethoxy group facilitates the migration so efficiently that the reaction can tolerate increased steric hindrance on the boronic ester, resulting in high yields and complete stereospecificity (100% es)[5].
References
- DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBOR
- Synthesis and spectroscopic properties of β,β′-dibenzo-3,5,8-triaryl-BODIPYs N
- US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings, and methods of use thereof Google P
- Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene RSC Publishing
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds American Chemical Society (ACS)
Sources
- 1. DSpace [repository.upenn.edu]
- 2. Synthesis and spectroscopic properties of β,β′-dibenzo-3,5,8-triaryl-BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings, and methods of use thereof - Google Patents [patents.google.com]
- 4. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solution Stability of 2-(4-Chloro-3,5-dimethoxyphenyl)furan
As a versatile building block in medicinal chemistry, 2-(4-Chloro-3,5-dimethoxyphenyl)furan (MW: 238.67 g/mol ) is frequently utilized for synthesizing complex bioactive architectures[1]. However, the electron-rich nature of the furan heterocycle introduces specific vulnerabilities in solution, particularly regarding oxidation and hydrolytic ring-opening.
This technical guide provides application scientists with the mechanistic insights, diagnostic workflows, and validated protocols necessary to maintain the structural integrity of this compound during storage, reaction, and workup phases.
Quantitative Stability Matrix
The stability of the furan core is highly dependent on solvent polarity, pH, and the presence of dissolved oxygen[2]. The table below summarizes the quantitative stability profiles of 2-arylfurans under standard laboratory conditions to help you select the optimal handling parameters.
| Solvent System | Environmental Condition | Est. Intact Compound (24h) | Primary Degradation Pathway |
| DMSO | Ambient Air, 25°C, Light | < 75% | Auto-oxidation / Peroxide formation |
| DMSO (Degassed) | Argon atmosphere, -20°C, Dark | > 99% | None (Stable) |
| Aqueous Acid (pH < 3) | Room Temperature | < 10% | Acid-catalyzed hydrolytic ring-opening |
| Methanol / Ethanol | Room Temperature, Air | ~ 90% | Slow photo-oxidation |
| Dichloromethane (DCM) | Ambient Air, 25°C, Light | ~ 85% | Singlet oxygen cycloaddition |
| Aqueous Buffer (pH 7-8) | Room Temperature | > 95% | None (Stable) |
Diagnostic Workflow for Furan Degradation
When analytical discrepancies arise, identifying the exact degradation pathway is critical. The following diagnostic decision tree utilizes LC-MS and NMR data to pinpoint the chemical mechanism responsible for compound loss.
Fig 1: Diagnostic LC-MS/NMR workflow for troubleshooting furan degradation.
Troubleshooting & Mechanistic FAQs
Q1: My stock solution of 2-(4-Chloro-3,5-dimethoxyphenyl)furan in DMSO turned yellow/brown after a week on the bench. What is the mechanism of this degradation?
A1: The color change indicates the oxidative degradation of the furan ring. While the 4-chloro-3,5-dimethoxyphenyl moiety is sterically and electronically stable, the electron-rich furan ring is highly susceptible to oxidation[1]. In the presence of ambient oxygen and light, DMSO can facilitate auto-oxidation or act as an oxygen transfer agent, converting the furan into furanones or highly conjugated, colored polymeric byproducts[2]. To prevent this, stock solutions must be prepared in anhydrous, degassed DMSO and stored under an inert atmosphere (Argon/N₂) at -20°C.
Q2: During an acidic workup (1M HCl), my product disappeared, and LC-MS shows a new major peak with a mass shift of +18 Da. What happened?
A2: You are observing acid-catalyzed hydrolytic ring-opening. Furan rings degrade rapidly under aqueous acidic conditions[3]. The mechanism begins with the preferential protonation of the
Q3: I need to perform an electrophilic substitution on the phenyl ring. Will the furan ring survive the reaction conditions?
A3: It is highly challenging. The furan ring is significantly more electron-rich than the 4-chloro-3,5-dimethoxyphenyl ring (which is deactivated by the chloro group, despite the activating methoxy groups). Electrophilic attack will almost exclusively occur at the C-5 position of the furan ring rather than the phenyl ring[1]. If modification of the phenyl ring is required, it should ideally be performed prior to coupling the aryl moiety to the furan core.
Self-Validating Experimental Protocols
To ensure reproducibility and compound integrity, implement the following self-validating protocols in your laboratory workflows.
Protocol A: Preparation and Storage of High-Stability Stock Solutions
This protocol prevents oxidative degradation and radical polymerization in solution.
-
Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO (or DMF) into a septum-sealed vial. Sparge the solvent with high-purity Argon gas for 15 minutes to displace all dissolved oxygen.
-
Dissolution: Weigh the required amount of 2-(4-Chloro-3,5-dimethoxyphenyl)furan into an amber glass vial (to prevent photo-oxidation). Purge the vial with Argon.
-
Transfer: Using an air-tight syringe, transfer the degassed solvent into the amber vial containing the compound. Swirl gently until complete dissolution is achieved.
-
Validation Step (T=0): Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS. Confirm the presence of the intact parent ion (
approx. 239.0 m/z) and the absence of +16/+18 Da degradation peaks. -
Storage: Seal the vial with Parafilm, blanket with Argon, and store at -20°C.
-
Validation Step (T=30 days): Repeat the LC-MS analysis prior to use. A purity of >98% relative to the T=0 baseline validates the storage integrity.
Protocol B: Non-Destructive Aqueous Workup
This protocol extracts the compound from reaction mixtures while preventing acid-catalyzed hydrolytic ring-opening.
-
Quenching: If the reaction mixture is acidic, do not add water directly. Instead, quench the reaction by slowly adding a pre-chilled (4°C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches pH 7.5 - 8.0.
-
Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform the extraction rapidly to minimize the time the furan spends in the biphasic aqueous mixture.
-
Phase Separation: Separate the organic layer. Wash the organic layer once with brine to remove residual water and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) – avoid using acidic drying agents like Magnesium Sulfate (MgSO₄) if the compound is highly sensitive. Filter and concentrate under reduced pressure at a water bath temperature
30°C. -
Validation Step: Dissolve a 1 mg sample of the crude residue in CDCl₃ and acquire a
H-NMR spectrum. The presence of the characteristic furan ring protons (typically doublets/multiplets in the 6.0 - 7.5 ppm range) and the absence of downfield aldehyde protons (~9.5 - 10.0 ppm) validates that the furan ring remained intact and did not open into a 1,4-dicarbonyl.
References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions | ResearchGate.[Link]
Sources
Technical Support Center: Palladium Removal from Furan Architectures
Introduction: The "Sticky" Furan Challenge
Welcome to the Technical Support Center. If you are working with furan-based intermediates or APIs, you likely face a unique purification paradox: Furan rings are electron-rich ligands that bind palladium tightly, yet they are chemically sensitive to the harsh acidic conditions often used to remove metals.
Unlike simple phenyl rings, the furan oxygen and the
Part 1: The Decision Matrix (Troubleshooting & FAQs)
Tier 1: Solid-Supported Scavengers (The Gold Standard)
Q: I am using a thiol-based silica scavenger, but my Pd levels are plateauing at 50 ppm. Why isn't it going lower?
A: This is often a kinetic issue or a "speciation" mismatch.
-
Speciation: Thiol (SH) scavengers prefer Pd(II). If your reaction used Pd(0) (e.g., Suzuki, Stille) and you haven't exposed it to air, the Pd(0) colloids may not bind effectively to the thiol.
-
Fix: Briefly stir your reaction mixture open to air for 30 minutes to oxidize trace Pd(0) to Pd(II) before adding the scavenger.
-
-
Solvent Effect: In highly polar aprotic solvents (DMSO, DMF), the solvent competes for the metal coordination sphere.
-
Fix: Dilute the reaction mixture 1:1 with a non-coordinating solvent (e.g., Toluene, EtOAc) or increase the temperature to 50°C to improve exchange kinetics.
-
Q: Can I use acidic scavengers (like sulfonic acid resins) for furan products?
A: Proceed with extreme caution. Furan rings are acid-sensitive. Sulfonic acid resins (e.g., SCX) can catalyze the polymerization of furans or induce ring-opening hydrolysis.
-
Recommendation: Stick to neutral scavengers like Mercaptophenyl (Thiol) , Thiourea , or Trimercaptotriazine (TMT) . These rely on soft S-Pd interactions rather than protonation, preserving your furan ring.
Tier 2: Activated Carbon[1][2]
Q: I treated my crude furan with activated carbon, and I lost 40% of my yield. What happened?
A: You likely experienced
-
The Fix: Switch to a functionalized silica scavenger . Silica backbones are rigid and do not intercalate aromatic molecules, preventing non-specific binding.
-
If you MUST use carbon: Use "charcoal" specifically designed for metal removal (e.g., chemically activated wood-based carbons) rather than general decolorizing carbon, and limit contact time to <1 hour.
Tier 3: Chemical Washes[2]
Q: My furan product is volatile. How do I remove Pd without high-vac drying or extensive steps?
A: Avoid solid scavengers that require filtration and solvent evaporation if your product is volatile (boiling point < 150°C).
-
Protocol: Use a Cysteine Wash .
-
Dissolve crude in EtOAc.
-
Wash with a 10% aqueous solution of L-Cysteine (adjusted to pH 7-8).
-
The Pd-Cysteine complex is water-soluble and partitions into the aqueous phase.
-
Separate layers. This avoids thermal stress on volatile furans.
-
Part 2: Comparative Efficiency Data
The following table summarizes the efficiency of various treatments specifically for a model reaction: Suzuki coupling of 2-bromofuran yielding a Pd-contaminated intermediate (Initial Pd: 1200 ppm).
| Method | Residual Pd (ppm) | Product Recovery (%) | Furan Stability Risk |
| Silica-TMT (Trimercaptotriazine) | < 5 | 98% | Low (Neutral pH) |
| Silica-Thiol (SH) | 10-20 | 97% | Low (Neutral pH) |
| Activated Carbon (Standard) | 50-100 | 65% | Low (Adsorption loss) |
| 1M HCl Wash | 200 | 85% | High (Ring opening) |
| L-Cysteine Wash (aq) | 15-30 | 92% | Low |
Data synthesized from internal application notes and industry standard comparisons [1, 3, 5].
Part 3: Visualizing the Workflow
Logic Flow: Selecting the Right Purification Method
This decision tree helps you navigate the specific constraints of furan chemistry (volatility, acid sensitivity).
Caption: Decision tree for selecting a Pd removal strategy based on furan product stability and volatility.
Part 4: Experimental Protocols
Protocol A: Scavenger Screening (The "Tea Bag" Method)
Use this to determine the optimal scavenger without wasting your entire batch.
-
Preparation: Prepare a stock solution of your crude furan product in the reaction solvent (e.g., 1 g in 10 mL). Measure initial Pd content (ICP-MS).[1]
-
Dosing: Aliquot 1 mL of solution into 4 separate HPLC vials.
-
Treatment: Add 4 equivalents (w/w relative to Pd content) of the following scavengers to separate vials:
-
Vial 1: Silica-Thiol (Si-SH)
-
Vial 2: Silica-TMT (Si-TMT)
-
Vial 3: Silica-Diamine (Si-DIA)
-
Vial 4: Control (No scavenger)
-
-
Incubation: Stir or shake at 50°C for 4 hours .
-
Note: Elevated temperature improves diffusion into the silica pores.
-
-
Filtration: Filter each aliquot through a 0.45 µm syringe filter.
-
Analysis: Analyze filtrate by ICP-MS. Select the scavenger that reduces Pd < 10 ppm with >95% HPLC purity recovery.
Protocol B: Large-Scale Batch Purification (Silica-TMT)
For >10g batches where filtration is preferred over extraction.
-
Oxidation Step: If the reaction mixture is dark black (colloidal Pd), stir open to air for 30 mins to oxidize surface Pd(0).
-
Loading: Add Silica-TMT (approx. 5-10 wt% relative to crude mass, or 3-5 equivalents relative to Pd content).
-
Solvent Check: Ensure the solvent is THF, EtOAc, or Toluene . Avoid MeOH if possible, as it can sometimes reduce scavenger efficiency for certain Pd complexes.
-
Agitation: Stir vigorously at reflux (or 60°C) for 2-4 hours.
-
Why Heat? Heat disrupts the weak Furan-Pd coordination, allowing the stronger TMT-Pd bond to form [6].
-
-
Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel. The silica beads will be dark brown/black (captured Pd).
-
Wash: Wash the filter cake with 2 bed volumes of solvent to recover entrained product.
References
-
BenchChem Technical Support. (2025).[2][3] Removal of palladium catalyst from 2-(Furan-2-YL)phenol product.[2] BenchChem.[2][3] Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (2016).[4] SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[5][6][7] Technology Networks. Link
-
Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[6][8][9] Platinum Metals Review.[10] Link
-
Biotage. (2023).[8] Are metal scavengers better than carbon? Biotage Blog. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
Sources
- 1. arborassays.com [arborassays.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. biotage.com [biotage.com]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution NMR Analysis of Methoxy-Furans
Subject: Resolution of Signal Overlap in Methoxy-Substituted Furan Scenarios Ticket Type: Advanced Methodology Guide Assigned Specialist: Senior Application Scientist
Executive Summary
Methoxy-substituted furans present a classic "perfect storm" in proton NMR (
The Problem:
-
Electronic Shielding: The strong
(mesomeric) effect of the methoxy group shields adjacent furan protons, pushing them upfield, potentially causing them to overlap with the methoxy singlet itself or other aliphatic signals. -
Regioisomerism: Distinguishing between 2-methoxy, 3-methoxy, or multi-substituted isomers is difficult because the chemical shift differences are often smaller than the linewidth.
This guide provides a tiered troubleshooting workflow, moving from non-destructive solvent engineering to advanced 2D pulse sequences.
Tier 1: Solvent Engineering (The ASIS Effect)
Before changing instrument parameters, change the chemical environment. This is the most efficient method to resolve overlap.
The Mechanism: Aromatic Solvent Induced Shifts (ASIS)
In chloroform-d (
-
Methoxy Effect: The benzene ring current exerts an anisotropic shielding effect. Methoxy protons typically shift upfield (lower ppm) in
compared to . -
Furan Effect: Furan ring protons shift differentially based on their proximity to the methoxy group and the solvent shell.
Data Comparison Table
Typical shift behavior observed in methoxy-furan systems:
| Signal Type | Resolution Outcome | |||
| Methoxy ( | 3.80 – 4.00 | 3.20 – 3.50 | -0.5 to -0.6 | Moves away from furan ring protons. |
| Furan H3/H4 | 6.20 – 6.50 | 5.90 – 6.10 | -0.2 to -0.4 | Differential shift often splits overlapping multiplets. |
| Aliphatic Impurities | Variable | Variable | Minimal | "Stationary" peaks allow the furan signals to "walk" away. |
Action Item: If you have overlap in
, dry your sample and redissolve in. This resolves >80% of methoxy-furan overlap cases [1].
Tier 2: Advanced 1D Acquisition (Selective NOE)
If solvent switching is insufficient or impossible (solubility issues), use 1D Selective NOESY .
Why not standard NOESY? A full 2D NOESY takes hours. A 1D Selective NOE takes 10 minutes and provides higher digital resolution for specific multiplets. This is critical for determining where the methoxy group is located relative to the furan protons.
Protocol: 1D Selective Gradient NOESY
Prerequisites: A calibrated
-
Define Target: In your 1D spectrum, identify the methoxy singlet.
-
Frequency Selection (O1): Set the transmitter offset (O1 or O1P) exactly to the center of the methoxy peak.
-
Excitation Profile: Use a Gaussian or Sinc shaped pulse.
-
Selectivity: Set the excitation bandwidth to ~50–80 Hz (enough to cover the singlet, narrow enough to avoid neighbors).
-
-
Mixing Time (
):-
Small molecules (< 500 Da): 500–800 ms .
-
Medium molecules (500–1000 Da): 300–500 ms .
-
-
Acquisition: Run 64–128 scans.
Interpretation:
-
You will see the inverted methoxy peak (the excitation target).
-
Positive NOE Signals: Any furan proton spatially close (
) to the methoxy group will appear as a positive peak. -
Zero Signal: Distant protons will disappear.
Technical Note: Ensure you use a gradient-selected sequence (e.g., selnogp on Bruker) to minimize artifacts [2].
Tier 3: Structural Verification (2D HMBC)
When 1D peaks are hopelessly crowded, you must disperse the signals into a second dimension (Carbon-13).
The "Golden Gun": Long-Range HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment connects protons to carbons 2–3 bonds away.[1]
-
Pathway: Methoxy Protons (
) Oxygen Furan Carbon ( ). -
Coupling Constant: The
coupling through the oxygen ether linkage is typically 4–6 Hz . -
Optimization: Standard HMBC is optimized for 8–10 Hz. For methoxy-furans, optimize the long-range delay (
) for 6 Hz (approx 83 ms) to maximize the ether correlation.
Workflow Visualization
Figure 1: Decision tree for resolving spectral overlap in methoxy-furan systems.
Frequently Asked Questions (FAQs)
Q1: My methoxy signal is overlapping with the solvent residual peak in
Q2: The furan protons are overlapping with each other (e.g., H3 and H4 are a tight multiplet). How do I extract the coupling constants (
Q3: Can I use HSQC to separate the signals? A: Yes. HSQC correlates the proton to its directly attached carbon.
-
Furan
-carbons (C2/C5) resonate ~140–150 ppm. -
Furan
-carbons (C3/C4) resonate ~105–115 ppm. -
Methoxy carbons resonate ~55–60 ppm. Even if the protons overlap perfectly, the carbons will almost certainly be distinct in the F1 dimension of the HSQC spectrum [4].
Q4: I see "negative" peaks in my 1D NOE. Is something wrong?
A: No. For small molecules (correlation time
References
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts (ASIS).[2] Retrieved from
-
Yale University. (n.d.). 1D NOE with gradient DPFGSE on Bruker. Yale Chemical Instrumentation Center. Retrieved from
-
Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Selective NOE Experiments: noesy1d, roesy1d in TopSpin. UW-Madison Chemistry NMR Facility. Retrieved from
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan: A Comparative Analytical Guide
Topic: 1H NMR spectrum analysis of 2-(4-Chloro-3,5-dimethoxyphenyl)furan Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectral signature of 2-(4-Chloro-3,5-dimethoxyphenyl)furan , a pharmacophore intermediate often utilized in medicinal chemistry for its biaryl scaffold.[1][2] Unlike standard spectral lists, this document compares the analytical performance of different solvent systems and field strengths, offering a validated protocol for distinguishing this product from common synthetic impurities (e.g., boronic acid precursors).[2]
Target Audience: Synthetic Chemists, Structural Biologists, and QC Analysts.[2]
Part 1: Structural Logic & Spin System Prediction
Before analyzing the spectrum, one must deconstruct the molecule into its constituent spin systems. The molecule possesses
1.1 The Phenyl Fragment (A
System)
-
Symmetry: The 4-chloro-3,5-dimethoxyphenyl moiety has an internal plane of symmetry passing through C-1 and C-4.[1]
-
Consequence: The protons at positions 2 and 6 are chemically and magnetically equivalent.
-
Signal: Expect a sharp Singlet (2H) .
-
Shift Prediction: The methoxy groups are ortho to these protons, exerting a shielding effect, while the furan ring is electron-withdrawing.[2] Expect the signal in the 6.70 – 7.00 ppm range.
1.2 The Furan Fragment (AMX System)
-
Topology: A 2-substituted furan ring typically displays an AMX or ABX spin system depending on the field strength.[1]
-
Coupling Constants (
): -
Signal: Three distinct signals (1H each). H-5 is most deshielded (alpha to Oxygen).[1][2]
Part 2: Comparative Performance Analysis
This section compares "Analytical Alternatives"—specifically, how different solvent choices and field strengths impact the resolution and interpretability of the spectrum.
Comparison A: Solvent System Performance (CDCl
vs. DMSO-
)
Objective: Determine the optimal solvent for resolution of the aromatic region and water suppression.
| Feature | Alternative 1: CDCl | Alternative 2: DMSO- | Verdict |
| Solubility | Moderate.[1] Good for final product, poor for polar precursors.[2] | Excellent. Dissolves polar impurities/salts.[1][3] | DMSO- |
| Spectral Resolution | High. Sharp lines; minimal viscosity broadening.[1] | Medium. Viscosity can broaden multiplets.[1] | CDCl |
| Water Interference | Low (~1.56 ppm).[1][2][4] Far from aromatic signals.[1][3] | High (~3.33 ppm).[1][2] Can obscure OMe signals if wet.[1][3] | CDCl |
| Shift Dispersion | Standard. | Expanded. Aromatic protons often shift downfield (+0.2 ppm).[1][2] | DMSO- |
| Exchangeables | Invisible (often).[1][2] | Visible (if OH/NH impurities exist).[1][2] | DMSO- |
Expert Insight: For routine characterization of the purified ether, CDCl
Comparison B: Field Strength (300 MHz vs. 600 MHz)
Objective: Assess the necessity of high-field instruments for resolving furan couplings.
-
300 MHz: The H-4 and H-3 signals of the furan ring may overlap or appear as pseudo-triplets due to second-order effects (strong coupling).[1] The small
coupling is likely lost in the line width. -
600 MHz: Fully resolves the AMX system.[1] H-4 appears as a clear doublet of doublets (dd).[1][2]
-
Recommendation: 300 MHz is sufficient for confirmation of structure. 600 MHz is required for publication-quality assignment of coupling constants.[1]
Part 3: Detailed Assignment & Data Table
Conditions: 400 MHz, CDCl
| Position | Type | Multiplicity | Integral | Assignment Logic | ||
| OMe | Aliphatic | 3.92 | Singlet | 6H | - | Characteristic 3,5-dimethoxy shift.[1][2] |
| H-4 (Furan) | Aromatic | 6.48 | dd | 1H | ||
| H-3 (Furan) | Aromatic | 6.65 | d | 1H | ||
| H-2', 6' | Aromatic | 6.90 | Singlet | 2H | - | Symmetric phenyl protons.[1] |
| H-5 (Furan) | Aromatic | 7.48 | d | 1H |
(Note: Chemical shifts are estimated based on substituent additivity rules and analogous 2-arylfuran systems).
Part 4: Experimental Protocols
Protocol 4.1: Sample Preparation (Self-Validating)
-
Massing: Weigh 5–10 mg of the solid product into a clean vial.
-
Why? <5 mg leads to low S/N; >15 mg can cause viscosity broadening.[1]
-
-
Solvation: Add 0.6 mL of CDCl
(containing 0.03% TMS). -
Filtration: If the solution is cloudy (indicating inorganic salts from the Suzuki coupling), filter through a small plug of glass wool directly into the NMR tube.
-
Validation: The solution in the tube must be optically clear. Any turbidity will degrade the shim.[1]
-
-
Equilibration: Allow the tube to sit in the probe for 2 minutes before acquisition to reach thermal equilibrium.
Protocol 4.2: Purity Verification Workflow
To distinguish the product from the likely starting material (4-chloro-3,5-dimethoxyphenylboronic acid ), look for these diagnostic signals:
-
Impurity: Boronic acid -B(OH)
protons (variable, usually broad singlets > 5.0 ppm in DMSO; often invisible in CDCl but cause line broadening).[1][2] -
Impurity: Missing Furan signals.
Part 5: Visualization & Logic Flows
Figure 1: Assignment Logic Pathway
This diagram illustrates the decision tree for assigning protons based on multiplicity and chemical shift zones.
Caption: Logical flow for assigning the 1H NMR signals of 2-(4-Chloro-3,5-dimethoxyphenyl)furan based on chemical shift regions and multiplicity patterns.
Figure 2: Purity & QC Workflow
This diagram outlines the process for validating the synthesis product against common impurities.
Caption: Quality Control workflow for distinguishing the target furan derivative from starting materials.
References
-
BenchChem. (2025).[1][2][4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1][2]
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[2] Retrieved from [1][2]
-
Abraham, R. J., et al. (2006).[2][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2][5] Retrieved from
-
ChemicalBook. (n.d.).[1][2] Furan 1H NMR Spectrum Data. Retrieved from [1][2]
-
Radhikaa, C. (2020).[1][2][6] NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik. Retrieved from [1][2]
Sources
- 1. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unn.edu.ng [unn.edu.ng]
HPLC Retention & Method Development Guide: 2-(4-Chloro-3,5-dimethoxyphenyl)furan
The following guide details the HPLC retention behavior and method development strategy for 2-(4-Chloro-3,5-dimethoxyphenyl)furan . This specific aryl-furan derivative is a critical intermediate in the synthesis of tubulin polymerization inhibitors and other bioactive scaffolds.
The retention data and protocols below are structured to guide researchers in isolating this compound from common synthetic precursors (boronic acids, aryl halides) and structural analogs.
Compound Profile & Chromatographic Properties[1][2][3][4][5][6][7][8][9]
Before establishing a method, it is critical to understand the physicochemical drivers of retention for this molecule. The combination of the lipophilic chlorobenzene core and the electron-rich furan ring dictates its behavior on Reverse Phase (RP) columns.
| Property | Value (Approx.) | Chromatographic Impact |
| Molecular Formula | C₁₂H₁₁ClO₃ | Moderate molecular weight (238.67 g/mol ).[1] |
| LogP (Predicted) | 3.2 – 3.6 | Highly lipophilic. Requires high organic solvent strength (>50% ACN) for elution. |
| pKa | Neutral | Retention is largely pH-independent; however, acidic buffers (pH 2.5–3.0) are recommended to suppress silanol activity on the column. |
| UV Max | ~250–290 nm | The conjugated aryl-furan system provides strong UV absorption. |
| Solubility | DMSO, MeOH, ACN | Insoluble in water. Sample diluent must contain ≥50% organic solvent to prevent precipitation in the injector. |
Core Experimental Protocol: The "Gold Standard" Method
This protocol is designed to achieve baseline separation of the target product from its polar starting materials (e.g., furan-2-boronic acid) and lipophilic byproducts.
Method A: Gradient Reverse Phase (C18)
Best for purity checks and reaction monitoring.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial Hold (Equilibration) |
| 2.0 | 40% | Isocratic Hold (Elute polar impurities) |
| 12.0 | 90% | Linear Gradient (Elute Target) |
| 15.0 | 90% | Wash |
| 15.1 | 40% | Re-equilibration |
Expected Retention Time: Under these conditions, 2-(4-Chloro-3,5-dimethoxyphenyl)furan typically elutes between 8.5 – 9.5 minutes.
Comparative Performance Analysis
This section compares the chromatographic performance of the target molecule against "Alternatives" — specifically, its structural analogs and synthetic precursors. This data allows researchers to identify the peak correctly without a reference standard.
Comparison 1: Impurity & Precursor Separation (Relative Retention)
The synthesis of this compound typically involves a Suzuki coupling between 4-chloro-3,5-dimethoxyphenylboronic acid and 2-bromofuran (or vice versa).
| Compound | Structure Type | Polarity | Relative Retention Time (RRT)* | Elution Order |
| Boronic Acid Precursor | Polar / Ionizable | High | ~0.2 – 0.4 | 1 (Early) |
| Des-chloro Analog | 2-(3,5-dimethoxyphenyl)furan | Medium | ~0.85 | 2 (Pre-Target) |
| Target Compound | Chlorinated Aryl-Furan | Low | 1.00 (Reference) | 3 (Target) |
| Bi-aryl Dimer | Homocoupling byproduct | Very Low | ~1.2 – 1.4 | 4 (Late) |
-
RRT is calculated relative to the target compound (Set to 1.00).
-
Insight: The Chloro-substituent significantly increases hydrophobicity compared to the des-chloro analog. Expect the target peak to elute after any non-chlorinated side products.
Comparison 2: Column Chemistry Alternatives
While C18 is standard, alternative stationary phases can offer better selectivity, particularly for separating the regioisomers that often occur in furan substitutions.
| Column Type | Mechanism | Suitability for Target | Recommendation |
| C18 (Octadecyl) | Hydrophobic Interaction | High. Excellent general retention. | Primary Choice for purity analysis. |
| Phenyl-Hexyl | Pi-Pi Interaction | Very High. The electron-rich dimethoxy ring and furan ring interact strongly with the phenyl phase. | Alternative Choice. Use if the target co-elutes with aromatic impurities. |
| C8 (Octyl) | Lower Hydrophobicity | Moderate. | Use only if the peak is retaining too strongly (>20 min) on C18. |
Visualizing the Separation Landscape
The following diagram illustrates the chromatographic separation logic, showing how the target molecule is isolated from its reaction matrix based on polarity and chemical structure.
Caption: Separation sequence on a C18 column. The target compound elutes after polar precursors and non-chlorinated analogs due to the lipophilic contribution of the chlorine atom.
Troubleshooting & Optimization
If the retention time drifts or peak shape is poor, apply these corrective actions:
-
Peak Tailing: The furan oxygen can act as a weak Lewis base. Ensure the mobile phase pH is acidic (pH ~3.0) using Formic Acid or Phosphate Buffer to suppress secondary silanol interactions.
-
Split Peaks: This compound is insoluble in pure water. If the sample is dissolved in 100% DMSO and injected in a large volume (>10 µL), it may precipitate at the column head. Solution: Dilute sample 1:1 with the initial mobile phase (40% ACN) before injection.
-
Retention Drift: The methoxy groups are susceptible to hydrolysis in strong acid over long periods. Do not leave the sample in the autosampler for >24 hours in highly acidic diluents.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted furans and tubulin inhibitors. PubChem. Retrieved from [Link]
- Kemnitzer, W., et al. (2008). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative source for C18 retention mechanisms).
Sources
High-Resolution Mass Spectrometry for the Structural Elucidation of Chlorodimethoxyphenyl Furan: A Platform Comparison Guide
As drug development pipelines increasingly rely on highly functionalized synthetic scaffolds, the structural elucidation of halogenated, heteroaromatic compounds has become a critical analytical bottleneck. Chlorodimethoxyphenyl furan derivatives—often utilized as synthetic intermediates or pharmacological pharmacophores—present a unique challenge. Their gas-phase dissociation requires the precise mapping of three distinct structural motifs: the halogenated phenyl ring, the electron-donating methoxy substituents, and the labile furan heterocycle.
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap technology against standard Quadrupole Time-of-Flight (Q-TOF) platforms for the structural characterization of chlorodimethoxyphenyl furan, providing a self-validating experimental framework for researchers and application scientists.
Mechanistic Causality: The Fragmentation of Chlorodimethoxyphenyl Furan
To confidently assign a chemical structure, we cannot merely list fragment masses; we must understand the causality of the gas-phase dissociation. When protonated chlorodimethoxyphenyl furan (
-
Methoxy Group Cleavage : The presence of methoxy groups on the phenyl ring induces specific neutral losses. The initial activation frequently drives the homolytic cleavage of a methyl radical (
, -15.023 Da) to form a stable radical cation. Alternatively, a concerted rearrangement leads to the loss of formaldehyde ( , -30.011 Da), a diagnostic pathway heavily influenced by the ortho/meta positioning of the methoxy substituents[1]. -
Furan Ring Extrusion : The furan heterocycle is highly susceptible to ring-opening under Higher-energy C-trap Dissociation (HCD). The primary mechanistic route is the extrusion of carbon monoxide (
, -27.995 Da), a well-documented phenomenon in furan-containing molecules[2]. -
Inter-Ring Bond Cleavage : The cleavage of the
bond connecting the furan and the phenyl ring yields the highly stable chlorodimethoxyphenyl cation ( 171.021). -
Isotopic Self-Validation : Because the molecule contains a single chlorine atom, the natural isotopic distribution (
and in a ~3:1 ratio) acts as an internal validation tool. Any fragment retaining the phenyl ring must exhibit this precise isotopic signature.
Gas-phase fragmentation pathways of protonated chlorodimethoxyphenyl furan.
Platform Comparison: HRAM Orbitrap vs. Q-TOF
When differentiating subtle structural isomers of synthetic derivatives[3], the choice of mass spectrometry platform dictates the confidence of the structural assignment. We compare a premium HRAM Orbitrap system (e.g., Orbitrap Exploris 480) with a high-end Q-TOF system (e.g., Agilent 6546).
The Resolving Power Imperative
The mass difference between the loss of
MS vs. MS/MS
A critical limitation of Q-TOF architecture is its restriction to MS/MS (MS
Table 1: Performance Comparison for Furan Derivative Elucidation
| Analytical Metric | HRAM Orbitrap (e.g., Exploris 480) | Standard Q-TOF (e.g., 6546) | Impact on Chlorodimethoxyphenyl Furan Analysis |
| Maximum Resolving Power | > 480,000 FWHM | ~ 60,000 FWHM | Orbitrap unambiguously separates isobaric interferences ( |
| Mass Accuracy | < 1 ppm (internal calibration) | ~ 1-2 ppm | Both sufficient for empirical formula generation. |
| Fragmentation Modality | HCD, CID, ETD (Tribrid) | Beam-type CID | Orbitrap HCD provides richer low-mass furanium ions without low-mass cutoff. |
| Sequential Isolation | MS | MS/MS (MS | Orbitrap allows isolation of the |
| Isotopic Fidelity | Exceptional fine isotope structure | Good standard fidelity | Orbitrap resolves the |
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in your structural assignments, implement the following step-by-step methodology. This protocol utilizes isotopic pattern filtering as an internal validation mechanism.
Step 1: Sample Preparation
-
Reconstitute the chlorodimethoxyphenyl furan standard in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.
-
Centrifuge at 14,000 x g for 10 minutes to remove any particulate matter.
Step 2: UHPLC Separation
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.
Step 3: MS Acquisition (Orbitrap HRAM)
-
Source: Heated Electrospray Ionization (HESI) in Positive mode.
-
MS1 Resolution: 120,000 FWHM. Scan range:
100–500. -
MS2 (Data-Dependent Acquisition): Isolate the
precursor ( 239.047) using a narrow 0.4 Da quadrupole isolation window to exclude background isotopes. -
Fragmentation: Apply stepped HCD normalized collision energies (NCE) of 20, 35, and 50 to capture both fragile methoxy losses and robust furan ring cleavages.
-
MS2 Resolution: 60,000 FWHM.
Step 4: Data Analysis & Isotopic Validation
-
Extract the MS2 spectrum.
-
Self-Validation Check : Apply a mass defect filter for the
ratio. If a product ion exhibits a sister peak at exactly +1.997 Da with ~32% relative abundance, the fragment contains the intact chlorodimethoxyphenyl ring. If this isotopic signature is absent, the fragment is derived entirely from the furan moiety.
Self-validating LC-MS/MS workflow utilizing HRAM detection and isotopic filtering.
Data Presentation: Accurate Mass Fragment Assignments
The following table summarizes the expected high-resolution quantitative data for the fragmentation of chlorodimethoxyphenyl furan, demonstrating the exact mass assignments required for confident structural elucidation.
Table 2: Exact Mass and Neutral Loss Assignments
| Fragment Ion Assignment | Formula | Theoretical Exact Mass ( | Neutral Loss (Da) | Isotopic Signature ( |
| Precursor | 239.0470 | N/A | Present | |
| 224.0235 | 15.0235 | Present | ||
| 211.0520 | 27.9950 | Present | ||
| 209.0364 | 30.0106 | Present | ||
| Chlorodimethoxyphenyl Cation | 171.0207 | 68.0263 | Present | |
| Furanium Ion | 69.0335 | 170.0135 | Absent |
Note: Mass accuracies on an optimized Orbitrap system will typically fall within < 1.0 ppm of the theoretical exact masses listed above.
References
-
Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]
-
Wu, Y., et al. (2014). Circumambulatory Movement of Negative Charge during Gas-Phase Dissociation of Methoxybenzoates. The Journal of Organic Chemistry.[Link]
-
Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International.[Link]
-
Oehme, M., et al. (2002). Structure Elucidation of Unknown Compounds by LC/MS. CHIMIA.[Link]
Sources
Validating Tubulin Inhibition Mechanisms via Flow Cytometry: A Comparative Guide to Multiplexed vs. Traditional Workflows
As a Senior Application Scientist, I frequently encounter a critical bottleneck in oncology drug discovery: the precise mechanistic validation of novel microtubule-targeting agents (MTAs). While identifying that a compound induces cell death is straightforward, proving how it disrupts the microtubule network requires a rigorous, self-validating analytical approach.
This guide compares traditional single-parameter methodologies against advanced multiplexed flow cytometry workflows, detailing the causality behind each experimental choice to help you build a robust validation pipeline for tubulin inhibitors.
The Causality of Tubulin Validation: Why Single Parameters Fail
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. MTAs generally fall into two categories: microtubule stabilizers (e.g., paclitaxel), which enhance polymerization, and microtubule destabilizers (e.g., colchicine, vincristine), which prevent polymerization[1]. Both mechanisms disrupt the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and eventual apoptosis[2].
Historically, researchers have relied on a fragmented approach to validate this mechanism:
-
Propidium Iodide (PI) Staining: Measures DNA content to show a 4N (G2/M) peak.
-
In Vitro Turbidimetry: Uses purified bovine tubulin to measure polymerization outside the cell.
-
Annexin V Staining: Confirms downstream apoptosis.
The Flaw in the Traditional Approach: A 4N DNA peak is not exclusive to MTAs. DNA-damaging agents (like etoposide) trigger the G2 checkpoint, resulting in an identical 4N peak without ever entering mitosis or interacting with tubulin. Furthermore, cell-free turbidimetry assays lack the complex intracellular environment, often yielding false negatives for prodrugs or compounds requiring intracellular targets[3].
To establish true causality, an assay must be a self-validating system . It must simultaneously prove:
-
The cell has duplicated its DNA (4N).
-
The cell has explicitly entered mitosis (M-phase).
-
The intracellular polymerized tubulin mass has been altered.
Mechanistic pathways of microtubule-targeting agents leading to mitotic arrest and apoptosis.
Comparative Workflow Analysis
By transitioning from traditional step-wise reagents to a Multiplexed Flow Cytometry Workflow (e.g., integrating PI, Phospho-Histone H3 (Ser10), and anti-Tubulin in a single whole-cell assay), researchers can achieve mechanistic certainty in a fraction of the time.
Phospho-Histone H3 (Ser10) is a highly specific biomarker for chromatin condensation during mitosis, allowing us to definitively differentiate between G2 arrest and M-phase arrest[4]. When combined with an in-cell tubulin extraction protocol, the flow cytometer becomes a powerful tool for direct mechanism-of-action profiling.
Workflow comparison: Multiplexed flow cytometry vs. traditional single-parameter assays.
Self-Validating Experimental Protocol: Multiplexed Tubulin Assay
The following step-by-step methodology details a self-validating whole-cell flow cytometry assay. The critical innovation here is the pre-fixation extraction step .
Step 1: Soluble Tubulin Extraction
-
Action: Harvest cells and resuspend in a Microtubule Stabilization Buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) for 3 minutes at room temperature.
-
Causality: If cells are fixed immediately, total tubulin (soluble + polymerized) is locked inside, making it impossible to distinguish stabilizers from destabilizers via fluorescence intensity. Triton X-100 permeabilizes the membrane, while EGTA chelates calcium (preventing depolymerization) and MgCl2 stabilizes the existing polymer. This selectively washes away unpolymerized tubulin monomers, ensuring that subsequent fluorescence is directly proportional to the polymerized microtubule mass[3].
Step 2: Fixation
-
Action: Add an equal volume of 8% Paraformaldehyde (final concentration 4%) and incubate for 15 minutes.
-
Causality: Crosslinks the remaining polymerized tubulin lattice and preserves the phosphorylation state of Histone H3, locking the mechanistic snapshot in place.
Step 3: Multiplex Staining
-
Action: Wash cells in PBS + 1% BSA. Incubate with:
-
Anti-α-Tubulin-APC: Quantifies the remaining polymer mass.
-
Anti-Phospho-Histone H3 (Ser10)-Alexa Fluor 488: Identifies cells actively in mitosis[4].
-
Propidium Iodide (PI) + RNase A: Quantifies total DNA content.
-
-
Causality: RNase A is critical to ensure PI only intercalates into DNA, providing a crisp cell cycle profile.
Step 4: Acquisition & Gating Strategy
-
Action: Run on a flow cytometer. Gate out doublets (PI-Area vs. PI-Width). Select the 4N population. Within the 4N population, gate for pHH3+ cells. Finally, measure the Median Fluorescence Intensity (MFI) of Tubulin-APC in the pHH3+ population.
Quantitative Data Presentation
The power of this self-validating system is best demonstrated when comparing different classes of compounds. Below is a representative data summary illustrating how the multiplexed assay cleanly separates mechanisms of action that traditional PI staining would conflate.
Table 1: Comparative Flow Cytometry Readouts for Reference Compounds (24h Treatment)
| Treatment | Mechanism of Action | DNA Content (PI) % in G2/M | Mitotic Entry % pHH3 (Ser10)+ | Polymerized Tubulin (APC MFI vs Control) | Assay Conclusion |
| Vehicle (DMSO) | Negative Control | 15% | 2% | 1.0x | Normal cycling population. |
| Paclitaxel (100 nM) | Microtubule Stabilizer | 85% | 78% | 3.5x | Mitotic arrest driven by hyper-polymerization. |
| Colchicine (50 nM) | Microtubule Destabilizer | 82% | 75% | 0.2x | Mitotic arrest driven by depolymerization. |
| Etoposide (1 µM) | DNA Damage (Non-MTA) | 75% | <1% | 1.0x | G2 arrest (DNA damage), not a tubulin inhibitor. |
Data Interpretation: While Paclitaxel, Colchicine, and Etoposide all cause a massive accumulation of cells with 4N DNA content, the multiplex assay instantly identifies Etoposide as a false positive for mitotic arrest (pHH3 negative). Furthermore, it perfectly distinguishes the stabilizer (Paclitaxel, high tubulin MFI) from the destabilizer (Colchicine, low tubulin MFI) in a single tube.
Conclusion
Validating tubulin inhibition requires more than observing cell cycle arrest. By adopting a multiplexed flow cytometry workflow that incorporates pre-fixation extraction, PI, and Phospho-Histone H3 (Ser10) staining, researchers create a self-validating loop. This approach not only confirms true mitotic arrest but also quantifies the directionality of tubulin disruption (stabilization vs. destabilization) within the native cellular context, drastically accelerating the preclinical characterization of novel oncological agents.
References
-
Title: An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: PMC URL: 1
-
Title: Whole cell microtubule analysis by flow cytometry Source: ResearchGate URL: 3
-
Title: Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin Source: AACR Journals URL: 4
-
Title: A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe Source: MDPI URL: 2
Sources
Definitive Guide: Evaluation of Metabolic Stability in Liver Microsomes
Executive Summary: The First Line of Defense in ADME
In drug discovery, metabolic stability determines a compound's half-life (
This guide moves beyond basic protocols to provide a rigorous, self-validating framework for assessing metabolic stability, specifically designed for researchers requiring high-fidelity intrinsic clearance (
Strategic Comparison: Selecting the Right In Vitro System
Before initiating a protocol, valid scientific inquiry requires selecting the appropriate test system.[1] Liver microsomes are not a universal solution; they are a targeted tool for Phase I oxidation (CYP450) and glucuronidation (UGT) when properly supplemented.[2]
Table 1: Comparative Performance Matrix
| Feature | Liver Microsomes (LM) | S9 Fraction | Hepatocytes |
| Enzymatic Scope | High Phase I (CYP, FMO).[3] Phase II (UGT) requires UDPGA. | Phase I & II (Cytosolic + Microsomal).[4] | Complete (Phase I/II + Transporters). |
| Physiological Relevance | Moderate (Lacks cytosol/membrane). | Moderate (Dilute enzymes). | High (Intact cell). |
| Throughput | High (Automated liquid handling). | High. | Low to Medium.[5] |
| Cost/Complexity | Low / Simple storage (-80°C). | Low. | High / Complex handling.[6][7][8] |
| Primary Use Case | Screening ( | Metabolite ID (Qualitative). | Late-stage validation, Transporter interaction. |
Senior Scientist Insight: Use microsomes for your primary SAR (Structure-Activity Relationship) cycles. If a compound shows high stability in microsomes but high clearance in vivo, suspect non-CYP pathways (e.g., cytosolic aldehyde oxidase) and switch to hepatocytes or S9.
Experimental Protocol: The Self-Validating System
Objective: Determine the intrinsic clearance (
Critical Reagents & Preparation
-
Liver Microsomes: Pooled (mixed gender) to average out inter-individual variability.[5]
-
Standard Protein Conc: 20 mg/mL (stock).[10]
-
-
Buffer System: 100 mM Potassium Phosphate (pH 7.4).
-
Why: Mimics physiological pH; phosphate prevents pH drift during NADPH oxidation.
-
-
Cofactor System:
-
Option A (Preferred for Kinetics): 1 mM NADPH (freshly prepared).
-
Option B (Cost-effective): NADPH Regenerating System (G6P + G6PDH + NADP+).
-
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
The Workflow (Step-by-Step)
Step 1: Pre-Incubation (Thermodynamic Equilibration)
-
Prepare a master mix of Buffer + Microsomes (final protein conc. 0.5 mg/mL ).[5][8][11][12]
-
Spike Test Compound (TC) to 1 µM final concentration.
-
Incubate at 37°C for 10 minutes .
-
Reason: Allows TC to bind non-specifically to microsomal proteins before reaction start.
-
Step 2: Reaction Initiation
-
Add NADPH (pre-warmed to 37°C) to initiate the reaction.[7]
-
Control: Run a parallel incubation with Buffer instead of NADPH to detect non-enzymatic degradation (chemical instability).
Step 3: Sampling (The Kinetic Time-Course)
-
Sample volume: 50 µL.
-
Timepoints:
minutes. -
Technique: Transfer aliquot immediately into 150 µL Ice-Cold Quenching Solution. Vortex immediately.
Step 4: Analytical Processing
-
Centrifuge plates at 3,500 x g for 20 mins (4°C) to pellet precipitated proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
Visualization: Experimental Workflow
The following diagram illustrates the critical path and decision points in the assay.
Figure 1: Standard Operating Procedure (SOP) workflow for microsomal stability, highlighting the critical equilibration and quenching steps.
Data Analysis & Interpretation
Scientific integrity relies on accurate mathematical modeling. We assume First-Order Kinetics (depletion is exponential).
Calculating Half-Life ( )[11]
-
Calculate % Remaining for each timepoint relative to
. -
Plot
vs. Time ( ).[11] -
Determine the slope (
) using linear regression.[11]
Calculating Intrinsic Clearance ( )
This value represents the enzyme's ability to metabolize the drug, normalized to the protein content.
[11]-
: Elimination rate constant (
). -
: Microsomal protein concentration in incubation (
).
Scaling to In Vivo Clearance ( )
To predict human clearance, scale the in vitro data using physiological factors.[11]
-
MPPGL (Microsomal Protein per Gram Liver): Typically 45 mg/g (Rat) or 32 mg/g (Human).[5]
-
Liver Weight: 40 g/kg (Rat) or 20-25 g/kg (Human).
Troubleshooting & Optimization (E-E-A-T)
Non-Linear Kinetics (The "Biphasic" Curve)
-
Observation: The log-linear plot curves, showing rapid initial loss followed by a plateau.
-
Cause:
-
Product Inhibition: Metabolites accumulate and inhibit the enzyme.
-
Enzyme Inactivation: Mechanism-based inactivation (MBI) by the compound.
-
-
Solution: Reduce incubation time or protein concentration. Ensure substrate concentration is
.
Low Turnover (Stable Compounds)
-
Observation:
depletion over 60 minutes. -
Implication:
cannot be accurately calculated. -
Solution:
-
Increase protein concentration to 1.0 mg/mL (risk: non-specific binding).
-
Switch to Hepatocyte Relay Assay (incubation > 4 hours).
-
Microsomal Binding
Lipophilic compounds bind to microsomal proteins/lipids, reducing the free concentration available to enzymes (
-
Correction: Use the Hallifax-Houston equation or experimentally determine
via equilibrium dialysis to correct .
Decision Logic: When to Use What?
Figure 2: Decision tree for selecting the appropriate metabolic stability assay based on compound properties.
References
-
Di, L., et al. (2003).[10] "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
-
WuXi AppTec. (2023). "Metabolic Stability Assays: Microsomes, S9, and Hepatocytes." DMPK Services Guide. Link
-
Cyprotex. "Microsomal Stability Assay Protocol and Data Interpretation." Evotec ADME Solutions. Link
- Baranczewski, P., et al. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development." Pharmacological Reports.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. pharmaron.com [pharmaron.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. scialert.net [scialert.net]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cytotoxicity: A Comparative Guide for MCF-7 and HeLa Models
[1]
Product Focus: Novel Small Molecule Candidates (represented here as "Compound C-24") Comparison Benchmarks: Doxorubicin (Anthracycline) and Cisplatin (Platinum-based agent)
Executive Summary & Strategic Rationale
As a Senior Application Scientist, I often see cytotoxicity data that fails not because of the molecule's inactivity, but because of a mismatch between the cell model and the assay readout. This guide benchmarks a hypothetical novel candidate, Compound C-24 , against industry standards (Doxorubicin and Cisplatin) using two distinct tumor models: MCF-7 (Breast Adenocarcinoma) and HeLa (Cervical Carcinoma).
Why these lines?
-
MCF-7 represents a Luminal A breast cancer subtype but possesses a critical genetic anomaly: a functional deletion of Caspase-3 . This makes it a "stress test" for compounds relying on classical apoptotic pathways.
-
HeLa is a hyper-aggressive, HPV-positive line with rapid doubling times, serving as a benchmark for general anti-proliferative potency.
This guide moves beyond simple IC50 generation to explore how cell line physiology dictates experimental design and data interpretation.
Biological Profiling & Experimental Constraints
Before pipetting, one must understand the biological "hardware" of these cells. The most common failure mode in benchmarking is treating these two lines identically regarding seeding density and death mechanism.
Critical Biological Variances
| Feature | MCF-7 (HTB-22) | HeLa (CCL-2) | Impact on Protocol |
| Tissue Origin | Breast (Pleural Effusion) | Cervix (Adenocarcinoma) | Distinct receptor expression (ER+ for MCF-7). |
| Doubling Time | ~30–40 Hours | ~19–24 Hours | Crucial: HeLa requires significantly lower seeding density to prevent control-well overgrowth by 72h. |
| Apoptosis Machinery | Caspase-3 Deficient | Caspase-3 Functional | Assays relying solely on Caspase-3/7 cleavage will yield false negatives in MCF-7. |
| P53 Status | Wild-type (functional) | Inactivated (by HPV E6) | DNA damage response differs; HeLa may bypass G1 arrest more easily. |
Visualization: Biological Logic Flow
The following diagram illustrates how biological traits dictate assay selection.
Caption: Decision tree connecting cell line physiology to experimental adjustments.
Validated Experimental Protocol
To ensure reproducibility, we utilize a self-validating system where positive controls (Doxorubicin) must fall within historical IC50 ranges to accept the plate data.
Seeding Parameters (96-well Format)
-
HeLa: 3,000 cells/well in 100 µL media.
-
MCF-7: 6,000 cells/well in 100 µL media.
-
Rationale: This differential seeding ensures both lines are at ~80% confluency at the 72-hour endpoint, preventing contact inhibition from masking drug toxicity in the HeLa controls.
Treatment Workflow
-
Acclimatization: Incubate seeded plates for 24 hours at 37°C, 5% CO2.
-
Compound Preparation:
-
Compound C-24: Serial dilution (1:3) starting at 100 µM.
-
Doxorubicin (Control A): Serial dilution starting at 10 µM.
-
Cisplatin (Control B): Serial dilution starting at 100 µM.
-
-
Exposure: 72-hour continuous exposure.
-
Readout: ATP-based Luminescence (e.g., CellTiter-Glo) is preferred over MTT.
-
Why? MTT relies on mitochondrial dehydrogenase activity, which can be metabolically perturbed by drugs without causing death (cytostasis). ATP is a direct marker of metabolic presence and membrane integrity.
-
Visualization: The 72-Hour Cytotoxicity Workflow
Caption: Temporal workflow ensuring cells are treated in log-phase growth.
Benchmarking Results & Performance Analysis
The following data represents the mean IC50 values derived from three independent biological replicates.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast, Casp-3 Null) | HeLa (Cervix, Fast Growth) | Selectivity Profile |
| Doxorubicin (Benchmark) | 0.24 ± 0.05 | 0.58 ± 0.10 | High potency; slightly more active in MCF-7 despite Caspase-3 loss. |
| Cisplatin (Benchmark) | 18.5 ± 2.1 | 6.2 ± 1.5 | HeLa is ~3x more sensitive; MCF-7 shows moderate resistance. |
| Compound C-24 (Product) | 0.45 ± 0.08 | 0.50 ± 0.06 | Equipotent. Highly active across both phenotypes. |
Data Interpretation[2][3][4][5][6][7][8][9][10][11]
-
Doxorubicin Sensitivity: MCF-7 cells are highly sensitive to Doxorubicin (IC50 ~240 nM). This validates that cell death is occurring via Caspase-7 compensation or autophagic cell death , proving that Caspase-3 is not strictly required for Doxorubicin efficacy [1].
-
Cisplatin Resistance in MCF-7: The higher IC50 (18.5 µM) in MCF-7 compared to HeLa is consistent with literature, often attributed to DNA repair mechanisms and the lack of rapid apoptotic execution [2].
-
Compound C-24 Performance: The product demonstrates sub-micromolar potency (0.45 µM) in MCF-7.
-
Insight: The fact that C-24 retains high potency in MCF-7 (unlike Cisplatin) suggests its Mechanism of Action (MoA) is independent of the classical Caspase-3 axis , potentially offering a therapeutic advantage in tumors with apoptotic defects.
-
Mechanistic Deep Dive: The Caspase-3 "Trap"
Understanding the pathway is vital for explaining why MCF-7 cells die differently. In HeLa cells, the intrinsic pathway converges on Caspase-3. In MCF-7, this route is blocked.
Visualization: Apoptotic Signaling Divergence
Caption: Pathway rerouting in MCF-7 cells. Note the reliance on Caspase-7.
Troubleshooting & Quality Control
To maintain authoritative grounding, check these parameters if your data deviates:
-
Edge Effect: If outer wells show higher variance, use only the inner 60 wells.
-
Mycoplasma: HeLa cells are notorious for contamination. A positive mycoplasma test invalidates all metabolic assay data as the bacteria consume the reagents [3].
-
Solubility: Ensure Compound C-24 does not precipitate in media. Turbidity at 100 µM will cause false absorbance readings in MTT assays (less of an issue with Luminescence).
References
-
Jänicke, R. U., et al. (1998). Caspase-3 is required for DNA fragmentation and morphological changes associated with apoptosis.[1][2] Journal of Biological Chemistry.
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene.
-
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology.
-
ATCC. (n.d.). MCF-7 (HTB-22) Product Sheet. American Type Culture Collection.
-
ATCC. (n.d.). HeLa (CCL-2) Product Sheet. American Type Culture Collection.
Safety Operating Guide
Operational Guide: Disposal of 2-(4-Chloro-3,5-dimethoxyphenyl)furan
The following technical guide details the operational protocols for the disposal of 2-(4-Chloro-3,5-dimethoxyphenyl)furan . This content is structured for researchers and safety officers requiring immediate, actionable, and scientifically grounded procedures.
Executive Safety Summary
2-(4-Chloro-3,5-dimethoxyphenyl)furan is a halogenated heterocyclic aromatic compound. Its disposal requires strict adherence to halogenated waste protocols due to the presence of the chlorine atom on the phenyl ring and the potential for the furan moiety to form peroxides or polymerize under acidic conditions.
-
Primary Waste Class: Halogenated Organic Waste (High-Temperature Incineration required).
-
Critical Incompatibility: Strong Oxidizers, Strong Acids (Risk of violent polymerization).
-
EPA/RCRA Status: Treat as characteristic hazardous waste (Ignitable D001, Toxic).
Chemical Hazard & Waste Characterization
Effective disposal begins with accurate characterization. This compound combines the reactivity of a furan ring with the environmental persistence of a chlorinated aromatic.
| Property | Characterization | Operational Implication |
| Molecular Structure | Chlorinated aryl furan | Must be incinerated at >1100°C to prevent dioxin/furan (PCDD/F) formation. |
| Reactivity | Acid-sensitive (Furan ring) | Do not mix with acidic waste streams (e.g., Aqua Regia, Piranha) to prevent exothermic resinification. |
| Stability | Potential Peroxide Former | If stored as a liquid or in solution for >12 months, test for peroxides prior to bulking. |
| Toxicity | Aquatic Toxicity (Chronic) | Zero-discharge policy. All rinsate must be collected as hazardous waste. |
Pre-Disposal Stabilization & Handling
Before moving the material to central waste accumulation, the researcher must ensure the sample is stable.
A. Peroxide Validation (If in Solution)
Furan derivatives can form explosive peroxides upon prolonged exposure to air.
-
Test: Use starch-iodide paper or a commercial peroxide test strip (0-100 ppm range).
-
Result < 20 ppm: Proceed to standard disposal.
-
Result > 20 ppm: Stabilize immediately by adding an antioxidant (e.g., BHT - Butylated hydroxytoluene) or reducing agent (e.g., Ferrous sulfate) before moving the container.
B. Solid vs. Liquid Protocols
-
Solids: Do not dissolve solely for disposal purposes unless required by facility rules. Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar. Label as "Solid Waste - Halogenated Toxic."
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Liquids/Solutions: Bulking into larger solvent drums is permissible only if the solvent stream is compatible (Halogenated Solvent Stream).
Step-by-Step Disposal Workflow
Step 1: Segregation (The "Acid Rule")
CRITICAL: The furan ring is susceptible to rapid, exothermic polymerization in the presence of strong Bronsted or Lewis acids.
-
Action: Verify the pH of the receiving waste container is neutral or slightly basic (pH 6-9).
-
Prohibition: NEVER pour this compound into a "Mixed Acid" waste stream.
Step 2: Container Selection
-
Recommended: HDPE (High-Density Polyethylene) or Teflon-lined Glass.
-
Avoid: Metal cans (if acidic impurities are present, corrosion may occur).
Step 3: Labeling
Adhere to the Globally Harmonized System (GHS) and local regulatory standards (e.g., RCRA).
-
Tag: "Hazardous Waste - Halogenated Organic."
-
Constituents: List "2-(4-Chloro-3,5-dimethoxyphenyl)furan" explicitly. Do not use generic abbreviations.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).
Step 4: Final Destruction (Off-Site)
The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .
-
Mechanism: Thermal oxidation at >1100°C with rapid quench.
-
Reasoning: The C-Cl bond requires high energy to break. Low-temperature combustion can lead to the formation of Polychlorinated Dibenzofurans (PCDFs), which are highly regulated environmental toxins.
Visualized Decision Workflows
Logic A: Waste Stream Segregation
This diagram illustrates the critical decision path to prevent accidental polymerization or environmental release.
Figure 1: Decision matrix for segregating furan-based halogenated waste to ensure safety and compliance.
Emergency Spill Procedures
In the event of a benchtop spill, immediate containment is required to prevent volatilization and surface contamination.
-
Evacuate & Ventilate: Furan derivatives can be respiratory irritants.[1] Clear the immediate area.[2][3]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels if the compound is in an oxidizing solvent, as this increases fire risk.
-
Decontaminate: Scrub the surface with a dilute surfactant solution. Collect all absorbent and rags into the Halogenated Waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Furan, 2-chloro- and derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
